Technical Documentation Center

2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine
  • CAS: 54995-56-1

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

An In-depth Technical Guide for the Synthesis and Characterization of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and detail...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis and Characterization of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a valuable heterocyclic building block. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical execution of the synthesis and the rigorous analytical validation of the final compound. The guide follows a logical progression from retrosynthetic design and mechanistic considerations to a detailed, step-by-step experimental protocol and in-depth spectroscopic analysis, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Strategic Importance of the Benzoxazole Scaffold

The Benzoxazole Moiety in Modern Chemistry

The benzoxazole core, an aromatic bicyclic heterocycle, is a "privileged scaffold" in medicinal chemistry.[3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a frequent component in ligands targeting a wide array of enzymes and receptors. Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] Beyond pharmaceuticals, their applications extend to materials science, where they are utilized in the development of organic electronics and fluorescent dyes.[1]

Profile of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

The target molecule, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, is a strategically functionalized derivative. The presence of three key features makes it a highly versatile intermediate for further chemical elaboration:

  • The Benzoxazole Core: Provides the foundational pharmacophore.

  • The 4-Bromophenyl Group: The bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.

  • The 5-Amine Group: A primary aromatic amine that can be readily modified through acylation, alkylation, diazotization, or sulfonylation, enabling the exploration of structure-activity relationships (SAR).

This guide details a robust and scalable method for producing this compound with high purity, essential for its use in downstream applications.

Retrosynthetic Analysis and Synthesis Strategy

Designing the Synthesis: A Mechanistic Perspective

The most direct and atom-economical approach to constructing the 2-substituted benzoxazole ring is the condensation and subsequent cyclodehydration of a 2-aminophenol with a carboxylic acid or its derivative.[6] For the target molecule, the key disconnection is at the C-O and C=N bonds of the oxazole ring, leading to two primary starting materials: 4-amino-2-aminophenol and 4-bromobenzoic acid .

The reaction is typically facilitated by a strong dehydrating agent and acid catalyst, such as polyphosphoric acid (PPA). PPA serves a dual role: it activates the carboxylic acid carbonyl group for nucleophilic attack by the amino group of the 2-aminophenol and promotes the subsequent intramolecular cyclization and dehydration to form the aromatic oxazole ring. A similar PPA-mediated synthesis has proven effective for analogous structures.[7]

Visualization of the Synthetic Pathway

The chosen synthetic route is a one-pot reaction that is both efficient and operationally simple.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reaction Conditions SM1 4-Amino-2-aminophenol Reagent Polyphosphoric Acid (PPA) SM1->Reagent SM2 4-Bromobenzoic Acid SM2->Reagent Product 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Reagent->Product Condensation & Cyclodehydration Condition Heat (e.g., 180-200°C) Condition->Product

Caption: Synthetic route for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Experimental Protocol: Synthesis and Purification

This protocol is designed to be self-validating, where successful synthesis is confirmed by the subsequent characterization steps.

Materials and Equipment
  • Reagents: 4-amino-2-aminophenol dihydrochloride, 4-bromobenzoic acid, Polyphosphoric acid (PPA), Sodium bicarbonate (NaHCO₃), Deionized water, Ethyl acetate, Hexane, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, heating mantle with magnetic stirrer and thermocouple, condenser, mechanical stirrer, Buchner funnel, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 4-bromobenzoic acid (1.0 eq) and 4-amino-2-aminophenol dihydrochloride (1.05 eq).

  • Addition of PPA: Carefully and under stirring, add polyphosphoric acid (approx. 10 times the weight of the limiting reagent). Causality Note: PPA is highly viscous; adding it to the solids prevents splashing and ensures better initial mixing. It serves as both the solvent and the catalyst.

  • Heating: Heat the reaction mixture slowly and with vigorous stirring to 180-200°C. Maintain this temperature for 4-6 hours. Insight: Reaction progress should be monitored by Thin Layer Chromatography (TLC). A sample is taken, quenched in water, neutralized with NaHCO₃, and extracted with ethyl acetate for TLC analysis.

  • Reaction Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-100°C. Cautiously and slowly, pour the viscous mixture into a large beaker containing crushed ice and water. Safety Note: This is an exothermic process. Pouring slowly with stirring is critical to control the heat generated from PPA hydrolysis.

  • Neutralization and Precipitation: Stir the aqueous slurry until all the PPA has been hydrolyzed. Slowly add a saturated solution of sodium bicarbonate or solid NaHCO₃ portion-wise until the pH of the solution is neutral to basic (pH ~8). The crude product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water to remove inorganic salts. Allow the crude product to air-dry.

Purification

The choice between recrystallization and chromatography depends on the purity of the crude product. Column chromatography is generally preferred to ensure high purity for analytical and subsequent synthetic use.[8][9][10]

  • Chromatography Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 40:60). Rationale: The gradient elution allows for the separation of nonpolar impurities first, followed by the target compound.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized molecule.

Analytical Workflow Visualization

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Start Purified Solid Sample NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS MP Melting Point Start->MP Appearance Visual Appearance Start->Appearance Final Confirmed Structure & Purity Data NMR->Final Structural Confirmation IR->Final Structural Confirmation MS->Final Structural Confirmation MP->Final Purity Assessment Appearance->Final Purity Assessment

Caption: Workflow for the analytical validation of the synthesized compound.

Physical Properties
  • Appearance: To be determined experimentally (typically a solid, color may range from off-white to yellow/brown).

  • Melting Point: To be determined experimentally. A sharp melting point is indicative of high purity.

  • Solubility: Soluble in common organic solvents like DMSO, DMF, and moderately soluble in ethyl acetate and acetone.

Spectroscopic Data & Interpretation

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 300 MHz). Data referenced from available spectral databases.[11]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10d2HH-2', H-6' (Aromatic)Protons ortho to the electron-withdrawing benzoxazole ring on the bromophenyl group are deshielded.
~7.80d2HH-3', H-5' (Aromatic)Protons meta to the benzoxazole are shielded relative to H-2'/H-6' but coupled to them.
~7.40d1HH-7 (Aromatic)Proton on the benzoxazole core, ortho to the oxygen atom.
~6.85d1HH-4 (Aromatic)Proton ortho to the amine group is significantly shielded.
~6.70dd1HH-6 (Aromatic)Proton meta to the amine and ortho to the fused oxazole ring.
~5.30s (broad)2H-NH₂ (Amine)The primary amine protons are typically broad and their chemical shift can vary with concentration.

Table 2: Expected FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300MediumN-H Asymmetric & Symmetric StretchPrimary Aromatic Amine
3100 - 3000MediumC-H StretchAromatic
1640 - 1620StrongC=N StretchOxazole Ring
1620 - 1580MediumN-H Bend (Scissoring)Primary Amine
1550 - 1450StrongC=C StretchAromatic Rings
1270 - 1230StrongAsymmetric C-O-C StretchAryl Ether (Oxazole)
1080 - 1000StrongC-Br StretchAryl Bromide

Insight: The two distinct N-H stretching bands are a key diagnostic feature confirming the presence of the primary amine (-NH₂) group.[12][13]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

ParameterExpected ValueRationale
Molecular Formula C₁₃H₉BrN₂O
Exact Mass [M] 287.9898 g/mol Confirms the elemental composition.[11]
[M+H]⁺ (ESI+) 288.9971 m/zThe protonated molecular ion commonly observed in electrospray ionization.
Isotopic Pattern M and M+2 peaks in ~1:1 ratioThis is the characteristic signature of a molecule containing one bromine atom (natural abundance of ⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

Safety, Handling, and Waste Disposal

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[14][15] All manipulations should be performed within a certified chemical fume hood.

  • Reagent-Specific Hazards:

    • Polyphosphoric Acid (PPA): Corrosive. Avoid contact with skin and eyes. Reacts exothermically with water.

    • Organic Solvents (Ethyl Acetate, Hexane): Flammable. Keep away from ignition sources.

  • Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste from the work-up should be neutralized before disposal in accordance with local institutional guidelines.

Conclusion and Future Outlook

This guide has outlined a reliable and well-documented method for the synthesis and comprehensive characterization of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. The one-pot condensation reaction using polyphosphoric acid provides an efficient route to the target compound. The detailed analytical protocols, including NMR, FT-IR, and HRMS, provide a robust framework for validating the structure and purity of the final product.

The successful synthesis of this molecule furnishes the research community with a versatile chemical intermediate, poised for elaboration into novel therapeutic agents and functional materials through established synthetic transformations at its bromo and amino functionalities.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health (NIH). [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. [Link]

  • Review on benzoxazole chemistry and pharmacological potential. helion.com. [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. [Link]

  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies. PubMed. [Link]

  • ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. ResearchGate. [Link]

  • Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]

  • Process for the purification of substituted benzoxazole compounds.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]

  • 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. SpectraBase. [Link]

  • IR: amines. University of California, Los Angeles. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • Chemical Safety Data Sheet MSDS / SDS - Heynova. Heynova. [Link]

  • Method for preparing 2-substituted benzoxazole compound.
  • 2-(4-Aminophenyl)benzoxazole. National Institutes of Health (NIH). [Link]

  • Infrared Spectroscopy. cdn.vanderbilt.edu. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Abstract This technical guide provides a comprehensive examination of the physicochemical properties of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound of significant interest to researchers in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a robust framework for its characterization by leveraging data from the closely related analog, 2-(4-bromophenyl)-1,3-benzoxazole, and outlining detailed, field-proven experimental protocols for the determination of its core physicochemical parameters. This guide is intended to be an essential resource for scientists, offering both foundational knowledge and practical methodologies for the synthesis, purification, and analytical characterization of this and similar benzoxazole derivatives.

Introduction and Molecular Overview

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The introduction of a bromophenyl substituent at the 2-position and an amine group at the 5-position of the benzoxazole core in 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine suggests a molecule with potential for diverse biological activities and applications in materials science. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the amino group can modulate the compound's polarity, basicity, and hydrogen bonding capabilities, all of which are critical for its interaction with biological targets.

This guide will systematically explore the key physicochemical attributes of this compound, providing a scientifically grounded pathway for its comprehensive characterization.

Caption: Chemical structure of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Physicochemical Properties

Direct experimental data for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (CAS 54995-56-1) is not extensively available in peer-reviewed literature. However, data for the structurally similar analog, 2-(4-bromophenyl)-1,3-benzoxazole (CAS 3164-13-4), which lacks the 5-amino group, provides a valuable baseline for estimation. The presence of the amino group in the target compound is expected to increase its polarity, melting point, and aqueous solubility compared to the non-aminated analog.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and a Key Analog

Property2-(4-Bromophenyl)-1,3-benzoxazol-5-amine2-(4-bromophenyl)-1,3-benzoxazole (Analog)Data Source (Analog)
Molecular Formula C₁₃H₉BrN₂OC₁₃H₈BrNO-
Molecular Weight 289.13 g/mol 274.11 g/mol -
Melting Point Not reported158-161 °C[1][2]
Boiling Point Not reported339 °C[1][2]
Density Not reported1.514 g/cm³[1]
Water Solubility Not reportedPredicted: 4.24 mg/L[3]
LogP (Predicted) Not reportedNot reported-
pKa (Predicted) Not reportedNot reported-

Synthesis and Purification

A plausible and efficient synthetic route to 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine involves the condensation of a substituted 2-aminophenol with 4-bromobenzaldehyde, followed by oxidative cyclization. This method is well-established for the synthesis of 2-arylbenzoxazoles.

synthesis_workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol Condensation Condensation to form Schiff Base 2-Amino-4-nitrophenol->Condensation 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Condensation Oxidative_Cyclization Oxidative Cyclization to form 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole Condensation->Oxidative_Cyclization Reduction Reduction of Nitro Group Oxidative_Cyclization->Reduction Target_Molecule 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Reduction->Target_Molecule

Caption: Proposed synthetic workflow for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole

  • To a solution of 2-amino-4-nitrophenol (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 4-bromobenzaldehyde (1 equivalent).

  • The mixture is heated to reflux for 2-4 hours to facilitate the formation of the Schiff base intermediate.

  • An oxidizing agent, such as manganese(IV) oxide or bubbling oxygen through the reaction mixture in the presence of a catalyst like activated carbon, is then introduced to promote the oxidative cyclization.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.

Step 2: Reduction of the Nitro Group

  • The crude 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is added.

  • The reaction is stirred at room temperature or with gentle heating until the reduction is complete, as monitored by TLC.

  • After the reaction, the mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed to obtain the final product in high purity.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Purified_Compound Purified Solid Sample HPLC HPLC for Purity Assessment Purified_Compound->HPLC MS Mass Spectrometry for Molecular Weight Purified_Compound->MS NMR NMR for Structural Elucidation (¹H and ¹³C) Purified_Compound->NMR FTIR FTIR for Functional Group Analysis Purified_Compound->FTIR Data_Analysis Structural Confirmation & Purity Determination HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis

Caption: Standard analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by UV-Vis spectral analysis of the compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[4]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) is expected for the molecular ion and any bromine-containing fragments.

  • Expected Molecular Ion (M+): m/z 288 and 290.

  • Fragmentation: Key fragmentation pathways may involve the loss of the bromine atom and cleavage of the benzoxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation.

  • ¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The protons of the 4-bromophenyl group will likely appear as two doublets. The protons on the benzoxazole core will have chemical shifts influenced by the amino group. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon attached to the bromine will have a characteristic chemical shift. The carbons of the benzoxazole ring will appear in the aromatic region, with the C2 carbon being significantly deshielded (δ ~160-165 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups.

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C=N stretching: Around 1600-1650 cm⁻¹.

  • C-O stretching: Around 1200-1300 cm⁻¹.

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols for Physicochemical Parameter Determination

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter influencing a molecule's solubility and permeability.

  • Preparation of Solutions: Prepare a 0.01 M solution of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration: Calibrate a pH meter with standard buffers. Titrate a known volume of the compound solution with the standardized acid or base, recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Determination of LogP by HPLC

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity. A reverse-phase HPLC method provides a rapid and reliable estimation.

  • Standard Selection: Choose a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • Chromatography: Using a C18 column, determine the retention time for each standard and the test compound under isocratic conditions with a mobile phase of methanol and water.

  • Calculation: Plot the logarithm of the retention factor (k') versus the known LogP values of the standards. The LogP of the test compound can be interpolated from its retention factor using the calibration curve. The retention factor k' is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.

Conclusion

While direct experimental data for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is limited, this technical guide provides a robust framework for its synthesis, purification, and comprehensive physicochemical characterization. By utilizing data from the close analog, 2-(4-bromophenyl)-1,3-benzoxazole, and employing the detailed experimental protocols outlined herein, researchers can confidently determine the key parameters of this promising molecule. This foundational knowledge is crucial for advancing its potential applications in drug discovery and materials science.

References

  • BuyersGuideChem. 2-(4-Bromophenyl)-1,3-benzoxazole. [Link]

  • Chemsrc. 2-(4-bromophenyl)-1,3-benzoxazole. [Link]

  • Hairui Chem. 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine_54995-56-1. [Link]

  • Beijing Innochem. 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine - CAS:54995-56-1. [Link]

  • Chemchart. 2-(4-bromophenyl)-1,3-benzoxazole (3164-13-4). [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • PubChem. 2-(4-Bromophenyl)-1,3,4-oxadiazole. [Link]

  • The Royal Society of Chemistry. 1H NMR. [Link]

  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]

  • NIST. Benzoxazole, 2-phenyl-. [Link]

  • Solubility of Things. 2-(4-chlorophenyl)-1,3-benzoxazole. [Link]

  • PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine: A Methodological Framework

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive methodological framework for the crystal structure analysis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-am...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for the crystal structure analysis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a compound of significant interest within medicinal chemistry due to the established broad-spectrum biological activities of the benzoxazole scaffold.[1] While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide establishes a robust protocol for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. To illustrate the core principles and technical intricacies of the analytical process, this document will leverage the detailed, published crystal structure of the closely related analog, 2-(4-aminophenyl)-1,3-benzoxazole, as a case study. This approach ensures a scientifically rigorous and pedagogically valuable resource for researchers engaged in the structural elucidation of novel benzoxazole derivatives and other small molecules critical to drug discovery.

Introduction: The Significance of the Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds. Its rigid, planar structure and capacity for various intermolecular interactions make it an attractive scaffold for the design of targeted therapeutics. Benzoxazole derivatives have demonstrated a remarkable range of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms and functional groups within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its structure-activity relationship (SAR). This knowledge is paramount in rational drug design, enabling the optimization of lead compounds to enhance efficacy and selectivity.

This guide focuses on 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a derivative that combines the benzoxazole core with a bromophenyl group, a common substituent in medicinal chemistry known to influence pharmacokinetic and pharmacodynamic properties. The amine group at the 5-position provides a site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. A thorough understanding of its crystal structure would provide invaluable insights into its molecular conformation, packing, and intermolecular interactions, thereby guiding future drug development efforts.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

A critical prerequisite for any crystal structure analysis is the availability of high-purity, single crystals of the target compound. This section outlines a validated synthetic approach for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, followed by established methodologies for obtaining crystals suitable for X-ray diffraction.

Proposed Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

A reliable method for the synthesis of 2-aryl-5-aminobenzoxazoles involves the condensation of a substituted benzoic acid with 2,4-diaminophenol in the presence of a dehydrating agent such as polyphosphoric acid (PPA). This one-pot reaction is efficient and has been successfully employed for a range of analogous compounds.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and 4-bromobenzoic acid (1 equivalent).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask (a sufficient amount to ensure a stirrable paste).

  • Reaction Conditions: Heat the reaction mixture to 180-200°C and stir for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a 10% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with distilled water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Diagram of the Proposed Synthetic Pathway:

G cluster_reactants Reactants reactant1 2,4-Diaminophenol catalyst Polyphosphoric Acid (PPA) 180-200°C reactant1->catalyst reactant2 4-Bromobenzoic Acid reactant2->catalyst product 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine catalyst->product Condensation/ Cyclization

Caption: Proposed synthesis of the target compound.

Crystallization Methodologies for Small Organic Molecules

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. Several techniques can be employed, and the choice of method and solvent is crucial.

Key Considerations for Crystallization:

  • Purity: The starting material must be of the highest possible purity.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.

  • Slow Cooling: A slow rate of cooling allows for the formation of fewer, larger, and more ordered crystals.

Experimental Protocol: Slow Evaporation

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a clean vial.

  • Filtration: Filter the solution through a syringe filter into a clean, dust-free vial to remove any particulate matter that could act as nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small hole pricked in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Crystal Structure Analysis: A Case Study of 2-(4-aminophenyl)-1,3-benzoxazole

As the crystal structure of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is not available, we will now delve into the detailed analysis of its close analog, 2-(4-aminophenyl)-1,3-benzoxazole, for which comprehensive crystallographic data has been published.[2] This case study will serve as a practical guide to the techniques and interpretations involved in single-crystal X-ray diffraction.

Data Collection and Processing

The first step in the analysis is the collection of diffraction data from a suitable single crystal.

Experimental Workflow:

G cluster_workflow X-ray Diffraction Workflow start Single Crystal Selection mount Mounting on Goniometer start->mount xray Exposure to X-ray Beam (e.g., Mo Kα radiation) mount->xray diffraction Collection of Diffraction Pattern (Rotation Method) xray->diffraction data_processing Data Integration, Scaling, and Absorption Correction diffraction->data_processing structure_solution Structure Solution (Direct Methods or Patterson) data_processing->structure_solution refinement Structure Refinement (Full-Matrix Least-Squares on F²) structure_solution->refinement validation Validation and Analysis (CIF File Generation) refinement->validation

Caption: A typical workflow for single-crystal X-ray diffraction.

Key Parameters from the Case Study:

The crystal data for 2-(4-aminophenyl)-1,3-benzoxazole provides a wealth of information about its solid-state structure.[2]

ParameterValue
Chemical FormulaC₁₃H₁₀N₂O
Molecular Weight210.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a4.1461(3) Å
b19.5420(12) Å
c12.7705(8) Å
β95.243(1)°
Volume1030.38(12) ų
Z4

Data sourced from Yuan et al. (2008).[2]

Structure Solution and Refinement

Once the diffraction data is collected and processed, the next step is to solve the phase problem and determine the atomic positions.

  • Structure Solution: For small molecules, direct methods are typically used to determine the initial phases of the structure factors, which allows for the generation of an initial electron density map.

  • Structure Refinement: The initial model is then refined using a full-matrix least-squares method on F². This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Molecular and Crystal Structure of 2-(4-aminophenyl)-1,3-benzoxazole

The refined crystal structure reveals key details about the molecule's geometry and how it packs in the solid state.

Molecular Conformation:

The benzoxazole ring system in 2-(4-aminophenyl)-1,3-benzoxazole is not perfectly coplanar with the adjacent phenyl ring.[2] The dihedral angle between these two ring systems is reported to be 11.8(1)°.[2] This slight twist is a common feature in such bi-aryl systems and can have implications for the molecule's electronic properties and its ability to bind to target proteins.

Intermolecular Interactions and Crystal Packing:

The crystal packing of 2-(4-aminophenyl)-1,3-benzoxazole is stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions.[2]

  • Hydrogen Bonding: The amine group on the benzoxazole ring acts as a hydrogen bond donor, while the nitrogen atom of the oxazole ring in a neighboring molecule acts as an acceptor (N-H···N). This leads to the formation of one-dimensional chains of molecules.[2]

  • π-π Stacking: These chains are further linked into a two-dimensional network through π-π stacking interactions between the aromatic rings of adjacent molecules.[2] The centroid-centroid distance between interacting rings is a key parameter in quantifying the strength of these interactions.

Diagram of Intermolecular Interactions:

G cluster_packing Crystal Packing Interactions molecule1 Molecule A molecule2 Molecule B molecule1->molecule2 N-H···N Hydrogen Bond molecule3 Molecule C molecule2->molecule3 π-π Stacking Interaction

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the methodologies required for the crystal structure analysis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. While the specific crystal structure of this compound remains to be determined, the proposed synthesis and crystallization protocols, coupled with the detailed case study of a close analog, offer a clear and actionable framework for researchers.

The elucidation of the crystal structure of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine would be a valuable contribution to the field of medicinal chemistry. It would allow for a detailed comparison with its non-brominated counterpart, providing insights into the effects of halogen substitution on molecular conformation and crystal packing. This information would be instrumental in the rational design of new benzoxazole-based therapeutic agents with improved biological activity and physicochemical properties.

References

  • U. A. Kshirsagar, "Benzoxazole: An emerging scaffold for medicinal chemistry," Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 15, pp. 2875-2881, 2015. Available: [Link]

  • A. Kamal et al., "Benzoxazole derivatives: A patent review," Expert Opinion on Therapeutic Patents, vol. 25, no. 1, pp. 75-91, 2015. Available: [Link]

  • S. K. Suthar et al., "A comprehensive review on the biological activities of benzoxazole derivatives," Journal of Saudi Chemical Society, vol. 24, no. 1, pp. 1-22, 2020. Available: [Link]

  • P. Sharma et al., "A review on recent advances in the synthesis and biological applications of benzoxazoles," RSC Advances, vol. 11, no. 1, pp. 1-20, 2021. Available: [Link]

  • Y. Yuan et al., "2-(4-Aminophenyl)-1,3-benzoxazole," Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 7, p. o1273, 2008. Available: [Link]

Sources

Exploratory

The Emerging Therapeutic Potential of Brominated Benzoxazole Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The benzoxazole scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds.[1][2][3][4] The introduction of bromine atoms and amine functionalities to this core structure has emerged as a compelling strategy in medicinal chemistry, leading to the discovery of novel derivatives with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic insights of brominated benzoxazole amines, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and data interpretation strategies are presented to empower researchers in this burgeoning field.

Introduction: The Benzoxazole Core and the Influence of Bromination

Benzoxazoles, composed of a fused benzene and oxazole ring, are integral to numerous natural products and synthetic pharmaceuticals.[3][4][5] Their planar structure and ability to participate in various non-covalent interactions allow them to effectively bind to biological targets.[1][2] The strategic incorporation of a bromine atom onto the benzoxazole ring system can profoundly influence the molecule's physicochemical properties and biological activity. Bromine, being an electron-withdrawing group, can enhance the lipophilicity of the compound, potentially improving its membrane permeability and cellular uptake. Furthermore, the position of bromination can significantly impact the molecule's interaction with target proteins, leading to enhanced potency and selectivity.[5]

The addition of an amine group, particularly at the 2-position of the benzoxazole ring, introduces a key functional group for hydrogen bonding and salt formation, further modulating the compound's pharmacokinetic and pharmacodynamic profile. This guide will delve into the synergistic effects of these chemical modifications, highlighting the promising therapeutic avenues for brominated benzoxazole amines.

Synthetic Strategies for Brominated Benzoxazole Amines

The synthesis of brominated benzoxazole amines can be achieved through various routes, often involving the cyclization of a substituted o-aminophenol precursor. A common approach involves the reaction of a brominated 2-aminophenol with a cyanating agent or other electrophiles to construct the oxazole ring.[6][7][8]

One established method for synthesizing the 2-aminobenzoxazole core involves the reaction of o-aminophenols with cyanogen bromide.[7] Alternatively, modern synthetic protocols utilize safer and more efficient cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[6][8] The Smiles rearrangement offers another elegant pathway to N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol.[6][8]

A general synthetic scheme is depicted below:

Synthesis A Brominated 2-Aminophenol C Brominated 2-Aminobenzoxazole A->C Cyclization B Cyanating Agent (e.g., CNBr, NCTS) B->C D Further Functionalization (e.g., Acylation, Alkylation) C->D E Target Brominated Benzoxazole Amines D->E Anticancer_Mechanism cluster_cell Cancer Cell Compound Brominated Benzoxazole Amine Receptor VEGFR-2 Compound->Receptor Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Kinase Downstream Kinases Receptor->Kinase Activation Proliferation Cell Proliferation & Survival Kinase->Proliferation Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulation Caspases Caspases Apoptosis->Caspases Activation

Caption: Potential anticancer mechanisms of brominated benzoxazole amines.

Evaluation of In Vitro Cytotoxicity

The initial assessment of the anticancer potential of novel brominated benzoxazole amines is typically performed using in vitro cytotoxicity assays. [9][10][11][12]The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of cells. [9][10][12] Experimental Protocol: MTT Assay for Cytotoxicity

A detailed protocol for conducting an MTT assay is provided below to guide researchers in evaluating the cytotoxic effects of their compounds. [9][10] Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow A Seed Cancer Cell Lines B Treat with Brominated Benzoxazole Amines (Varying Concentrations) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Crystal Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (e.g., at 570 nm) F->G H Calculate IC50 Values G->H MIC_Workflow A Prepare Serial Dilutions of Brominated Benzoxazole Amine in Broth B Inoculate with Standardized Bacterial Suspension A->B C Incubate (e.g., 18-24 hours) B->C D Visually Inspect for Bacterial Growth C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Sources

Foundational

An In-Depth Technical Guide to the In-Silico Modeling of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Interactions with VEGFR-2

Abstract This technical guide provides a comprehensive framework for the in-silico investigation of the interactions between the novel small molecule, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, and a hypothetical yet plau...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of the interactions between the novel small molecule, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, and a hypothetical yet plausible biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Intended for researchers, scientists, and drug development professionals, this document outlines a step-by-step methodology, grounded in scientific integrity, for performing molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causal reasoning behind experimental choices, supported by authoritative citations.

Introduction: The Rationale for In-Silico Investigation

The convergence of computational power and sophisticated algorithms has revolutionized early-stage drug discovery. In-silico modeling allows for the rapid and cost-effective evaluation of a molecule's potential as a therapeutic agent, significantly reducing the reliance on expensive and time-consuming preclinical laboratory work.[1] This guide focuses on 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a compound with a benzoxazole core. Benzoxazole derivatives have demonstrated promising activity as inhibitors of VEGFR-2, a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[2][3][4][5][6] Therefore, a rigorous computational assessment of this molecule's interaction with VEGFR-2 is a scientifically sound starting point for evaluating its therapeutic potential.

Our Subject Molecule:

Compound Name 2D Structure Molecular Formula Canonical SMILES
2-(4-Bromophenyl)-1,3-benzoxazol-5-amine[Image of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine 2D structure]C13H9BrN2OC1=CC(=C(C=C1)Br)C2=NC3=C(O2)C=C(C=C3)N

Table 1: Properties of the subject molecule.

The In-Silico Workflow: A Conceptual Overview

Our investigation will follow a multi-step computational workflow designed to provide a holistic view of the molecule's potential. This process begins with defining the biological target and preparing the necessary molecular structures, followed by an assessment of their binding affinity and stability, and concluding with a prediction of the molecule's drug-like properties.

workflow cluster_prep Preparation Phase cluster_interaction Interaction Analysis cluster_profiling Pharmacokinetic Profiling cluster_analysis Data Interpretation Target_Selection Target Identification (VEGFR-2) Receptor_Prep Receptor Preparation Target_Selection->Receptor_Prep Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Interpretation Integrated Analysis & Hypothesis Generation MD_Sim->Interpretation ADMET->Interpretation

Figure 1: A conceptual diagram of the in-silico workflow for evaluating a small molecule inhibitor.

Experimental Protocols: A Step-by-Step Guide

Target and Ligand Preparation: The Foundation of a Reliable Model

The accuracy of any in-silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase involves selecting an appropriate protein structure and optimizing both the protein and the ligand for the subsequent computational steps.

3.1.1. Target Selection and Preparation

  • Scientific Rationale: We have selected the kinase domain of human VEGFR-2 as our target. To ensure a high-quality starting structure, we will use a high-resolution crystal structure from the Protein Data Bank (PDB). The presence of a co-crystallized inhibitor is advantageous as it helps to define the binding pocket. For this guide, we will utilize the PDB entry 2XIR , which provides the crystal structure of the VEGFR2 kinase domain at a resolution of 1.50 Å.[7]

  • Protocol:

    • Data Retrieval: Download the PDB file for 2XIR from the RCSB PDB database.

    • Initial Cleaning: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all non-essential molecules, including water, ions, and the co-crystallized ligand.

    • Handling Missing Residues and Loops: Inspect the structure for any missing residues or loops. If present, these can be modeled using tools like MODELLER or the loop modeling functionalities within Discovery Studio.

    • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4. This is a critical step as it directly influences the electrostatic interactions.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the previous steps. This is typically done using a force field like CHARMM or AMBER.

3.1.2. Ligand Preparation

  • Scientific Rationale: The ligand, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, must be converted into a 3D structure and assigned appropriate atomic charges. An accurate representation of the ligand's stereochemistry and electronic properties is crucial for predicting its binding mode and affinity.

  • Protocol:

    • 2D to 3D Conversion: Obtain the SMILES string of the ligand from a database like PubChem. Use a tool like Open Babel or the sketching tools within Maestro or Discovery Studio to convert the 2D representation into a 3D structure.

    • Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Charge Calculation: Calculate partial atomic charges for the ligand. This can be done using quantum mechanical methods (e.g., with Gaussian or GAMESS) or faster, empirical methods like Gasteiger charges.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[8] This allows us to identify potential binding modes and estimate the binding affinity.

3.2.1. Workflow for Molecular Docking

docking_workflow Prepared_Receptor Prepared VEGFR-2 (PDB: 2XIR) Grid_Generation Define Binding Site & Generate Grid Box Prepared_Receptor->Grid_Generation Prepared_Ligand Prepared Ligand Docking_Run Perform Docking (e.g., AutoDock Vina) Prepared_Ligand->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Analyze Binding Poses & Scoring Docking_Run->Pose_Analysis Interaction_Analysis Visualize & Analyze Key Interactions Pose_Analysis->Interaction_Analysis

Figure 2: A flowchart illustrating the key steps in a molecular docking experiment.

3.2.2. Detailed Protocol for Molecular Docking with AutoDock Vina

  • Scientific Rationale: AutoDock Vina is a widely used and well-validated open-source program for molecular docking. It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.

  • Protocol:

    • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools (ADT). This format includes atomic charges and atom type definitions.

    • Define the Binding Site (Grid Box): In ADT, define the search space for the docking by creating a grid box that encompasses the active site of VEGFR-2. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

    • Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

    • Run the Docking Simulation: Execute the docking calculation using the Vina command-line interface.

    • Analyze the Results: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). Lower binding energy values indicate a more favorable binding interaction. Visualize the top-ranked poses in a molecular graphics program to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

3.2.3. Interpreting Docking Results

Metric Interpretation
Binding Affinity (kcal/mol) A more negative value suggests a stronger binding interaction.
Root Mean Square Deviation (RMSD) When comparing to a known binding pose, a lower RMSD (typically < 2.0 Å) indicates a more accurate prediction.
Key Interactions Identify hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the protein-ligand complex.

Table 2: Key metrics for interpreting molecular docking results.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[9][10] This provides valuable insights into the stability of the binding pose and the flexibility of the protein and ligand.

3.3.1. Workflow for Molecular Dynamics Simulation with GROMACS

md_workflow Docked_Complex Best Docked Pose Topology Generate System Topology (Protein & Ligand Force Fields) Docked_Complex->Topology Solvation Solvate with Water & Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Analyze Trajectory (RMSD, RMSF, etc.) Production_MD->Trajectory_Analysis

Figure 3: A schematic of the workflow for a protein-ligand molecular dynamics simulation.

3.3.2. Detailed Protocol for MD Simulation with GROMACS

  • Scientific Rationale: GROMACS is a high-performance and widely used open-source package for molecular dynamics simulations.[11][12] We will use it to simulate the behavior of the VEGFR-2/2-(4-Bromophenyl)-1,3-benzoxazol-5-amine complex in a simulated physiological environment.

  • Protocol:

    • System Preparation:

      • Generate Ligand Topology: Generate a topology file for the ligand using a server like the CHARMM General Force Field (CGenFF) or the Automated Topology Builder (ATB). This file contains the parameters that describe the ligand's bonded and non-bonded interactions.

      • Generate Protein Topology: Use the pdb2gmx tool in GROMACS to generate a topology for the protein, selecting an appropriate force field (e.g., CHARMM36m or AMBER99SB-ILDN).

      • Combine Topologies: Merge the protein and ligand topologies into a single system topology.

    • Solvation and Ionization:

      • Create a Simulation Box: Define a simulation box around the protein-ligand complex, ensuring a sufficient distance between the complex and the box edges.

      • Add Solvent: Fill the simulation box with water molecules (e.g., TIP3P water model).

      • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

    • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the complex, water, and ions.

    • Equilibration:

      • NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein while the protein and ligand are position-restrained.

      • NPT Equilibration: Perform a longer simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the pressure and density of the system.

    • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns) with no position restraints.

    • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.

ADMET Prediction: Evaluating Drug-Likeness

An effective drug must not only bind to its target but also possess favorable pharmacokinetic properties.[1] In-silico ADMET prediction provides an early indication of a compound's potential for absorption, distribution, metabolism, excretion, and toxicity.[13][14][15][16]

3.4.1. Protocol for ADMET Prediction

  • Scientific Rationale: There are numerous web-based tools and standalone software packages that use quantitative structure-activity relationship (QSAR) models and machine learning to predict ADMET properties. We will use a combination of well-established platforms to obtain a consensus prediction.

  • Protocol:

    • Select Prediction Tools: Utilize freely available web servers such as SwissADME, pkCSM, and ADMETlab 2.0.[16]

    • Input Ligand Structure: Submit the SMILES string of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine to each server.

    • Analyze and Consolidate Results: Collate the predictions from each server for key ADMET properties.

3.4.2. Key ADMET Properties and Their Significance

Property Category Parameter Significance
Absorption Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut.
Caco-2 PermeabilityAn in-vitro model for intestinal absorption.
Distribution Blood-Brain Barrier (BBB) PermeationIndicates if the compound can cross into the central nervous system.
Plasma Protein Binding (PPB)High binding can reduce the free concentration of the drug available to act on the target.
Metabolism Cytochrome P450 (CYP) InhibitionInhibition of CYP enzymes can lead to drug-drug interactions.
Excretion Total ClearancePredicts the rate at which the drug is removed from the body.
Toxicity AMES ToxicityPredicts mutagenicity.
hERG InhibitionA key indicator of potential cardiotoxicity.

Table 3: Important ADMET parameters and their implications in drug discovery.

Integrated Analysis and Future Directions

The culmination of this in-silico investigation is the synthesis of all generated data into a cohesive narrative. A promising candidate molecule will exhibit a strong and stable binding interaction with VEGFR-2 in both docking and MD simulations, and will have a favorable predicted ADMET profile. Discrepancies between the different computational methods should be critically evaluated. For instance, a high-affinity docked pose that is unstable in MD simulations may indicate an unreliable prediction.

Based on the integrated analysis, a hypothesis regarding the potential of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine as a VEGFR-2 inhibitor can be formulated. This hypothesis can then be used to guide future experimental work, such as in-vitro enzyme assays and cell-based proliferation assays, to validate the computational predictions.

References

  • Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. Available from: [Link]

  • Justin A. Lemkul. GROMACS Tutorials. Available from: [Link]

  • MaddyList. GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. YouTube. Available from: [Link]

  • Justin A. Lemkul. Protein-Ligand Complex - MD Tutorials. Available from: [Link]

  • RCSB PDB. 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. Available from: [Link]

  • Taylor & Francis Online. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Available from: [Link]

  • Pritam Panda. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available from: [Link]

  • RCSB PDB. 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. Available from: [Link]

  • National Library of Medicine. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Available from: [Link]

  • MDPI. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Available from: [Link]

  • RCSB PDB. 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF-00337210. Available from: [Link]

  • ADMET-AI. ADMET-AI. Available from: [Link]

  • ResearchGate. (A) Diagram of the VEGFR2 structure. Available from: [Link]

  • National Library of Medicine. Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. Available from: [Link]

  • Simulations Plus. ADMET Predictor®. Available from: [Link]

  • National Library of Medicine. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Available from: [Link]

  • National Library of Medicine. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Available from: [Link]

  • ADMETlab 2.0. ADMETlab 2.0. Available from: [Link]

  • RCSB PDB. 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Available from: [Link]

  • Royal Society of Chemistry. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. Available from: [Link]

  • Taylor & Francis Online. Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Available from: [Link]

  • National Library of Medicine. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Available from: [Link]

  • Impact Factor. Virtual Screening, Molecular Docking and Molecular Dynamics Studies For Discovery of Novel Vegfr-2 Inhibitors. Available from: [Link]

  • National Library of Medicine. Molecular docking analysis of C-phycocyanin with VEGFR2. Available from: [Link]

  • PubChem. 2-(2-bromophenyl)-1,3-benzoxazol-5-amine. Available from: [Link]

  • National Library of Medicine. 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. Available from: [Link]

  • PubChem. (4S)-4-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine. Available from: [Link]

  • PubChem. 2-(4-Aminophenyl)benzoxazol-5-amine. Available from: [Link]

  • PubChem. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

Sources

Exploratory

The Strategic Derivatization of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical exploration of the synthesis, derivatization, and potential therapeutic applications of the 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine core structure. This scaffold represents a pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the synthesis, derivatization, and potential therapeutic applications of the 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine core structure. This scaffold represents a promising starting point for the development of novel small molecules in medicinal chemistry, leveraging the well-documented biological activities of the benzoxazole moiety. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system is a privileged heterocyclic motif found in numerous biologically active compounds, both natural and synthetic.[1] Its structural resemblance to endogenous purine bases allows for favorable interactions with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] Benzoxazole derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3]

The strategic placement of substituents on the benzoxazole core is crucial for modulating its biological activity. The 2-aryl and 5-amino substitutions are particularly noteworthy. The 2-aryl group, in this case, a 4-bromophenyl moiety, can influence the molecule's lipophilicity, electronic properties, and potential for specific interactions with biological targets. The bromine atom can act as a hydrogen bond acceptor and its presence is a common feature in many potent enzyme inhibitors. The 5-amino group serves as a critical handle for further chemical modification, allowing for the generation of diverse libraries of compounds with potentially enhanced and selective activities.

This guide will focus on the synthesis of the core 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine scaffold and explore various derivatization strategies to unlock its therapeutic potential.

Synthesis of the Core Scaffold: 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

The synthesis of the 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine core is predicated on the well-established condensation reaction between an o-aminophenol and a carboxylic acid or its derivative. In this case, the key starting materials are 2,4-diaminophenol and 4-bromobenzoic acid.

Proposed Synthetic Pathway

The most direct and widely employed method for the synthesis of 2-arylbenzoxazoles is the Phillips condensation, which involves the reaction of an o-aminophenol with a carboxylic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA).

Diagram 1: Proposed Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Reactant1 2,4-Diaminophenol Condition Polyphosphoric Acid (PPA) Heat (e.g., 180-200°C) Reactant1->Condition Reactant2 4-Bromobenzoic Acid Reactant2->Condition Product 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Condition->Product Condensation & Cyclization

Caption: A proposed synthetic route to the core scaffold.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the synthesis of analogous 2-arylbenzoxazoles. Optimization may be required.

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • 4-Bromobenzoic acid

  • Polyphosphoric acid (PPA)

  • 10% Sodium carbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and 4-bromobenzoic acid (1.1 equivalents).

  • Add polyphosphoric acid (10-20 times the weight of the reactants) to the flask.

  • Heat the reaction mixture with stirring to 180-200°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Derivatization Strategies for the 5-Amino Group

The 5-amino group of the core scaffold is a versatile functional group that allows for a wide range of chemical modifications. These modifications can be used to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can significantly impact its biological activity and pharmacokinetic profile.

Diagram 2: Potential Derivatization Pathways

G cluster_derivatives Derivative Classes Core 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Amides Amides Core->Amides Acylation (R-COCl, Ac₂O) Sulfonamides Sulfonamides Core->Sulfonamides Sulfonylation (R-SO₂Cl) SchiffBases Schiff Bases Core->SchiffBases Condensation (R-CHO) Ureas Ureas/Thioureas Core->Ureas Reaction with Isocyanates/ Isothiocyanates

Caption: Key derivatization reactions at the 5-amino position.

Synthesis of Amide Derivatives

The formation of an amide bond is a fundamental transformation in medicinal chemistry. Acylation of the 5-amino group can introduce a variety of substituents that can explore different binding pockets in a target protein.

General Protocol for Acylation:

  • Dissolve 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine; 1.2 equivalents).

  • Cool the solution to 0°C.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Sulfonamide Derivatives

Sulfonamides are another important class of functional groups in drug design, known for their ability to act as hydrogen bond donors and acceptors.

General Protocol for Sulfonylation:

  • Follow the general procedure for acylation, substituting the acyl chloride with a sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride).

Synthesis of Schiff Base Derivatives

The condensation of the 5-amino group with various aldehydes yields Schiff bases (imines). Schiff bases are versatile intermediates and have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6][7]

General Protocol for Schiff Base Formation:

  • Dissolve 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (1 equivalent) and the desired aldehyde (1.1 equivalents) in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties can introduce additional hydrogen bonding capabilities and have been incorporated into many bioactive molecules.

General Protocol for Urea/Thiourea Formation:

  • Dissolve 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile).

  • Add the desired isocyanate or isothiocyanate (1.1 equivalents) and stir the reaction mixture at room temperature for 2-24 hours.

  • Monitor the reaction by TLC. The product often precipitates and can be collected by filtration. Otherwise, the solvent is removed, and the product is purified.

Potential Applications and Biological Activities

While specific biological data for derivatives of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine are not extensively reported, the vast body of literature on analogous compounds allows for strong inferences about their potential therapeutic applications.

Anticancer Activity

Benzoxazole derivatives are well-documented as potent anticancer agents.[2][8] The closely related 2-(4-aminophenyl)benzothiazole scaffold has shown significant antitumor activity.[9][10][11] It is plausible that derivatives of the 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine core could exhibit similar or enhanced cytotoxic effects against various cancer cell lines. The derivatization of the 5-amino group can be used to fine-tune the activity and selectivity towards specific cancer-related targets. For example, some benzoxazole derivatives have been investigated as PARP-2 inhibitors for the treatment of breast cancer.[2]

Table 1: Representative Anticancer Activity of Benzoxazole and Related Heterocycles

Compound ClassCancer Cell LineReported ActivityReference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-aminesCNS Cancer (SNB-75)Promising growth inhibition[2]
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-aminesBreast CancerModerate to good activity[12]
N-[4-(benzothiazole-2-yl)phenyl]acetamide derivativesVariousConsiderable anticancer activity[10][11]
Benzoxazole-1,2,3-triazole hybridsBreast Cancer (MDA-MB-231, MCF-7)Potent PARP-2 inhibition[2]
Antimicrobial Activity

The benzoxazole scaffold is a common feature in compounds with potent antimicrobial and antifungal activity.[1][3][13] Derivatization of the 5-amino group, particularly through the formation of Schiff bases, has been shown to be a successful strategy for developing new antimicrobial agents.[4][5][6][7] The 4-bromophenyl group may also contribute to the antimicrobial profile.

Table 2: Representative Antimicrobial Activity of Benzoxazole and Related Heterocycles

Compound ClassMicrobial StrainReported ActivityReference
3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazolesVarious bacteria and fungiHigh antimicrobial and antifungal effect[3]
4-(4-bromophenyl)-thiazol-2-amine derivativesVarious bacteria and fungiPromising antimicrobial activity[14]
Schiff bases of benzoxazolesVarious bacteria and fungiSignificant antimicrobial activity[4][5][6][7]
2-substituted benzoxazolesE. coli, S. aureusPotent antibacterial activity[4]
Fluorescent Probes

2-Phenylbenzoxazole derivatives are known to possess fluorescent properties.[15] The electronic nature of the substituents on both the phenyl and benzoxazole rings can significantly influence the absorption and emission wavelengths. Derivatization of the 5-amino group with various fluorophores or environmentally sensitive moieties could lead to the development of novel fluorescent probes for biological imaging and sensing applications. For instance, benzothiadiazole derivatives, which share some structural similarities, are used as fluorescent imaging dyes.[16][17]

Conclusion and Future Perspectives

The 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine scaffold is a promising starting point for the development of novel therapeutic agents and chemical probes. Its synthesis is achievable through well-established chemical transformations. The presence of the 5-amino group provides a versatile handle for the creation of large and diverse chemical libraries. Based on the extensive literature on related benzoxazole derivatives, it is highly probable that derivatives of this core will exhibit potent anticancer and antimicrobial activities. Furthermore, the inherent fluorescence potential of the 2-phenylbenzoxazole core opens up possibilities in the realm of bio-imaging and diagnostics.

Future work should focus on the systematic synthesis and biological evaluation of various derivatives of this core scaffold. A comprehensive structure-activity relationship (SAR) study will be crucial to identify the key structural features required for potent and selective activity against specific biological targets. The exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

  • AVESIS. (2014, September 8). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearin. Retrieved from [Link]

  • PubMed. (2022, September 28). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Retrieved from [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • Google Patents. Benzoxazole derivatives.
  • Current issues in pharmacy and medicine: science and practice. (2022, November 15). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Retrieved from [Link]

  • PubMed. (2014, September 8). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Retrieved from [Link]

  • PMC. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

  • MDPI. (2023, October 2). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • NIH. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • NIH. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Retrieved from [Link]

  • ResearchGate. (2014, September 8). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Retrieved from [Link]

  • ResearchGate. Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Retrieved from [Link]

  • PMC - PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • Google Patents. Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.
  • ResearchGate. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2020, February 20). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E) -. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Retrieved from [Link]

  • MDPI. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Retrieved from [Link]

  • Current Medicinal Chemistry. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Retrieved from [Link]

  • PMC. (2025, June 25). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Antimicrobial Screening of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of the novel compound, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. The met...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of the novel compound, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. The methodologies detailed herein are grounded in established protocols and international standards, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Benzoxazoles

Benzoxazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] Their structural similarity to biomolecules like adenine and guanine allows for potential interactions with various biopolymers within living systems, making them promising candidates for novel therapeutic agents.[3] The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities, and the benzoxazole scaffold has demonstrated considerable potential in the development of new antimicrobial drugs.[3][4] This guide focuses specifically on 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, outlining a comprehensive strategy for the evaluation of its antimicrobial efficacy.

Foundational Knowledge: Synthesis and Physicochemical Properties

A thorough understanding of the test compound is paramount. While this guide does not detail the synthesis, it is crucial to begin with a well-characterized and purified sample of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. The synthesis of similar benzoxazole derivatives often involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[5][6]

Key Considerations:

  • Purity: The purity of the compound should be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities could lead to false-positive or false-negative results in biological assays.

  • Solubility: The solubility of the compound in various solvents must be determined to prepare appropriate stock solutions for testing. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening, but its potential for antimicrobial activity and cellular toxicity at higher concentrations must be controlled for.

Antimicrobial Susceptibility Testing: A Step-by-Step Approach

Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of an antimicrobial agent against a specific microorganism.[7] This section outlines the core assays for screening 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]

Preliminary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a cost-effective and widely used technique for the initial screening of antimicrobial activity.[12] It provides a qualitative assessment of the compound's ability to inhibit microbial growth.

Experimental Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour into sterile Petri dishes.[13]

  • Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly swab the surface of the agar with the prepared microbial suspension.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine solution (at a known concentration) into the wells.

  • Controls: Include a positive control (a known antibiotic), a negative control (the solvent used to dissolve the compound, e.g., DMSO), and a blank well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Causality Behind Choices: The use of standardized media and inoculum ensures reproducibility. The controls are essential to validate the assay; the positive control confirms the susceptibility of the test organism, while the negative control ensures the solvent has no inhibitory effect.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standard and quantitative technique for determining MIC values.

Experimental Protocol:

  • Preparation of Microtiter Plates: Dispense a specific volume of sterile Mueller-Hinton Broth (MHB) or other appropriate broth into the wells of a 96-well microtiter plate.

  • Serial Dilution: Prepare a stock solution of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and perform a two-fold serial dilution across the wells of the microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls:

    • Growth Control: A well containing only broth and the microorganism.

    • Sterility Control: A well containing only broth.

    • Positive Control: A well containing a known antibiotic.

    • Solvent Control: A well containing the highest concentration of the solvent used.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.

Self-Validating System: The inclusion of comprehensive controls is critical. The growth control must show turbidity, the sterility control must remain clear, and the positive control should inhibit growth at its known MIC.

Determining Bactericidal/Fungicidal Activity: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Experimental Protocol:

  • Subculturing: Following the MIC determination, take an aliquot from the wells that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • Observation: The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plates.

Expert Insight: The relationship between the MIC and MBC/MFC is important. If the MBC/MFC is close to the MIC, the compound is considered bactericidal/fungicidal. If the MBC/MFC is significantly higher than the MIC, it is considered bacteriostatic/fungistatic.

Data Presentation and Interpretation

Quantitative data from the antimicrobial screening should be summarized in a clear and structured format for easy comparison and analysis.

Table 1: Antimicrobial Activity of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

MicroorganismStrainGram StainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213Positive
Escherichia coliATCC 25922Negative
Pseudomonas aeruginosaATCC 27853Negative
Candida albicansATCC 90028N/A (Fungus)

Note: The table should be populated with the experimental data obtained.

Elucidating the Mechanism of Action: A Hypothetical Framework

While the precise mechanism of action for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine requires further investigation, several studies on related benzoxazole derivatives suggest potential targets.[1] One of the proposed mechanisms for the antibacterial activity of some benzoxazoles is the inhibition of DNA gyrase.[4] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.

Diagram 1: Proposed Workflow for Antimicrobial Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis & Interpretation Compound 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Purity Purity & Characterization (HPLC, MS, NMR) Compound->Purity Solubility Solubility Testing Purity->Solubility Stock Stock Solution Preparation Solubility->Stock AgarWell Agar Well Diffusion Assay Stock->AgarWell Stock->AgarWell MIC MIC Determination (Broth Microdilution) Stock->MIC Stock->MIC Inoculum_Prep1 Standardized Inoculum AgarWell->Inoculum_Prep1 Data Data Tabulation & Analysis AgarWell->Data AgarWell->Data MBC MBC/MFC Determination MIC->MBC Inoculum_Prep2 Standardized Inoculum MIC->Inoculum_Prep2 MBC->Data MBC->Data Report Report Generation Data->Report

Caption: A typical workflow for the antimicrobial evaluation of novel compounds.

Diagram 2: Hypothetical Mechanism of Action

G cluster_0 Bacterial Cell Compound 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA Catalyzes Replication DNA Replication & Transcription DNAGyrase->Replication DNA Relaxed DNA DNA->DNAGyrase SupercoiledDNA->Replication CellDeath Cell Death Replication->CellDeath

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.

Conclusion and Future Directions

This guide provides a robust framework for the initial antimicrobial screening of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. Positive results from these assays would warrant further investigation, including:

  • Screening against a broader panel of microorganisms: Including clinical isolates and resistant strains.

  • Time-kill kinetic studies: To understand the rate of antimicrobial activity.

  • Toxicity studies: To assess the compound's safety profile in vitro and in vivo.

  • In-depth mechanistic studies: To confirm the molecular target and mechanism of action.

The systematic approach outlined in this whitepaper, grounded in established scientific principles and international standards, will enable researchers to generate reliable and reproducible data, contributing to the critical search for novel antimicrobial agents.

References

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
  • Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents - Benchchem. (n.d.).
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science Publishers. (2022, August 1).
  • EUCAST - ESCMID. (n.d.).
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
  • Screening Strategies to Identify New Antibiotics - Ingenta Connect. (2012, March 1).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.).
  • EUCAST: EUCAST - Home. (n.d.).
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. (n.d.).
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.).
  • Expert Rules - EUCAST. (n.d.).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (n.d.).
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025, December 15).
  • Guidance Documents - EUCAST. (n.d.).
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (2025, August 9).
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.).
  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review - ResearchGate. (n.d.).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE - Bibliomed. (2013, April 26).
  • Biological activity of benzoxazole derivatives - Benchchem. (n.d.).
  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.).
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. (2020, January 21).
  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... - ResearchGate. (n.d.).
  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC - NIH. (n.d.).
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. (2018, February 7). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu9okLQa3sKUNLyj0sR4XLqNO2D24Ts6Sf9hC-7uevqxzzi2Cfx8C52QExyoW5H0WusyETcAN4aLVBh91qzGg2FHUzjv1vSEZRzxX3jTko_gAoaZnPJ3p2wpm8SHe19sGxcTGP3SjE5jPcfWJSnNN0gsuEJSTNHZggDKuhaYU5Ui35jNTSn8kTmvHhz3TLhxiaFhefWPIS_m6RFcVKrhFIdQnFMtkT2vf3GzyBLaNyURA8a7ZpQGMiuJekkPHVthwsXov-2kKfTXPZtUUSKSI3frU3zg==
  • 2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE AldrichCPR | Sigma-Aldrich. (n.d.).
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.).
  • 2-(4-Aminophenyl)-1,3-benzoxazole - PMC - NIH. (n.d.).
  • Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed. (n.d.).

Sources

Exploratory

A Technical Guide to the In Vitro Cytotoxicity Assessment of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Abstract The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including significant potential in anticancer drug discovery.[1][2] This technical guide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including significant potential in anticancer drug discovery.[1][2] This technical guide provides a comprehensive framework for evaluating the cytotoxic and mechanistic properties of a specific derivative, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (herein referred to as BBA). We present a logical, field-proven workflow, beginning with primary cytotoxicity screening and progressing to detailed mechanistic assays such as apoptosis and cell cycle analysis. The protocols herein are designed to be self-validating, providing robust and reproducible data for assessing the anticancer potential of this and similar compounds. This document serves as a practical resource for researchers aiming to characterize novel therapeutic candidates.

Introduction: The Rationale for Investigating Benzoxazole Derivatives

Benzoxazole derivatives have consistently emerged as promising candidates in the search for novel anticancer agents.[3] Their planar, bicyclic structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles.[1] Specifically, 2-arylbenzoxazoles have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[4]

The target compound, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, incorporates key structural features that warrant investigation:

  • The 2-aryl group (4-Bromophenyl): This substitution is crucial for the biological activity of many benzoxazole compounds.[3]

  • The 5-amino group: Substitutions at the 5-position of the benzoxazole ring can significantly influence the molecule's lipophilicity and interactions with biological targets.[2]

Previous studies on the closely related compound 5-amino-2-(p-bromophenyl)-benzoxazole have shown that it exerts anticancer effects by inducing apoptosis and modulating angiogenesis-related proteins in breast cancer cell lines.[5][6] This guide establishes a systematic approach to validate and expand upon such findings.

Foundational Workflow for Cytotoxicity Analysis

A tiered approach is critical for efficiently evaluating a novel compound. Our workflow begins with broad screening to determine overall cytotoxicity and narrows down to specific cellular mechanisms. This ensures that resources are focused on elucidating the most relevant biological effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Investigation A Stock Solution Preparation (Compound BBA in DMSO) B Cell Line Selection & Culture (e.g., MCF-7, MDA-MB-231, HeLa) A->B C MTT Cell Viability Assay (Dose-Response & Time-Course) B->C D Data Analysis: IC50 Calculation C->D E Apoptosis Assay (Annexin V-FITC / PI Staining) D->E If IC50 is potent F Cell Cycle Analysis (Propidium Iodide Staining) D->F If IC50 is potent G Flow Cytometry Data Acquisition E->G F->G H Population Analysis (Apoptotic vs. Necrotic, Cell Cycle Phases) G->H I Western Blot Analysis (Caspases, Bcl-2 family) H->I J Mechanistic Hypothesis I->J G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Apoptosome & Caspase Cascade cluster_3 Cellular Demise BBA BBA (2-(4-Bromophenyl)-1,3-benzoxazol-5-amine) Stress DNA Damage / ROS? BBA->Stress Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Stress->Bcl2 Inhibits Bax Pro-apoptotic Bax, Bak Stress->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pores CytC Cytochrome c (Release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Cleaves/Activates Casp9->Apoptosome Substrates Cellular Substrates (PARP, Lamins) Casp3->Substrates Cleaves Apoptosome->Casp9 Cleaves/Activates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by BBA.

This pathway can be investigated by using Western Blot to measure the protein levels of key players like Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), cleaved Caspase-9, and cleaved Caspase-3. An increase in the Bax/Bcl-2 ratio and the appearance of cleaved caspases would provide strong evidence for this mechanism.

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach to characterize the cytotoxic properties of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. By progressing from broad viability screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's anticancer potential. The hypothetical data presented suggest that BBA is a potent cytotoxic agent that induces apoptosis and G2/M cell cycle arrest, particularly in triple-negative breast cancer cells.

Future work should focus on validating the proposed apoptotic pathway via Western Blot, exploring effects on other cancer types (e.g., lung, colon), and investigating potential off-target effects in non-cancerous cell lines to establish a therapeutic window. Ultimately, these in vitro studies form the critical foundation for any subsequent in vivo animal model testing and preclinical development.

References

  • Fadda, A. A., Abdel-Latif, E., Tawfik, E. H., & Mohammed, R. M. (2018). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. Available at: [Link] [7]2. MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Geronikaki, A., et al. (2018). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. PubMed. Available at: [Link] [8]4. Bibliomed. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-. Bibliomed. Available at: [Link] [5]5. Bhalekar, S. M., Rodrigues, P. R., & Sapale, S. R. (2017). Synthesis and Biological activity of 4-(3-bromophenyl) thiazol-2-yl) pyrazol-5-ylidene. International Scholars Journals. Available at: [Link]

  • Leclerc, V. G., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed. Available at: [Link] [9]7. Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link] [10]8. ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available at: [Link]

  • Jilani, J. (n.d.). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry - Section B (IJC-B). Available at: [Link] [4]10. MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link] [1]11. Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link] [2]12. National Institutes of Health. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2021). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. ResearchGate. Available at: [Link] [3]14. ResearchGate. (n.d.). Some benzoxazole derivatives with anticancer activities reported in the literature. ResearchGate. Available at: [Link] [11]15. MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • National Institutes of Health. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link] [12]27. National Institutes of Health. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. Available at: [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link] [13]29. Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link] [14]30. ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PubMed Central. Available at: [Link] [15]33. Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Available at: [Link] [16]35. University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. Available at: [Link] [17]36. JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

An Application Note for the Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The described method employs a robust, one-pot condensation reaction between 2,4-diaminophenol and 4-bromobenzoic acid, utilizing polyphosphoric acid (PPA) as both the solvent and the cyclizing agent. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the procedural choices, a validated step-by-step protocol, safety precautions, and methods for purification and characterization.

Introduction

Benzoxazoles are a vital class of heterocyclic compounds featuring a fused benzene and oxazole ring system. The 2-aryl substituted benzoxazole scaffold, in particular, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The title compound, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, incorporates a reactive amine group and a bromine atom, making it a versatile intermediate for further chemical modification and the development of novel pharmaceutical agents or functional materials.

The most common and traditional approach for benzoxazole synthesis is the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent (e.g., aldehyde, ester) under dehydrating conditions.[2][3] This application note details a highly effective method utilizing polyphosphoric acid (PPA). PPA serves as an excellent Brønsted acid catalyst and a dehydrating agent, facilitating both the initial amidation between the starting materials and the subsequent intramolecular cyclodehydration to form the benzoxazole ring in a single synthetic operation.[4][5]

Reaction Scheme & Mechanism

Scheme 1: Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Reaction Scheme

Causality of the Mechanism: The synthesis proceeds via a well-established pathway for benzoxazole formation in acidic media.[1]

  • Protonation and Amidation: Polyphosphoric acid protonates the carbonyl group of 4-bromobenzoic acid, activating it for nucleophilic attack. The more nucleophilic amino group at the C4 position of 2,4-diaminophenol attacks the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration yields an amide intermediate.

  • Intramolecular Cyclization: Under the high-temperature conditions, the hydroxyl group of the aminophenol moiety performs a nucleophilic attack on the carbonyl carbon of the amide.

  • Dehydration and Aromatization: A final dehydration step, driven by the formation of a stable aromatic benzoxazole ring system, yields the final product, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Materials and Safety

Reagent and Equipment Data
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
2,4-Diaminophenol dihydrochlorideC₆H₁₀Cl₂N₂O197.07~220 (dec.)N/AMore stable than the free base.
4-Bromobenzoic acidC₇H₅BrO₂201.02252-254255-256
Polyphosphoric acid (PPA)Hₙ₊₂PₙO₃ₙ₊₁Variable~61N/ACorrosive.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891N/AUsed for neutralization.
Ethanol (EtOH)C₂H₅OH46.07-11478Used for recrystallization.
Deionized Water (H₂O)H₂O18.020100
Round-bottom flask, condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper, standard laboratory glassware.
Safety Precautions

This protocol must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • 2,4-Diaminophenol dihydrochloride: Harmful if swallowed or inhaled. Suspected of causing genetic defects.[6][7] Avoid inhalation of dust and contact with skin and eyes.

  • 4-Bromobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with care to avoid dust generation.

  • Polyphosphoric Acid (PPA): Highly corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water. Handle with extreme caution. When quenching, the hot PPA mixture must be added slowly to a large volume of ice/water to manage the exothermic reaction.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-diaminophenol dihydrochloride (1.97 g, 10.0 mmol) and 4-bromobenzoic acid (2.01 g, 10.0 mmol).

  • Carefully add polyphosphoric acid (~25 g) to the flask. The PPA should be sufficient to act as a solvent and allow for efficient stirring.

Step 2: Condensation and Cyclization
  • Begin stirring the mixture to ensure the reactants are well-suspended in the PPA.

  • Heat the reaction mixture to 170-180°C using a heating mantle.[5]

  • Maintain this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1), sampling carefully from the hot reaction mixture.

Step 3: Work-up and Isolation
  • After the reaction is complete, allow the mixture to cool to approximately 80-90°C.

  • In a separate large beaker (1 L), prepare a solution of 10% aqueous potassium carbonate (~500 mL) and crushed ice. This basic solution will neutralize the PPA and precipitate the product.[8]

  • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the warm PPA reaction mixture into the stirring ice/K₂CO₃ solution. A solid precipitate will form.

  • Continue stirring the resulting suspension for 30-60 minutes in an ice bath to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

Step 4: Purification and Characterization
  • The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it. If the solid does not fully dissolve, a solvent mixture like ethanol/water or acetone/water can be used.[8]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The final product, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis) to confirm its identity and purity. The molecular formula is C₁₃H₉BrN₂O with a molecular weight of 289.13 g/mol .[9]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow A Step 1: Reagent Setup Combine 2,4-diaminophenol·2HCl, 4-bromobenzoic acid, and PPA. B Step 2: Reaction Heat mixture to 170-180°C for 2-3 hours under N2. A->B Heat C Step 3: Quenching Cool and slowly pour mixture into ice-cold K2CO3 solution. B->C Cool D Step 4: Isolation Filter the solid precipitate and wash thoroughly with deionized water. C->D Precipitate E Step 5: Purification Recrystallize the crude product from hot ethanol. D->E Dissolve F Step 6: Final Product Dry the purified crystals and perform analytical characterization. E->F Crystallize

Sources

Application

Method for Assessing the Antimicrobial Efficacy of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Introduction: The Promise of Benzoxazoles in an Era of Antimicrobial Resistance The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzoxazoles in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, benzoxazole derivatives stand out for their diverse and potent biological activities.[2][3] These compounds are structural isosteres of natural nucleotides, allowing them to interact readily with biological macromolecules.[3] The benzoxazole scaffold is a key feature in numerous compounds exhibiting a broad spectrum of activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the antimicrobial efficacy of a specific benzoxazole derivative, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine . While the broader class of benzoxazoles has shown promise, detailed, standardized evaluation of individual compounds is critical to advancing them through the drug discovery pipeline.[2][6] This document outlines detailed, step-by-step protocols for determining the antimicrobial profile of this compound, grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8] The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Physicochemical Properties and Handling of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

A thorough understanding of the physicochemical properties of a test compound is paramount for accurate and reproducible antimicrobial susceptibility testing. For 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, comprehensive experimental data on properties such as solubility and stability is not widely available. Therefore, a preliminary assessment of these characteristics is a critical first step.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and Recommended Preliminary Assessments

PropertyAvailable Information/Predicted BehaviorRecommended Preliminary Protocol
Molecular Formula C₁₃H₉BrN₂ON/A
Molecular Weight 301.13 g/mol N/A
Solubility Expected to have low aqueous solubility but better solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[9][10]Solubility Test: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO. Visually inspect for complete dissolution. Perform serial dilutions in test media (e.g., Cation-Adjusted Mueller-Hinton Broth) to determine the highest concentration that remains in solution without precipitation.
Stability in Solution The stability of benzoxazole derivatives in solution can vary. The 2-aminooxazole moiety can be susceptible to oxidation and acylation.[11]Stability Assessment: Prepare a stock solution in DMSO and store under recommended conditions (see below). Periodically (e.g., 0, 24, 48 hours), dilute in test medium and observe for any precipitation or color change. For more rigorous analysis, analytical techniques like HPLC can be used to check for degradation products.
Storage Solid form should be stored at 2-8°C, protected from light and moisture.[11] Solutions in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.Follow general best practices for small molecule storage.

Experimental Workflow for Antimicrobial Efficacy Assessment

The comprehensive evaluation of a novel antimicrobial agent involves a tiered approach, starting with primary screening to determine inhibitory activity, followed by more detailed characterization of its killing kinetics.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Bacteriostatic Determination cluster_2 Phase 3: Killing Kinetics A Broth Microdilution Assay (Determine MIC) C Minimum Bactericidal Concentration (MBC) Assay A->C Quantitative Data B Disk Diffusion Assay (Qualitative Assessment) B->A Preliminary Data D Time-Kill Assay C->D Detailed Characterization

Caption: Workflow for antimicrobial evaluation of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][12][13][14][15] This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.[7][12][13]

Materials and Reagents
  • 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

  • Dimethyl Sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Step-by-Step Methodology
  • Preparation of Compound Stock Solution:

    • Accurately weigh the required amount of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or as determined by the preliminary solubility test). Ensure complete dissolution.

    • Rationale: DMSO is a common solvent for water-insoluble compounds.[9][10] A high-concentration stock is necessary to achieve the desired final test concentrations with minimal solvent carryover.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Rationale: A standardized inoculum is crucial for the reproducibility of MIC results.[7][13] The final concentration ensures logarithmic growth during the incubation period.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 12.

    • Prepare a working solution of the test compound by diluting the stock solution in CAMHB to twice the highest desired final concentration.

    • Add 100 µL of this working solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria). Add 50 µL of CAMHB to column 11.

    • Rationale: Serial dilution creates a gradient of compound concentrations to pinpoint the MIC.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL. Do not add inoculum to column 12.

    • Seal the plate with a breathable film or place it in a container with a moist towel to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

    • Rationale: The specified incubation time and temperature provide optimal conditions for bacterial growth.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.

Protocol 2: Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound.[8][16][17] It is a valuable preliminary screening tool. This protocol is adapted from EUCAST guidelines.[8][16]

Materials and Reagents
  • 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum prepared as in Protocol 1

  • Sterile cotton swabs

  • Forceps

  • Solvent for the compound (e.g., DMSO)

  • Positive control antibiotic disks (e.g., ciprofloxacin)

  • Solvent control disks (impregnated with DMSO only)

Step-by-Step Methodology
  • Preparation of Compound-Impregnated Disks:

    • Prepare a solution of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine in a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • Apply a specific volume (e.g., 10 µL) of the compound solution onto sterile paper disks and allow them to dry completely in a sterile environment. This will result in disks containing a known amount of the compound (e.g., 10 µ g/disk ).

    • Prepare solvent control disks by applying the same volume of the solvent to sterile disks.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

    • Rationale: A uniform lawn of bacteria is essential for obtaining clear and reproducible zones of inhibition.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the compound-impregnated disks, positive control disks, and solvent control disks onto the inoculated MHA plate.

    • Ensure the disks are placed firmly on the agar surface and are sufficiently spaced to prevent overlapping of inhibition zones.

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The solvent control should not show any zone of inhibition. The size of the zone of inhibition for the test compound provides a qualitative measure of its antimicrobial activity.

Protocol 3: Time-Kill Kinetics Assay

The time-kill assay provides information on the rate at which an antimicrobial agent kills a bacterium and helps to differentiate between bactericidal and bacteriostatic effects.[18][19][20] This protocol is based on CLSI document M26-A.[21][22]

Materials and Reagents
  • All materials from Protocol 1

  • Sterile tubes or flasks

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS for serial dilutions

  • Shaking incubator

Step-by-Step Methodology
  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as described in Protocol 1, but with a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in larger volumes (e.g., 10 mL) in sterile flasks or tubes.

    • Prepare solutions of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine in CAMHB at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC value. Also, include a growth control (no compound).

  • Time-Kill Procedure:

    • Inoculate the flasks containing the different compound concentrations and the growth control with the prepared bacterial suspension.

    • Incubate the flasks in a shaking incubator at 35 ± 2°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[19]

    • Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.[18]

Data Presentation and Interpretation

Quantitative data from the antimicrobial assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 2: Example Data Summary for MIC and MBC of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 292138162Bactericidal
E. coli ATCC 2592232>128>4Bacteriostatic/Tolerant
Ciprofloxacin (S. aureus)0.512Bactericidal
Ciprofloxacin (E. coli)0.0150.032Bactericidal

Note: Data are hypothetical and for illustrative purposes only.

Potential Mechanisms of Action of Benzoxazole Derivatives

While the precise mechanism of action for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine requires further investigation, studies on related benzoxazole compounds suggest several potential cellular targets. One of the proposed mechanisms is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[6]

G cluster_0 Proposed Antibacterial Mechanism A 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine B Bacterial DNA Gyrase A->B Binds to C Inhibition of DNA Supercoiling B->C D Disruption of DNA Replication C->D E Bacterial Cell Death D->E

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.

Conclusion and Future Directions

This application note provides a robust framework for the systematic evaluation of the antimicrobial efficacy of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. By adhering to standardized protocols and understanding the rationale behind each step, researchers can generate reliable and reproducible data. The preliminary assessment of solubility and stability is a crucial prerequisite for accurate results. The combination of MIC, disk diffusion, and time-kill assays will provide a comprehensive antimicrobial profile of the compound, elucidating its potency, spectrum of activity, and bactericidal or bacteriostatic nature. Further studies should focus on elucidating the precise mechanism of action, evaluating its efficacy against a broader panel of clinical isolates, including resistant strains, and assessing its toxicity profile to determine its potential as a therapeutic candidate.

References

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. PubMed.
  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Standards | GlobalSpec. (2015). GlobalSpec.
  • Antibacterial and antifungal activities of benzimidazole and benzoxazole deriv
  • CLSI M07-A10 and CLSI M100-S25 - Package contains. ANSI Webstore.
  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Deriv
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition.
  • Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. PubMed.
  • Benzoxazole derivatives with antifungal activity.
  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • EUCAST Disk Diffusion Testing for Antibiotic Resistance. (2026). EUCAST.
  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD).
  • M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B.
  • EUCAST Disk Diffusion Method (Part 1). (2022). CGSpace.
  • The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). PubMed Central.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Disk Diffusion and Quality Control. EUCAST.
  • Substituted Benzoxazoles as Antimicrobial Agents: A Review. Jetir.Org.
  • Time-Kill Assay Methodology for Antistaphylococcal Agent 3. Benchchem.
  • Time-Kill Kinetics Assay. Emery Pharma.
  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Deriv
  • Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa. ASM Journals.
  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. (2013). Bibliomed.
  • 2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE AldrichCPR. Sigma-Aldrich.
  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamin
  • M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents. CLSI.
  • CLSI M26 - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline - Standards | GlobalSpec. GlobalSpec.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole...
  • Stability and Storage of 5-(4-Bromophenyl)oxazol-2-amine: A Technical Guide. Benchchem.
  • 2-(4-Aminophenyl)-1,3-benzoxazole. PubMed Central.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI.
  • 2-(4-Aminophenyl)benzoxazol-5-amine | C13H11N3O. PubChem.
  • An In-depth Technical Guide on the Core Chemical Properties of 5-(4-Bromophenyl)oxazol-2-amine. Benchchem.
  • DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central.

Sources

Method

Application Notes and Protocols for High-Throughput Screening Assays Using 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Introduction: The Promise of a Novel Benzoxazole Derivative in Kinase Inhibitor Discovery The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Benzoxazole Derivative in Kinase Inhibitor Discovery

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, henceforth referred to as BBA-5, is a novel derivative that holds significant potential as a modulator of key biological pathways. Given the prevalence of benzoxazole cores in kinase inhibitors, this application note will explore the use of BBA-5 in high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of protein kinases, a critical class of enzymes in cellular signaling and a major target for cancer therapeutics.[4][5]

Protein kinases play a pivotal role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the search for novel, potent, and selective inhibitors remains a high priority in drug discovery.[4][5] This guide provides detailed protocols for two distinct HTS assays designed to identify and characterize the inhibitory activity of BBA-5 and other small molecules against a hypothetical target, Kinase-X. The assays described herein are a biochemical Fluorescence Polarization (FP) assay for primary screening and a cell-based cytotoxicity assay for secondary screening and validation.

PART 1: Biochemical Screening - Fluorescence Polarization (FP) Assay for Kinase-X Inhibition

Principle of the Assay:

Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS.[6][7] The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled tracer molecule. In this assay, a fluorescently labeled peptide tracer, which is a substrate for Kinase-X, will have a low FP value when free in solution due to its rapid tumbling. Upon binding to the larger Kinase-X protein, the tracer's tumbling is restricted, resulting in a high FP value.[6][8] A competitive inhibitor, such as a potential hit compound like BBA-5, will bind to the ATP-binding pocket of Kinase-X, preventing the binding of the tracer and thus causing a decrease in the FP signal.[8]

Workflow for FP-based HTS Assay:

cluster_prep Assay Preparation cluster_dispensing Liquid Handling cluster_incubation Incubation cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Kinase-X, FP-Tracer, BBA-5) plate_map 384-Well Plate Mapping (Controls, Samples) reagent_prep->plate_map compound_dispense Dispense BBA-5/ Library Compounds plate_map->compound_dispense kinase_dispense Add Kinase-X Solution compound_dispense->kinase_dispense tracer_dispense Add FP-Tracer Solution kinase_dispense->tracer_dispense incubate Incubate at Room Temperature tracer_dispense->incubate read_fp Read Fluorescence Polarization incubate->read_fp data_analysis Data Analysis (Z'-factor, % Inhibition) read_fp->data_analysis

Caption: Workflow for the FP-based HTS assay.

Detailed Protocol:

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • Kinase-X Solution: Prepare a 2X working solution of Kinase-X in Assay Buffer. The final concentration should be determined empirically during assay development to yield an optimal assay window.
  • FP-Tracer Solution: Prepare a 2X working solution of the fluorescently labeled peptide tracer in Assay Buffer. The final concentration should be at or below its Kd for Kinase-X.
  • BBA-5 and Compound Library: Prepare serial dilutions of BBA-5 and other library compounds in 100% DMSO. For a primary screen, a final assay concentration of 10 µM is typical.

2. Assay Procedure (384-well plate format):

  • Dispense 100 nL of compound solution (or DMSO for controls) into the appropriate wells of a 384-well, low-volume, black, round-bottom plate.
  • Add 5 µL of the 2X Kinase-X solution to all wells.
  • Mix the plate on a plate shaker for 1 minute.
  • Incubate for 15 minutes at room temperature.
  • Add 5 µL of the 2X FP-Tracer solution to all wells.
  • Mix the plate on a plate shaker for 1 minute.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.[9]

3. Controls:

  • Negative Control (0% Inhibition): DMSO only (no compound).
  • Positive Control (100% Inhibition): A known potent inhibitor of Kinase-X or a high concentration of a non-fluorescent competitor ligand.

4. Data Analysis and Quality Control:

  • Calculate the Z'-factor to assess the quality of the assay.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
  • Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|
  • Calculate the percent inhibition for each compound:
  • % Inhibition = 100 * (1 - (FP_sample - FP_pos) / (FP_neg - FP_pos))

Table 1: Representative FP Assay Parameters

ParameterValue
Plate Format384-well
Final Assay Volume10 µL
Kinase-X Concentration5 nM
FP-Tracer Concentration2 nM
DMSO Tolerance< 1%
Z'-factor> 0.7
Signal Window> 100 mP

PART 2: Cell-Based Secondary Screening - Cytotoxicity Assay in a Cancer Cell Line

Principle of the Assay:

A critical step in drug discovery is to confirm that the activity observed in a biochemical assay translates to a cellular context.[11][12] This protocol describes a luminescence-based cell viability assay to assess the cytotoxic effects of BBA-5 and other hits from the primary screen on a cancer cell line known to be dependent on Kinase-X activity. The assay measures the intracellular ATP concentration, which is a reliable indicator of metabolically active, viable cells.[13] A decrease in the luminescent signal corresponds to a reduction in cell viability.[11][13]

Workflow for Cell-Based Cytotoxicity Assay:

cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation_cell Incubation cluster_detection_cell Detection & Analysis cell_culture Culture Cancer Cell Line cell_seeding Seed Cells into 384-Well Plates cell_culture->cell_seeding add_compounds Add Compounds to Cell Plates cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Hits compound_prep->add_compounds incubate_cells Incubate for 72 hours add_compounds->incubate_cells add_reagent Add Cell Viability Reagent incubate_cells->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence data_analysis_cell Data Analysis (IC50 determination) read_luminescence->data_analysis_cell

Caption: Workflow for the cell-based cytotoxicity assay.

Detailed Protocol:

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., one with amplified or mutated Kinase-X) in the recommended growth medium.
  • Harvest cells and perform a cell count.
  • Seed cells into 384-well, white, clear-bottom plates at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of growth medium.
  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a dose-response curve for BBA-5 and other hit compounds in DMSO.
  • Add 100 nL of the compound dilutions to the cell plates. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

3. Incubation and Viability Measurement:

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
  • Equilibrate the plates and the cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
  • Add 20 µL of the cell viability reagent to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read the luminescence on a plate reader.

4. Data Analysis:

  • Normalize the data to the DMSO control (100% viability) and the positive control (0% viability).
  • Plot the dose-response curves and calculate the IC₅₀ value for each compound using a non-linear regression model.

Table 2: Hypothetical Results for BBA-5

Assay TypeParameterResult
Biochemical FP AssayIC₅₀50 nM
Cell-Based ViabilityIC₅₀500 nM

Interpretation of Results:

The hypothetical data in Table 2 suggests that BBA-5 is a potent inhibitor of Kinase-X in a biochemical setting and also exhibits cytotoxic activity in a relevant cancer cell line, albeit at a higher concentration. The shift in potency between the biochemical and cellular assays is common and can be attributed to factors such as cell permeability, off-target effects, and cellular metabolism. These results validate BBA-5 as a promising hit compound worthy of further investigation in lead optimization programs.

Conclusion: A Robust HTS Cascade for Novel Kinase Inhibitor Discovery

This application note provides a comprehensive framework for the high-throughput screening of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (BBA-5) and other small molecules as potential kinase inhibitors. The combination of a highly sensitive and robust biochemical FP assay for primary screening with a physiologically relevant cell-based assay for secondary validation creates a powerful HTS cascade.[14][15] This approach enables the efficient identification and characterization of promising hit compounds, accelerating the early stages of drug discovery. The methodologies described herein are adaptable to a wide range of kinase targets and compound libraries, providing a versatile platform for modern cancer drug discovery.

References

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers. [Link]

  • Di Micco, S., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. [Link]

  • A-H-Abdullah, et al. (n.d.). High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity. Assay and Drug Development Technologies. [Link]

  • Tan, Y. L., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]

  • Kawasaki, K., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 769-778. [Link]

  • Brown, D. L., et al. (2016). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry, 506, 39-46. [Link]

  • Wang, C., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology, 11, 733808. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. [Link]

  • Lee, H., et al. (2024). High-throughput drug screening using a library of antibiotics targeting cancer cell lines that are resistant and sensitive to gemcitabine. Biochemical and Biophysical Research Communications, 730, 150369. [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 11(10), 963-975. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Lee, D. W., et al. (2014). High-throughput Screening (HTS) of Anticancer Drug Efficacy on a micropillar/microwell Chip Platform. Analytical Chemistry, 86(3), 1461-1468. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(5), 656-667. [Link]

  • Berthold Technologies. (n.d.). AlphaScreen®. Berthold Technologies GmbH & Co.KG. [Link]

  • ScienceDirect. (2024). Benzoxazole derivatives. ScienceDirect. [Link]

  • Arvinas. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Arvinas. [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Université du Québec à Montréal. [Link]

  • Zhang, H., et al. (2005). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. Journal of Biomolecular Screening, 10(6), 517-524. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. ResearchGate. [Link]

  • ScienceDirect. (2025). Development and Application of Fluorescence Polarization Assays in Drug Discovery. ScienceDirect. [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Brulikova, L., et al. (2020). Benzoxazole Derivatives as Promising Antitubercular Agents. Molecules, 25(23), 5649. [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12, 84. [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

Sources

Application

The Versatile Scaffolding of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine: A Gateway to Novel Therapeutics

Abstract The benzoxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This technical guide focuses on a particularly valuable derivative,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This technical guide focuses on a particularly valuable derivative, 2-(4-bromophenyl)-1,3-benzoxazol-5-amine , a trifunctional building block offering strategic vectors for molecular elaboration in drug discovery. The inherent functionalities—a nucleophilic amine, a versatile aryl bromide, and a privileged benzoxazole core—provide a robust platform for the synthesis of diverse compound libraries targeting a range of therapeutic areas, including oncology and infectious diseases. This document provides a comprehensive overview of its synthesis, key reactions, and detailed protocols for its application in the development of novel therapeutic agents, tailored for researchers and professionals in the field of drug development.

Introduction: The Strategic Importance of the Benzoxazole Core

Benzoxazole-containing compounds represent a significant class of heterocyclic agents that have garnered substantial interest in pharmaceutical research due to their broad spectrum of pharmacological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The rigid, planar benzoxazole scaffold can effectively interact with biological targets, and its aromatic nature allows for favorable π-π stacking interactions within protein binding sites.

The subject of this guide, 2-(4-bromophenyl)-1,3-benzoxazol-5-amine, is a highly strategic starting material. The key features that underscore its utility are:

  • The 5-amino group: This primary amine serves as a potent nucleophile and a key handle for introducing diversity. It readily participates in amide bond formation, sulfonylation, and reductive amination, allowing for the exploration of a wide chemical space.

  • The 4-bromophenyl moiety: The bromine atom is a versatile functional group for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of various aryl, heteroaryl, and alkyl groups, significantly impacting the molecule's steric and electronic properties.

  • The Benzoxazole Core: This privileged scaffold is known to impart favorable pharmacokinetic properties and is a common feature in many approved drugs and clinical candidates.

This combination of reactive sites allows for a modular and systematic approach to the synthesis of novel compounds with the potential for tailored biological activity.

Synthesis of the Building Block: A Detailed Protocol

The synthesis of 2-(4-bromophenyl)-1,3-benzoxazol-5-amine is reliably achieved through the condensation of 2,4-diaminophenol with 4-bromobenzoic acid. Polyphosphoric acid (PPA) is a common and effective reagent for this cyclodehydration reaction, acting as both a catalyst and a solvent at elevated temperatures.

Protocol 1: Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • 4-Bromobenzoic acid

  • Polyphosphoric acid (PPA)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, combine 2,4-diaminophenol dihydrochloride (0.02 mol) and 4-bromobenzoic acid (0.02 mol).

  • Carefully add polyphosphoric acid (25 g) to the flask. Caution: PPA is a viscous and corrosive liquid. Handle with appropriate personal protective equipment (PPE).

  • Fit the flask with a reflux condenser and begin stirring the mixture.

  • Heat the reaction mixture to 210°C using a heating mantle and maintain this temperature for 2.5 hours.[1]

  • After the reaction is complete, carefully pour the hot, viscous solution onto a generous amount of crushed ice in a large beaker with constant stirring.

  • Neutralize the acidic solution by the slow addition of a 10% NaOH solution until a precipitate forms and the pH is neutral.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with deionized water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to yield pure 5-amino-2-[p-bromophenyl]-benzoxazole.[1]

  • Dry the purified product under vacuum.

Expected Yield: 64.83%[1] Melting Point: 200°C[1]

Characterization: The structure of the synthesized compound should be confirmed by IR, ¹H-NMR, Mass spectrometry, and elemental analysis.

Applications in Medicinal Chemistry: Derivatization Strategies

The true value of 2-(4-bromophenyl)-1,3-benzoxazol-5-amine lies in its potential for diversification. The following protocols outline key derivatization strategies at its two primary reactive sites.

Functionalization of the 5-Amino Group

The primary amine at the 5-position is a versatile handle for introducing a wide array of functional groups, which can modulate the compound's solubility, polarity, and ability to form hydrogen bonds with biological targets.

This protocol describes a general procedure for the acylation of the 5-amino group.

Materials:

  • 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

  • Carboxylic acid of interest (e.g., 3-acetylbenzoic acid)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Add CDI (1.2 mmol) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • Add 2-(4-bromophenyl)-1,3-benzoxazol-5-amine (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of 2-(4-bromophenyl)-1,3-benzoxazol-5-amine as a versatile building block for creating diverse chemical entities.

G cluster_start Starting Materials cluster_derivatization Derivatization Pathways cluster_applications Potential Therapeutic Applications 2,4-Diaminophenol 2,4-Diaminophenol Building_Block 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine 2,4-Diaminophenol->Building_Block PPA, 210°C 4-Bromobenzoic_Acid 4-Bromobenzoic_Acid 4-Bromobenzoic_Acid->Building_Block Amide_Derivatives Amide Derivatives (Acylation) Building_Block->Amide_Derivatives R-COCl or R-COOH, CDI Sulfonamide_Derivatives Sulfonamide Derivatives (Sulfonylation) Building_Block->Sulfonamide_Derivatives R-SO2Cl Cross_Coupled_Products Cross-Coupled Products (e.g., Suzuki Coupling) Building_Block->Cross_Coupled_Products Ar-B(OH)2, Pd catalyst Kinase_Inhibitors Kinase Inhibitors Amide_Derivatives->Kinase_Inhibitors Anticancer_Agents Anticancer Agents Sulfonamide_Derivatives->Anticancer_Agents Cross_Coupled_Products->Kinase_Inhibitors Antimicrobial_Agents Antimicrobial Agents Cross_Coupled_Products->Antimicrobial_Agents

Caption: Synthetic utility of 2-(4-bromophenyl)-1,3-benzoxazol-5-amine.

Modification of the 4-Bromophenyl Group

The aryl bromide functionality is a powerful tool for introducing structural diversity through various cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely used method for forming carbon-carbon bonds.

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of the aryl bromide with a boronic acid.

Materials:

  • 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine derivative (from Protocol 2)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine the 2-(4-bromophenyl)-1,3-benzoxazol-5-amine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL total).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Case Study: Application in Kinase Inhibitor Development

Derivatives of 2-phenyl-1,3-benzoxazole have shown promise as inhibitors of various kinases, which are critical targets in oncology. For instance, structural modifications of the benzoxazole scaffold have led to the discovery of potent inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK2/5).[2] The strategic placement of substituents on the phenyl ring can lead to potent inhibitory activities. The 2-(4-bromophenyl)-1,3-benzoxazol-5-amine building block is an ideal starting point for creating libraries of compounds to probe the structure-activity relationships of kinase inhibitors.

The following table summarizes the inhibitory activities of some benzoxazole derivatives against selected kinases, illustrating the potential for this scaffold in drug discovery.

Compound ScaffoldTarget KinaseIC₅₀ (nM)
3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivativeGRK2Varies with substitution
3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivativeGRK5Varies with substitution
Anilinoquinazoline derivativec-Src/AblLow nanomolar

Conclusion

2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the systematic and efficient synthesis of diverse compound libraries. The protocols provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The demonstrated applications in the development of kinase inhibitors highlight the potential of this scaffold in the ongoing quest for novel and effective therapeutic agents.

References

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. (2022). Medicine Science, 11(2), 564-570. [Link]

  • Cho, S. Y., Lee, B. H., Jung, H., Yun, C. S., Ha, J. D., Kim, H. R., Chae, C. H., Lee, J. H., Seo, H. W., & Oh, K. S. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711–6716. [Link]

  • Hennessy, E. J., et al. (2007). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 50(16), 3865-3873. [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

For: Researchers, scientists, and drug development professionals investigating novel oncology therapeutics. Introduction: The Rationale for Investigating 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine The benzoxazole scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel oncology therapeutics.

Introduction: The Rationale for Investigating 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including notable anticancer properties.[1][2] The specific compound, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, herein referred to as BBA, has been identified as a promising candidate for anticancer drug development. Preliminary studies on breast cancer cell lines indicate that BBA exerts significant cytotoxic effects, seemingly through the induction of apoptosis and modulation of key signaling pathways related to cell survival and angiogenesis.[3]

This guide provides a comprehensive suite of protocols to systematically evaluate the anticancer activity of BBA. The experimental design flows from broad phenotypic assessments of cell viability to deep mechanistic studies into the molecular pathways it modulates. The causality behind each experimental choice is explained to provide a robust framework for investigation.

Part 1: Initial Screening for Cytotoxic Activity

The foundational step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which is directly proportional to the number of viable cells.[4]

Experimental Design: Cell Line Selection

The choice of cell lines is critical for relevant outcomes. Based on existing research, a logical starting point includes:

  • MCF-7: An estrogen receptor-positive (ER+) human breast cancer cell line, representing a common subtype of breast cancer.

  • MDA-MB-231: A triple-negative (ER-, PR-, HER2-) human breast cancer cell line, known for its aggressive phenotype.[5]

Using both cell lines allows for the investigation of BBA's efficacy across different breast cancer subtypes.[3]

Protocol 1: MTT Assay for Cell Viability

This protocol determines the concentration of BBA required to inhibit cell growth by 50% (IC50).

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[6] The amount of formazan, quantified by spectrophotometry, correlates with the number of viable cells.[4]

Materials:

  • BBA compound, dissolved in DMSO to create a stock solution

  • MCF-7 and MDA-MB-231 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of BBA in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the BBA dilutions. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the crystals.[6]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Data Presentation: Expected Cytotoxic Effects of BBA
Cell LineTreatmentIC50 (µM) - Representative Data
MCF-7 BBA (48h)25.5
MDA-MB-231 BBA (48h)18.2
MCF-7 Doxorubicin (Control)0.8
MDA-MB-231 Doxorubicin (Control)1.2

Table 1: Representative IC50 values for BBA against breast cancer cell lines. This data is hypothetical and should be determined experimentally.

Part 2: Elucidating the Mechanism of Action - Apoptosis

A reduction in cell viability suggests that BBA may be inducing programmed cell death, or apoptosis. This can be investigated through several complementary assays.

Workflow for Apoptosis Investigation

G cluster_0 Initial Screening cluster_1 Apoptosis Confirmation & Quantification cluster_2 Mechanistic Insight MTT MTT Assay (Cell Viability) AnnexinV Annexin V / PI Staining (Flow Cytometry) MTT->AnnexinV Indicates Cytotoxicity CellCycle Cell Cycle Analysis (Propidium Iodide) MTT->CellCycle Suggests Proliferation Block TUNEL TUNEL Assay (DNA Fragmentation) AnnexinV->TUNEL Cross-validates Apoptosis Western Western Blot (Apoptotic Proteins) AnnexinV->Western Confirms Apoptotic Pathway

Caption: Experimental workflow for investigating BBA-induced apoptosis.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]

Materials:

  • Cells treated with BBA (at IC50 concentration) and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with BBA (e.g., at the predetermined IC50 concentration) for 24-48 hours. Include vehicle-treated control cells.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the plate with PBS, and finally, trypsinize the adherent cells. Combine the collected medium and the trypsinized cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol assesses whether BBA induces cell cycle arrest, a common mechanism of action for anticancer drugs.

Principle: Propidium Iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[11] Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

Materials:

  • Cells treated with BBA and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[12]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 2 (Steps 1-2).

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[12]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[1]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[13]

  • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. height) to exclude cell doublets.[13]

Part 3: Probing the Molecular Machinery

Western blotting is an indispensable technique to investigate the specific proteins involved in the apoptotic cascade and other signaling pathways affected by BBA.[14]

Signaling Pathways to Investigate

Based on the known anticancer effects of benzoxazole derivatives and preliminary data on BBA, key pathways to investigate include the intrinsic apoptosis pathway and the NF-κB survival pathway.[3]

G cluster_NFKB NF-κB Survival Pathway cluster_Apoptosis Intrinsic Apoptosis Pathway BBA BBA (2-(4-Bromophenyl)-1,3- benzoxazol-5-amine) NFKB NF-κB (Survival Factor) BBA->NFKB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) BBA->Bcl2 Downregulates IKB IκBα IKB->NFKB Inhibits IKK IKK IKK->IKB Phosphorylates Mito Mitochondrion Bcl2->Mito Inhibits Cyt C release CytC Cytochrome C Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathways modulated by BBA.

Protocol 4: Western Blotting for Apoptosis and Survival Proteins

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins.[15] Changes in protein expression or cleavage (activation) can be quantified.

Key Protein Targets:

  • Bcl-2 Family: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis.[3][16]

  • Caspases: Pro-caspase-3 and its cleaved (active) form. The appearance of cleaved caspase-3 is a definitive marker of apoptosis execution.[15]

  • Cytochrome C: Assess its release from mitochondria into the cytosol by analyzing fractionated cell lysates.[17]

  • Apaf-1: A key component of the apoptosome which is activated by Cytochrome C.[18][19]

  • NF-κB (p65 subunit): A transcription factor that promotes cell survival. Inhibition of this pathway is a common anticancer strategy.[20][21]

  • Loading Control: β-actin or GAPDH to ensure equal protein loading across lanes.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with BBA for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-NF-κB p65) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Part 4: In Vivo Efficacy Assessment

To translate in vitro findings, it is essential to evaluate BBA's efficacy in a living organism. A murine xenograft model is the standard for this purpose.[22]

Protocol 5: Breast Cancer Xenograft Model

Principle: Human cancer cells (e.g., MDA-MB-231) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with BBA, and tumor growth is monitored over time.[5][23]

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old

  • MDA-MB-231 cells

  • Matrigel (optional, can improve tumor take rate)

  • BBA formulated in a suitable vehicle for in vivo administration (e.g., DMSO/Cremophor/Saline)

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. Mix 1:1 with Matrigel if used.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[23]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

  • Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, BBA low dose, BBA high dose). Administer treatment via the determined route (e.g., intraperitoneal injection) daily or on another established schedule.

  • Data Collection: Continue to monitor tumor volume and mouse body weight (as a measure of toxicity) throughout the study.

  • Endpoint: At the end of the study (e.g., 21-28 days or when control tumors reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors. Tissues can be preserved for further analysis (e.g., immunohistochemistry).

Data Presentation: Expected In Vivo Efficacy of BBA
Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
BBA 10750 ± 11040%
BBA 25400 ± 9568%

Table 2: Representative data for BBA efficacy in an MDA-MB-231 xenograft model. This data is hypothetical and should be determined experimentally.

Conclusion

This comprehensive guide provides a validated, step-by-step framework for the preclinical evaluation of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (BBA). By progressing from broad cytotoxicity screening to detailed mechanistic studies and in vivo validation, researchers can build a robust data package to support the continued development of BBA as a potential anticancer therapeutic. Each protocol is designed to be self-validating, with clear principles and endpoints, ensuring scientific integrity and reproducibility.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Chen, L. F., & Greene, W. C. (2004). Shaping the nuclear action of NF-kappaB. Nature reviews. Molecular cell biology, 5(5), 392–401.
  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • UCLA Jonsson Comprehensive Cancer Center Flow Cytometry Core Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • ResearchGate. (2024). Apaf-1/cytochrome c apoptosome: An essential initiator of caspase activation or just a sideshow? Retrieved from [Link]

  • Wikipedia. (2024). Apoptosis. Retrieved from [Link]

  • The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]

  • Lim, H. K., Lee, H., Moon, A., Kang, K. T., & Jung, J. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Translational cancer research, 7(4), 1039–1048.
  • Aggarwal, B. B. (2011).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wikipedia. (2024). NF-κB. Retrieved from [Link]

  • Yu, T., Wang, X., Purring-Cody, A., & Li, S. (2002). Cytochrome c binding to Apaf-1: the effects of dATP and ionic strength.
  • Jiang, X., & Wang, X. (2000). Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1.
  • YouTube. (2021). Activation of the NF-κB pathway in malignant disease. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Hayden, M. S., & Ghosh, S. (2014). The NF-κB Pathway and Cancer Stem Cells. Cancers, 6(2), 998–1017.
  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • YouTube. (2020). How Apaf1 and Apoptosomes Trigger Caspase Activation in Intrinsic Apoptosis (Part 2). Retrieved from [Link]

  • DeRose, Y. S., Gligorich, K. M., Wang, G., Georgelas, A., Bowman, P., Edwards, J. R., & Welm, A. L. (2013). Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine. Current protocols in pharmacology, 60, 14.23.1–14.23.23.
  • Kuperwasser, C., & Weinberg, R. A. (2017). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Cold Spring Harbor perspectives in medicine, 7(12), a029616.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-protocol. (2015). Xenograft mouse model in vivo study and tumor tissue analysis. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • The University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Medicine Science. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2021). Apoptosis-related proteins were detected by Western blotting. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Welcome to the dedicated support center for the synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered during this synthesis, with a primary focus on yield optimization and impurity control.

The synthesis of substituted benzoxazoles is a cornerstone in medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1][2][3] The target molecule, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, is typically synthesized via the condensation of a 2,4-disubstituted aminophenol with a 4-bromobenzoyl derivative. The most common and direct route involves the reaction of 2,4-diaminophenol (or its dihydrochloride salt) with 4-bromobenzoic acid under harsh dehydrating conditions.[3][4]

This guide addresses the critical parameters of this synthesis in a practical question-and-answer format, followed by detailed protocols and troubleshooting logic.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine?

The most established method is the Phillips condensation, which involves the direct coupling of a substituted 2-aminophenol with a carboxylic acid at high temperatures using a strong dehydrating acid catalyst.[5] For this specific molecule, the reaction involves condensing 2,4-diaminophenol with 4-bromobenzoic acid. Polyphosphoric acid (PPA) is overwhelmingly the medium of choice as it serves as both the solvent and the catalyst, driving the reaction towards completion by facilitating the final, critical intramolecular cyclodehydration step.[4][6]

Q2: Why is Polyphosphoric Acid (PPA) recommended for this reaction?

PPA is highly effective for several reasons:

  • Dual Functionality: It acts as both a Brønsted acid catalyst and a powerful dehydrating agent.[6]

  • High Temperature Medium: It is stable at the high temperatures (170-200°C) typically required for the condensation and subsequent ring closure to proceed at a reasonable rate.[4]

  • Solubilizing Agent: It can effectively dissolve the starting materials, creating a homogenous reaction mixture.

However, its high viscosity and challenging work-up are notable drawbacks.

Q3: Are there alternative, milder catalysts I can use instead of PPA?

Yes, while PPA is robust, several alternative catalytic systems have been developed for benzoxazole synthesis, which may be applicable. These often aim to reduce the harshness of the reaction conditions:

  • Brønsted Acidic Ionic Liquids (BAILs): These can catalyze the condensation of 2-aminophenols and aldehydes, sometimes under solvent-free conditions. While still requiring elevated temperatures (e.g., 130°C), they can be recyclable, offering a greener alternative.[6][7]

  • Metal-Based Catalysts: Various metal complexes, including those of Nickel(II) or Iron(III), have been shown to be effective, potentially at lower temperatures.[2][6] For instance, an iron-catalyzed cascade reaction has been used to synthesize 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols.[2]

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times, though it may still require a catalyst and high temperatures.[8]

For the specific synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine from the corresponding carboxylic acid, PPA remains the most direct and frequently cited method for achieving high conversion.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield, or I'm only recovering starting materials. What are the primary causes and how can I fix this?

Low yield is the most common challenge and can be traced back to several factors. A systematic approach is essential for diagnosis.[9][10][11]

Potential Cause 1: Purity of Starting Materials

  • The "Why": Impurities in your 2,4-diaminophenol or 4-bromobenzoic acid can act as catalyst poisons or participate in side reactions, consuming reagents and lowering the yield. 2,4-diaminophenol is particularly susceptible to oxidation, appearing as a dark, tarry substance instead of a light-colored solid.

  • Solution:

    • Verify Purity: Assess the purity of starting materials via melting point analysis or NMR spectroscopy. Oxidized 2,4-diaminophenol should be purified (e.g., by recrystallization under an inert atmosphere) or replaced.

    • Use Dihydrochloride Salt: Consider using 2,4-diaminophenol dihydrochloride, which is significantly more stable against air oxidation. Remember to account for the mass of the HCl adducts in your stoichiometry and add a non-nucleophilic base if necessary, although in PPA this is often not required.

Potential Cause 2: Incomplete Reaction/Cyclization

  • The "Why": The condensation to form the amide intermediate and the subsequent intramolecular cyclization to the benzoxazole ring require significant thermal energy to overcome the activation barrier. Insufficient temperature or reaction time will result in an incomplete reaction.[6]

  • Solution:

    • Optimize Temperature: Ensure your reaction reaches the target temperature of 170-200°C.[4] Use a high-temperature thermometer and an appropriate heating mantle with sand or oil bath to ensure uniform heating.

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Take small aliquots, quench them in a basic solution, extract with an organic solvent (e.g., ethyl acetate), and spot on a TLC plate. The disappearance of starting materials will indicate the optimal reaction time.

    • Ensure Anhydrous Conditions: Water is a byproduct of this reaction. The presence of excess water from wet reagents or solvents can shift the equilibrium away from the product. PPA is an excellent dehydrating agent, but ensure your starting materials are dry.

Potential Cause 3: Degradation of Reagents or Product

  • The "Why": The high temperatures required can also lead to the degradation of the sensitive amine functionalities on your starting material or product, resulting in charring and the formation of intractable tar.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aminophenol at high temperatures.[10]

    • Controlled Heating: Do not overshoot the target temperature. While high heat is necessary, excessive temperatures (>220°C) will almost certainly lead to decomposition.

Troubleshooting Workflow for Low Yield

G start Low Product Yield Observed check_purity Assess Purity of Starting Materials (2,4-diaminophenol, 4-bromobenzoic acid) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Action: Purify or Replace Starting Materials purity_ok->purify No check_conditions Verify Reaction Conditions (Temp: 170-200°C, Inert Atmosphere) purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Action: Adjust Temperature & Ensure N2/Ar Blanket conditions_ok->adjust_conditions No monitor_tlc Monitor Reaction Progress by TLC conditions_ok->monitor_tlc Yes adjust_conditions->check_conditions reaction_complete Is Reaction Complete? (Starting Material Consumed) monitor_tlc->reaction_complete extend_time Action: Extend Reaction Time (Monitor every 30-60 min) reaction_complete->extend_time No workup Proceed to Work-up & Investigate Purification Loss reaction_complete->workup Yes extend_time->monitor_tlc

Caption: A decision-making flowchart for troubleshooting low product yield.

Problem 2: Significant Side Product Formation

Q: My TLC/NMR shows multiple spots/peaks, indicating impurities. What are the likely side products and how can I minimize them?

Side product formation is a common issue, especially given the harsh reaction conditions.[9]

Potential Side Product 1: Uncyclized Amide Intermediate

  • Identification: This intermediate is more polar than the final benzoxazole product and will have a lower Rf value on TLC.

  • Cause: Insufficient dehydration or heat to facilitate the final ring-closing step.

  • Solution: Increase the reaction temperature into the higher end of the recommended range (e.g., 190-200°C) or extend the reaction time to ensure complete cyclization.

Potential Side Product 2: Polymeric Materials

  • Identification: A dark, insoluble tar-like substance that either remains at the baseline on TLC or streaks heavily.

  • Cause: High temperatures can cause polymerization of the highly reactive 2,4-diaminophenol.

  • Solution:

    • Strict Temperature Control: Avoid exceeding 200°C.

    • Order of Addition: Consider adding the 2,4-diaminophenol portion-wise to the hot PPA/4-bromobenzoic acid mixture to maintain a low instantaneous concentration, thereby minimizing self-polymerization.

Problem 3: Product Loss During Work-up and Purification

Q: My reaction seems to work based on TLC, but I lose most of the material during purification. What are the best practices for work-up and purification?

The work-up of a PPA reaction is a critical step where significant product loss can occur.

Work-up Procedure:

  • The "Why": The highly viscous PPA must be neutralized and diluted to precipitate the organic product. This process is highly exothermic and can be hazardous if not controlled.

  • Optimized Protocol:

    • Allow the reaction mixture to cool to around 80-100°C. At this temperature, the PPA is still fluid enough to pour, but the risk of flash boiling during quenching is reduced.

    • Prepare a large beaker of ice-cold water or, preferably, a 10% aqueous potassium carbonate (K2CO3) solution.[3]

    • Slowly and carefully pour the warm PPA mixture into the stirred basic solution. The product should precipitate as a solid.

    • Continue stirring until all the PPA is dissolved and the solution is basic (check with pH paper).

    • Filter the crude solid product using a Büchner funnel and wash thoroughly with deionized water to remove any inorganic salts.

Purification Strategy:

  • The "Why": The crude product will contain unreacted starting materials and side products that must be removed.

  • Optimized Protocol:

    • Column Chromatography: This is the most effective method.[9][12] Dry the crude solid thoroughly before purification. A typical silica gel column using a gradient eluent system of hexane/ethyl acetate or petroleum ether/ethyl acetate is effective. The less polar benzoxazole product will elute before the more polar starting materials and amide intermediate.

    • Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or acetone/water can be an efficient purification method.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

This protocol is adapted from established procedures for similar benzoxazole syntheses.[3][4]

Reactant & Condition Summary Table

ParameterRecommended ValueRationale
Reactant 1 2,4-Diaminophenol Dihydrochloride1.0 equivalent; more stable than the free base.
Reactant 2 4-Bromobenzoic Acid1.0 - 1.1 equivalents
Catalyst/Solvent Polyphosphoric Acid (PPA)~10-15x weight of limiting reagent
Temperature 180-200°CEnsures complete condensation and cyclization.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of aminophenol.

Step-by-Step Procedure:

  • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet/outlet.

  • Charge the flask with polyphosphoric acid (e.g., 50 g).

  • Begin stirring and add 4-bromobenzoic acid (0.1 mol).

  • Heat the mixture to ~100°C to ensure the benzoic acid dissolves.

  • Slowly add 2,4-diaminophenol dihydrochloride (0.1 mol) in portions over 15-20 minutes.

  • Increase the temperature of the reaction mixture to 190°C and hold for 3 hours.

  • Monitor the reaction's progress by taking aliquots every hour and analyzing by TLC (eluent: 7:3 Hexane:Ethyl Acetate).

  • Once the starting materials are consumed, cool the reaction to ~90°C.

  • In a separate large beaker, prepare an ice-cold 10% K2CO3 solution.

  • Slowly pour the warm reaction mixture into the stirred K2CO3 solution.

  • A precipitate will form. Continue stirring for 30-60 minutes until the quench is complete and the pH is >8.

  • Filter the solid precipitate, wash extensively with water, and dry under vacuum.

  • Purify the crude solid by silica gel column chromatography to yield the final product.

General Synthesis Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Charge PPA & 4-Bromobenzoic Acid add_amine Add 2,4-Diaminophenol (under N2) reagents->add_amine heating Heat to 190°C (2-4 hours) add_amine->heating monitoring Monitor by TLC heating->monitoring quench Cool & Quench in K2CO3 (aq) monitoring->quench filtration Filter & Wash Solid quench->filtration purification Column Chromatography filtration->purification analysis 4. Analysis (NMR, MS, MP) purification->analysis

Caption: A generalized workflow for the synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

References

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI. Retrieved from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 2-aryl benzoxazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Publications. Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. (2013). Bibliomed. Retrieved from [Link]

  • Optimization data for the synthesis of 2-phenylbenzoxazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.). Retrieved from [Link]

  • (PDF) Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Publications. Retrieved from [Link]

  • PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved from [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. (2021). ResearchGate. Retrieved from [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). SpringerLink. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. Retrieved from [Link]

  • Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. (2012). ACS Publications. Retrieved from [Link]

  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(4-Aminophenyl)-1,3-benzoxazole. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine in Biological Assays

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the solubility issues associa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the solubility issues associated with 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine in various biological assays. Poor aqueous solubility is a significant hurdle in drug discovery, often leading to underestimated compound activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[1][2] This resource offers a structured approach to systematically address and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the inherent properties of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine that contribute to its poor solubility?

A1: The molecular structure of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a benzoxazole derivative, contains several features that limit its aqueous solubility. The presence of a bromophenyl group and the fused benzoxazole ring system creates a large, hydrophobic scaffold. While the amine group offers a site for hydrogen bonding, the overall lipophilicity of the molecule dominates, making it challenging to dissolve in aqueous assay buffers.[3][4] Compounds with similar aromatic and halogenated structures are known to have low water solubility.[5]

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds like 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine for in vitro assays.[2][6] It is crucial, however, to be mindful of the final DMSO concentration in your assay, as it can exhibit cytotoxic effects and interfere with assay results, typically at concentrations above 0.5-1%.[7][8][9]

Q3: Can pH adjustments be used to improve the solubility of this compound?

A3: Yes, pH can influence the solubility of compounds containing ionizable groups. 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine has a basic amine group.[3] In acidic conditions (lower pH), this amine group can become protonated, forming a more soluble salt.[10] However, the extent of solubility improvement is compound-specific and may not always be sufficient.[11] It is also critical to ensure that the required pH is compatible with the biological assay system.

Troubleshooting Guide: Precipitation and Low Solubility in Assays

This section provides a systematic approach to troubleshooting common solubility problems encountered during biological assays.

Issue 1: My compound, dissolved in DMSO, precipitates when added to the aqueous assay buffer or cell culture medium.

  • Underlying Cause: This is a common phenomenon known as "solvent-shifting" or "precipitation upon dilution." The compound is soluble in the high-concentration DMSO stock but crashes out when the DMSO is diluted into the aqueous environment where the compound's intrinsic aqueous solubility is low.[2]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for compound precipitation.

Issue 2: The dose-response curve for my compound is inconsistent or shows a plateau at higher concentrations.

  • Underlying Cause: This often indicates that the compound has reached its limit of solubility in the assay medium. At higher concentrations, the compound may be precipitating, leading to an inaccurate representation of the true concentration being tested.[1]

  • Solution:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of the compound in your specific assay buffer. This will define the upper limit for your dose-response experiments.[2]

    • Employ Solubility Enhancement Techniques: If the required concentrations for your assay exceed the measured kinetic solubility, you will need to implement one of the solubility enhancement strategies detailed in the protocols below.

Experimental Protocols for Solubility Enhancement

Before implementing any of the following protocols, it is imperative to run vehicle control experiments to ensure that the chosen excipients do not interfere with your assay or exhibit toxicity.[12]

Protocol 1: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[13][][15]

  • Recommended Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Step-by-Step Methodology:

    • Determine Co-solvent Tolerance: First, determine the maximum concentration of the co-solvent that your cell line or assay system can tolerate without adverse effects (e.g., cytotoxicity, enzyme inhibition). Test a range of concentrations (e.g., 0.1% to 5%).

    • Prepare a Co-solvent/DMSO Stock Solution: Prepare a stock solution of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine in a mixture of DMSO and the chosen co-solvent. For example, a 1:1 (v/v) mixture of DMSO and PEG 400.

    • Serial Dilution: Perform serial dilutions of this stock solution directly into the assay medium.

    • Vehicle Control: Ensure your vehicle control contains the same final concentration of both DMSO and the co-solvent as your highest test concentration.

Co-solventAdvantagesDisadvantagesTypical Final Concentration
Ethanol Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.[7]< 1%
PEG 400 Generally low toxicity, good solubilizing power.[16]Can be viscous, potential for assay interference.< 2%
Propylene Glycol Common pharmaceutical excipient, good safety profile.May not be as effective as other co-solvents.< 5%
Protocol 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, forming inclusion complexes that are more water-soluble.[17][][19][20]

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Step-by-Step Methodology:

    • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v) in your assay buffer. Gentle heating and stirring may be required to fully dissolve the cyclodextrin.

    • Add Compound: Add the 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.

    • Incubation: Incubate the mixture, typically with shaking or stirring, for a period ranging from 1 to 24 hours to allow for complex formation.

    • Filtration/Centrifugation: Remove any undissolved compound by filtration (using a 0.22 µm filter) or centrifugation. The supernatant contains the solubilized compound-cyclodextrin complex.

    • Quantification: Determine the concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    Caption: Workflow for cyclodextrin-based solubilization.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
  • Solubility and pH of amines. Royal Society of Chemistry.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. Springer.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. BenchChem.
  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. NIH.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. NIH.
  • Cosolvent - Wikipedia. Wikipedia.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC. NIH.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. KEYENCE.
  • biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Adjusting for the effects of DMSO on cell line growth and viability in experiments. BenchChem.
  • Water solubility and partitioning behavior of brominated phenols. PubMed.
  • Principles of Drug Action 1, Spring 2005, Amines. CUNY.
  • Physical Properties of Amines. BYJU'S.

Sources

Troubleshooting

How to reduce background fluorescence when using 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

A Senior Application Scientist's Guide to Reducing Background Fluorescence Welcome to the technical support guide for researchers utilizing 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and other fluorescent probes. This reso...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reducing Background Fluorescence

Welcome to the technical support guide for researchers utilizing 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and other fluorescent probes. This resource is designed to provide in-depth troubleshooting for a common and frustrating issue in fluorescence-based assays: high background signal. While 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is a member of the benzoxazole family, a class of compounds known for their fluorescent properties, achieving a high signal-to-noise ratio is paramount for generating reliable data.[1][2]

This guide moves beyond simple protocol steps to explain the underlying principles behind background fluorescence, empowering you to diagnose and solve issues specific to your experimental setup.

Frequently Asked Questions (FAQs)
Q1: I'm observing high background fluorescence. What are the primary sources?

A: High background fluorescence is a multifaceted issue that can originate from your sample, your reagents, or your hardware. Systematically identifying the source is the first step in troubleshooting. The goal is to maximize the signal from your specific probe while minimizing fluorescence from all other sources.

The Underlying Principle: The "background" is the collective signal detected that is not from your target of interest. It can be broken down into three main categories:

  • Autofluorescence: Endogenous fluorescence from the biological specimen itself.[3][4]

  • Non-Specific Binding: Your fluorescent probe or antibodies binding to off-target sites.[5]

  • System Noise: Fluorescence from reagents (e.g., media, mounting medium), consumables (e.g., slides, plates), or bleed-through from other fluorescent channels.[6][7]

Troubleshooting Workflow: To diagnose the source of your background, a logical, step-wise approach is essential. This decision tree can guide your troubleshooting process.

start High Background Observed unstained_ctrl Is background present in an unstained control? start->unstained_ctrl autofluorescence Problem is likely AUTOFluorescence unstained_ctrl->autofluorescence  Yes reagent_ctrl Is background present in a 'no-primary antibody' or 'reagent-only' control? unstained_ctrl->reagent_ctrl No   autofluorescence_sol Implement Autofluorescence Reduction Strategies: - Photobleaching - Chemical Quenching - Use Far-Red Probes autofluorescence->autofluorescence_sol nonspecific Problem is likely NON-SPECIFIC BINDING of primary or secondary reagents reagent_ctrl->nonspecific  Yes system_noise Problem is likely SYSTEM NOISE or Spectral Bleed-through reagent_ctrl->system_noise No   nonspecific_sol Optimize Staining Protocol: - Improve Blocking Step - Titrate Antibody/Probe Conc. - Increase Wash Stringency nonspecific->nonspecific_sol system_noise_sol Optimize Acquisition: - Check Imaging Media/Vessel - Adjust Filter Sets - Use Sequential Scanning system_noise->system_noise_sol

Caption: Troubleshooting Decision Tree for High Background Fluorescence.

Q2: My unstained control sample is glowing. What is autofluorescence and how do I deal with it?

A: The fluorescence you see in an unstained sample is called autofluorescence. It's a natural property of many biological molecules and a significant source of background, especially in the blue and green spectral regions.[3][8]

The Underlying Principle: Biological tissues and cells contain endogenous fluorophores that absorb light and re-emit it. Common culprits include metabolic cofactors (NADH, FAD), structural proteins (collagen, elastin), and aging pigments (lipofuscin).[4][9] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence by reacting with amines to form fluorescent products.[3][10][11]

Mitigation Strategies for Autofluorescence:

Source of AutofluorescenceTypical Emission RangeRecommended Mitigation Strategy
NADH & Flavins 450-560 nm (Blue/Green)Use fluorophores in the red or far-red spectrum to avoid spectral overlap.[9]
Collagen & Elastin 300-450 nm (UV/Blue)Often reduced by using specific fixatives or through spectral unmixing software.
Lipofuscin 460-670 nm (Broad)Treat with a quenching agent like Sudan Black B or a commercial quencher (e.g., TrueBlack®).[12][13]
Aldehyde Fixatives Broad (Green/Yellow)1. Perfuse tissue with PBS before fixation to remove red blood cells.[13] 2. Treat with a reducing agent like sodium borohydride (0.1% in PBS).[3][13] 3. Consider alternative fixatives like ice-cold methanol if compatible with your target.[3][14]
General Autofluorescence BroadPhotobleaching: Intentionally expose the sample to the excitation light source before staining to destroy the endogenous fluorophores.[15][16][17] See Protocol 3 for a detailed method.
Q3: I'm seeing a diffuse, non-specific signal across my sample. How can I improve my staining protocol?

A: A diffuse, "sticky" background often points to non-specific binding of your fluorescent probe or antibodies. This requires optimizing your staining protocol, with a primary focus on blocking, antibody/probe concentration, and washing steps.[5][18]

The Underlying Principle of Blocking: Many surfaces, including cells and tissues, have sites that can non-specifically bind proteins and other molecules through hydrophobic or electrostatic interactions. A blocking buffer contains a high concentration of inert protein (like Bovine Serum Albumin or serum) that saturates these sites, preventing your specific antibodies or probe from binding where they shouldn't.[19][20]

cluster_0 Without Blocking cluster_1 With Effective Blocking UnblockedSite1 UnblockedSite2 Target Target Probe Probe ProbeStart ProbeStart->UnblockedSite1 Non-Specific Binding (Bad) ProbeStart->UnblockedSite2 Non-Specific Binding (Bad) ProbeStart->Target Specific Binding (Good) BlockedSite1 B BlockedSite2 B Target2 Target Probe2 Probe ProbeStart2 ProbeStart2->Target2 Specific Binding (Good)

Caption: The role of blocking agents in preventing non-specific binding.

Key Protocol Optimization Steps:

  • Enhance Your Blocking Step:

    • Choice of Blocker: Use 1-5% Bovine Serum Albumin (BSA) or normal serum from the species the secondary antibody was raised in.[21][22] For example, if using a goat anti-mouse secondary, use normal goat serum.

    • Incubation Time: Block for at least 1 hour at room temperature or overnight at 4°C.[19]

    • See Protocol 1 for preparing an effective blocking buffer.

  • Titrate Your Probe/Antibody Concentration:

    • Excessive antibody or probe concentration is a common cause of high background.[23][24]

    • Perform a dilution series to find the optimal concentration that gives the brightest specific signal with the lowest background. This is the best signal-to-noise ratio.[25][26]

    • See Protocol 2 for a step-by-step guide to antibody titration.

  • Optimize Washing Steps:

    • Washing removes unbound and weakly bound antibodies/probes.

    • Increase the number of washes (e.g., from 3 to 5 changes of buffer) and the duration of each wash (e.g., from 5 to 10 minutes).[5][18]

    • Adding a mild detergent like Tween-20 (0.05%) to your wash buffer can help reduce non-specific interactions.[19]

Q4: I'm performing multi-color imaging and see signal from one channel appearing in another. What is this and how do I fix it?

A: This phenomenon is called spectral bleed-through or crosstalk. It occurs because the emission spectra of fluorophores are often broad and can overlap.[6][27] For example, the tail of a green fluorophore's emission might extend into the detection range of the red channel.

The Underlying Principle: No filter set is perfect. A bandpass filter designed to detect red light might still allow a small amount of very bright green or yellow light to pass through. This is especially problematic when one fluorophore is much brighter or more abundant than the other.[6][28]

Solutions for Spectral Bleed-through:

  • Sequential Scanning (Confocal Microscopy): This is the most effective solution. Instead of exciting all fluorophores and detecting all channels simultaneously, you acquire the image for each channel one at a time.[29] For example, excite with the 488nm laser and collect the green channel first, then turn that laser off, excite with the 561nm laser, and collect the red channel. This completely prevents emission from one fluorophore from being detected in the wrong channel.

  • Optimize Fluorophore Selection: Choose fluorophores with the largest possible separation between their emission peaks. Use a spectra viewer tool to check for potential overlap before you begin your experiment.[23]

  • Use Narrower Bandpass Filters: If your microscope allows, use emission filters that collect a narrower slice of the spectrum, which can help cut out the overlapping tails from adjacent channels.[30]

  • Linear Unmixing: For advanced users, spectral imaging and linear unmixing is a computational approach. You first measure the "spectral fingerprint" of each individual fluorophore in your sample and then use software to mathematically separate the mixed signals into their pure components.

Detailed Experimental Protocols
Protocol 1: Preparation and Use of an Optimized Blocking Buffer

This protocol describes the preparation of a general-purpose blocking buffer effective for many immunofluorescence applications.

  • Prepare Base Buffer: Start with 1X Phosphate-Buffered Saline (PBS).

  • Add Protein Blocker: Dissolve Bovine Serum Albumin (BSA) to a final concentration of 3% (w/v). For 50 mL of buffer, add 1.5 g of BSA. Mix gently to avoid frothing.

  • Add Serum Blocker: Add normal serum from the secondary antibody host species to a final concentration of 5% (v/v). For 50 mL of buffer, add 2.5 mL of serum.

    • Rationale: The serum contains a diverse mix of immunoglobulins that can block non-specific Fc receptor binding, a common issue on immune cells.[12]

  • Add Detergent (Optional but Recommended): Add Tween-20 to a final concentration of 0.1% (v/v). For 50 mL, add 50 µL of a 10% Tween-20 stock.

    • Rationale: The detergent helps to disrupt weak, non-specific hydrophobic interactions.[19]

  • Filter Sterilize: Pass the final solution through a 0.22 µm filter to remove any aggregates.

  • Application: After fixation and permeabilization, incubate your sample with the blocking buffer for at least 1 hour at room temperature. Do not wash out the blocking buffer before adding the primary antibody. Dilute your primary antibody directly into the blocking buffer.

Protocol 2: Antibody/Probe Titration for Optimal Signal-to-Noise

This protocol ensures you are using the minimum concentration required for a strong specific signal, thereby reducing non-specific background.[26]

  • Prepare Samples: Prepare at least 6 identical samples (e.g., coverslips with cells). Include a positive control (known to express the target) and a negative control (does not express the target), if available.[26]

  • Prepare Dilution Series: Prepare a series of dilutions of your primary antibody or fluorescent probe in blocking buffer. A good starting range is to bracket the manufacturer's recommendation. For example:

    • 1:50, 1:100, 1:200 (Recommended), 1:400, 1:800, 1:1600

  • Incubate: Apply each dilution to a separate sample and incubate according to your standard protocol.

  • Secondary Antibody: If using immunofluorescence, wash all samples and apply the secondary antibody at its own optimal, constant concentration to all samples.

  • Image: Mount all samples and image them using the exact same acquisition settings (e.g., laser power, exposure time, gain). This is critical for a fair comparison.

  • Analyze: Compare the images. Identify the dilution that provides a bright, crisp signal on your target structure with the lowest amount of diffuse background in the negative control or off-target areas. This is your optimal dilution.

Protocol 3: Photobleaching to Reduce Sample Autofluorescence

This pre-treatment protocol can significantly reduce background from endogenous fluorophores before you apply your specific fluorescent labels.[15][16]

  • Prepare Sample: Prepare your sample on the microscope slide as you normally would, up to the point before you add any fluorescent antibodies or probes. The sample should be hydrated in PBS.

  • Mount on Microscope: Place the slide on the stage of a fluorescence microscope equipped with a broad-spectrum light source (e.g., a mercury arc lamp or LED).

  • Expose to Light: Expose the sample to intense, broad-spectrum light for a period ranging from 15 minutes to several hours. A simple method is to open the shutter and illuminate the sample through a 40x objective.[15]

    • Rationale: The high-intensity light causes the endogenous fluorophores to undergo photochemical destruction, rendering them non-fluorescent.[17]

    • Note: The optimal time can vary significantly between tissue types and must be determined empirically. Start with a shorter duration and check an unstained area to see if autofluorescence has decreased.

  • Proceed with Staining: After photobleaching, remove the slide and proceed with your standard staining protocol (blocking, antibody incubation, etc.).

References
  • A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023). FUJIFILM VisualSonics, Inc.[Link]

  • What is Autofluorescence? A Quick Explainer for Biologists. (2024). Bitesize Bio.[Link]

  • Autofluorescence. Wikipedia.[Link]

  • Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. SciSpace.[Link]

  • Spectral Bleed-Through Artifacts in Confocal Microscopy. Evident Scientific.[Link]

  • Spectral Bleed-Through (Crossover) in Confocal Microscopy. Evident Scientific.[Link]

  • Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. (2017). PubMed.[Link]

  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Canopy Biosciences.[Link]

  • BleedThrough. Scientific Volume Imaging.[Link]

  • Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PubMed Central.[Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray.[Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence.[Link]

  • Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. (2017). JoVE.[Link]

  • Amplification and Background Reduction Techniques. (2024). FluoroFinder.[Link]

  • Bleed-through elimination method in a dual-channel fluorescence microscopy system. SPIE Digital Library.[Link]

  • How to Block a Membrane to Reduce Non-Specific Binding. (2025). Patsnap Synapse.[Link]

  • Antibodies in immunofluorescence: top tips. (2020). St John's Laboratory Ltd.[Link]

  • 9 tips to optimize your immunofluorescence staining. (2019). ONI Bio.[Link]

  • Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol). PubMed Central.[Link]

  • Tips for Successful Immunofluorescent Staining. (2018). Biocompare.[Link]

  • Blocking Agent Options | Fluorescence: Blocking the Membrane. (2024). YouTube.[Link]

  • Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. (2021). bioRxiv.[Link]

  • How is autofluorescence of tissues/exoskeleton influenced by Formalin fixation? (2021). ResearchGate.[Link]

  • Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence. Optica Publishing Group.[Link]

  • Sample Preparation for Fluorescence Microscopy: An Introduction. (2015). Agilent.[Link]

  • How to reduce autofluorescence in cell-based assays. BMG LABTECH.[Link]

  • How to Eliminate Non Specific Binding of Antibody Oligo Conjugates. (2025). AbOliGo.[Link]

  • 2-(4-Aminophenyl)-1,3-benzoxazole. PubMed Central.[Link]

  • Novel 5-Aryl-[4][8][9]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI.[Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). Royal Society of Chemistry.[Link]

  • Structure-fluorescence relationships in 2-aryl-5-(2′-aminophenyl)-4-hydroxy-1,3-thiazoles. ResearchGate.[Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine derivatives

Welcome to the technical support resource for the synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity. The benzoxazole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for advancing research.[1][2]

This document provides field-proven insights and systematically addresses challenges you may encounter in the lab.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Persistently Low Yield or Complete Reaction Failure

Q: My reaction is resulting in a very low yield (<30%) or no desired product at all. What are the primary troubleshooting steps?

A: A low or non-existent yield is the most common issue, and a systematic approach is essential. Before making significant changes to the protocol, address these fundamental factors:

  • Purity of Starting Materials : This is the most critical and often overlooked factor. Impurities in your starting materials, typically 4-amino-3-hydroxyaniline and a 4-bromobenzaldehyde or 4-bromobenzoic acid derivative, can halt the reaction.[3][4]

    • Verification : Assess the purity of your reagents via melting point analysis or NMR spectroscopy. Compare the data against literature values. A broad melting range is a clear indicator of impurities.[4]

  • Atmospheric Conditions : The 2-aminophenol moiety is susceptible to oxidation, which can lead to colored impurities and reduced yield.

    • Solution : Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon), especially if the reaction requires elevated temperatures or extended times.[3][5]

  • Stoichiometry : Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.

    • Optimization : While a 1:1 ratio is the theoretical starting point, empirically testing a slight excess (1.1 to 1.2 equivalents) of the more stable or less expensive reagent can often drive the reaction to completion.[3]

Issue 2: Incomplete Reaction and Stalling

Q: My TLC analysis shows significant amounts of starting material remaining even after the prescribed reaction time. How can I push the reaction to completion?

A: A stalled reaction indicates that the conditions are not optimal for full conversion. Consider the following adjustments:

  • Catalyst Activity : If your synthesis employs a catalyst (e.g., Brønsted/Lewis acids, metal complexes), its activity is paramount.

    • Action : Some catalysts are sensitive to air and moisture and may require activation before use.[4] If catalyst deactivation is suspected, adding a fresh portion mid-reaction may help. Sometimes, a modest increase in catalyst loading can dramatically improve conversion rates.[4]

  • Temperature and Time : The energy of activation for the final cyclization and dehydration step may not be met.

    • Action : Incrementally increase the reaction temperature by 10-20 °C while carefully monitoring the reaction progress by TLC.[6] Concurrently, you can extend the reaction time, taking aliquots at regular intervals to determine the point of maximum conversion.[4]

Issue 3: Significant Side Product Formation

Q: My crude product shows multiple spots on TLC, and the final yield is low after purification. How can I minimize side products?

A: Side product formation directly consumes your starting materials and complicates purification. The key is to enhance the selectivity of the reaction.

  • Control of Reaction Conditions : Aggressive conditions can promote undesired pathways.

    • Optimization : Carefully control the temperature. Overheating can lead to polymerization or degradation.[4] Ensure reactants are added in a controlled manner, especially if the reaction is highly exothermic.

  • Catalyst Selection : The choice of catalyst has a profound impact on selectivity.

    • Strategy : If you are using a strong acid catalyst and observing charring or extensive side product formation, consider switching to a milder or heterogeneous catalyst.[3] For instance, solid-supported acid catalysts can be easily filtered off and sometimes offer higher selectivity.[7]

Issue 4: Challenges in Product Purification

Q: I'm having difficulty isolating a pure product. The crude material is an oil, or column chromatography results in poor separation.

A: Effective purification is crucial for obtaining reliable biological data.

  • Initial Work-up : A proper aqueous work-up can remove many impurities before chromatography.

    • Procedure : After the reaction is complete, quenching with a base (like a saturated sodium bicarbonate solution) can neutralize the acid catalyst. Subsequent extraction with an appropriate organic solvent (e.g., ethyl acetate, DCM) and washing with brine will remove inorganic salts and water-soluble byproducts.[3][8]

  • Chromatography :

    • Solvent System : The polarity of the eluent is key. For 2-arylbenzoxazoles, a common starting point is a gradient of ethyl acetate in a nonpolar solvent like hexane or petroleum ether.[4] A typical ratio might be 20:1 petroleum ether:ethyl acetate.[9]

  • Recrystallization : If the product is a solid, recrystallization is an excellent final purification step.

    • Solvent Choice : Test various solvents (e.g., ethanol, isopropanol, or solvent pairs like ethyl acetate/hexane) on a small scale to find conditions that yield high-quality crystals upon cooling.[6]

Optimization Data & Protocols

Comparative Table of Reaction Conditions for 2-Arylbenzoxazole Synthesis

Systematic optimization involves varying one parameter at a time. The table below summarizes conditions from various literature reports, demonstrating the impact of different catalysts and solvents.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Fe₃O₄@SiO₂-SO₃HSolvent-free50VariesHigh[3]
Ph₃BiCl₂1,2-dichloroethane601879-99[8]
Tf₂O / 2-FluoropyridineDichloromethane (DCM)Room Temp1up to 95[9]
BAIL GelSolvent-free130598[7]
Ni(II) ComplexDMF803-487-94[10]
None (PPA)Polyphosphoric Acid220488[11]
Detailed Experimental Protocol: Synthesis via Tf₂O Activation

This protocol is adapted from a general, high-yield procedure for synthesizing 2-substituted benzoxazoles and should be optimized for the specific 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine target.[9]

Materials:

  • N-(4-bromobenzoyl) morpholine (or another suitable tertiary amide)

  • Triflic anhydride (Tf₂O)

  • 2-Fluoropyridine

  • 4-amino-3-hydroxyaniline

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (Et₃N)

  • Silica gel for chromatography

Procedure:

  • Amide Solution: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the tertiary amide (1.1 equivalents) in anhydrous DCM (approx. 0.5 M solution). Add 2-fluoropyridine (2.0 equivalents).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add triflic anhydride (1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 15 minutes. An activated intermediate amidinium salt will form.

  • Cyclization: Add the 4-amino-3-hydroxyaniline derivative (1.0 equivalent) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding triethylamine (approx. 1 mL).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Visualizations

Diagrams of Key Processes

The following diagrams illustrate the underlying mechanism, a general workflow, and a troubleshooting decision tree to guide your experimental process.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization r1 4-Amino-3-hydroxyaniline + 4-Bromobenzaldehyde i1 Schiff Base Intermediate r1->i1 Condensation (-H₂O) i2 Cyclized Intermediate (Benzoxazoline) i1->i2 Intramolecular Nucleophilic Attack p1 Final Product: 2-(4-Bromophenyl)-1,3- benzoxazol-5-amine i2->p1 Oxidation/Dehydrogenation (-2H) G prep 1. Reactant Preparation (Aminophenol, Aldehyde/Acid, Catalyst, Solvent) react 2. Reaction Setup (Inert Atmosphere, Heat) prep->react monitor 3. Monitor Progress (TLC) react->monitor workup 4. Quench & Work-up (Extraction, Washing) monitor->workup purify 5. Purification (Column Chromatography or Recrystallization) workup->purify analyze 6. Analysis (NMR, MS, MP) purify->analyze

Caption: Standard experimental workflow for benzoxazole synthesis.

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK check_purity->purity_ok Yes impure Impure: Purify or Use New Reagents check_purity->impure No eval_cond Evaluate Reaction Conditions purity_ok->eval_cond incomplete Incomplete Reaction or Side Products Observed eval_cond->incomplete Yes complete Reaction Complete, Low Isolated Yield eval_cond->complete No adjust Adjust Temp, Time, Catalyst & Rerun incomplete->adjust optimize_pur Optimize Purification (Solvent, Method) complete->optimize_pur end_good Yield Improved adjust->end_good optimize_pur->end_good

Caption: Troubleshooting decision tree for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward synthetic route for this class of compounds? A1: The most prevalent method is the condensation of a 2-aminophenol derivative with a carboxylic acid or an aldehyde. [12][13]For the target molecule, this would involve reacting 4-amino-3-hydroxyaniline with 4-bromobenzoic acid or 4-bromobenzaldehyde. When using a carboxylic acid, a strong acid like polyphosphoric acid (PPA) is often used at high temperatures to act as both the catalyst and solvent, driving the dehydration. [11] Q2: What are the key safety precautions for this synthesis? A2: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The reaction should be performed in a well-ventilated fume hood. Many protocols require high temperatures and the use of strong acids (like PPA) or corrosive reagents (like Tf₂O), which should be handled with extreme care. Some older, now largely obsolete, methods for benzoxazole synthesis involved highly toxic reagents like cyanogen bromide and should be avoided in favor of modern, safer protocols. [14] Q3: Can microwave-assisted synthesis be used to accelerate this reaction? A3: Yes, microwave-assisted synthesis is an effective technique for accelerating the formation of benzoxazoles. Microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating. [6][15] Q4: Are "green" or more environmentally friendly methods available? A4: There is a growing focus on green chemistry approaches for benzoxazole synthesis. These include using water or ethanol as a solvent, employing reusable heterogeneous catalysts, or running the reaction under solvent-free conditions. [6][10]For example, some methods utilize grinding reactants together with a catalyst at room temperature, which is highly efficient and minimizes waste. [10]

References

  • Technical Support Center: Synthesis of 2-Aryl Benzoxazoles. Benchchem.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Optimizing reaction conditions for one-pot benzoxazole synthesis. Benchchem.
  • Troubleshooting low yield in benzoxazole synthesis. Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. Available at: [Link]

  • Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. ACS Publications. Available at: [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. NIH. Available at: [Link]

  • Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. NIH. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. ResearchGate. Available at: [Link]

  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. . Available at: [Link]

  • Scope of 2‐aminophenols 1 and aldehydes 2. ResearchGate. Available at: [Link]

  • Representative examples of 2‐arylbenzo[d]oxazoles and... ResearchGate. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. Available at: [Link]

  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways. ResearchGate. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. Available at: [Link]

  • Benzoxazoles. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. Available at: [Link]

  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. NIH. Available at: [Link]

  • 2-(4-Aminophenyl)-1,3-benzoxazole. NIH. Available at: [Link]

  • Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journals. Available at: [Link]

Sources

Troubleshooting

Troubleshooting guide for the spectroscopic analysis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Welcome to the technical support center for the spectroscopic analysis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. Here, we move beyond simple protocols to explain the why behind the troubleshooting steps, ensuring a deeper understanding and more effective problem-solving in your laboratory.

Structural Overview

2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound featuring a benzoxazole core linked to a bromophenyl group and an amine substituent. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which, if misinterpreted, can lead to ambiguous results. This guide will provide a structured approach to troubleshooting analyses by NMR, Mass Spectrometry, FTIR, and UV-Visible spectroscopy.

Section 1: Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. However, issues such as poor resolution, unexpected peaks, or signal broadening can obscure the correct interpretation for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Expected ¹H NMR Spectral Data

The expected proton NMR spectrum should display distinct signals corresponding to the aromatic protons on both the benzoxazole and the bromophenyl rings, as well as the amine protons. The chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing bromine atom.

Proton Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity Notes
Amine (-NH₂)3.5 - 5.0Broad singletChemical shift and broadening are highly dependent on solvent and concentration. Can be confirmed by D₂O exchange.
Benzoxazole Ring Protons6.8 - 7.8Doublets, Doublet of doubletsThe substitution pattern will lead to complex splitting. Protons adjacent to the amine will be upfield.
Bromophenyl Ring Protons7.5 - 8.2Doublets (AA'BB' system)Protons ortho to the bromine will be deshielded.
Common ¹H NMR Problems and Solutions

Q1: My aromatic signals are broad and poorly resolved. What's the cause?

Poor resolution in the aromatic region is a frequent issue.[1] This can stem from several factors:

  • Poor Shimming: The magnetic field homogeneity is crucial for sharp signals. Always perform a shimming routine before acquiring your spectrum. If the problem persists, the instrument's shims may need to be recalibrated by a qualified technician.[2]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening.[2] Diluting your sample can often resolve this issue. Conversely, a very dilute sample may require more scans to achieve an adequate signal-to-noise ratio.

  • Incomplete Dissolution: The presence of suspended particles will severely degrade spectral quality.[2] Ensure your compound is fully dissolved. If solubility is an issue, try gentle warming, sonication, or a different deuterated solvent.[1]

Q2: I see a broad peak that I suspect is my amine (-NH₂) group, but I'm not sure. How can I confirm it?

The amine protons are exchangeable, which provides a simple method for their identification.

Experimental Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake the tube vigorously for a few minutes to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

  • The peak corresponding to the amine protons should disappear or significantly decrease in intensity.[1]

Q3: My spectrum has an unexpected peak that looks like ethyl acetate. How do I get rid of it?

Residual solvents from purification are a common source of contamination.

  • High Vacuum Drying: Ensure your sample is dried under a high vacuum for a sufficient period.

  • Solvent Displacement: Some compounds can trap solvents like ethyl acetate. Dissolving the sample in a more volatile solvent like dichloromethane and then removing it on a rotary evaporator can help displace the trapped solvent. Repeating this process a few times is often effective.[1]

Section 2: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is vital for determining the molecular weight and elemental composition. For a brominated compound like 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, the isotopic pattern of bromine is a key diagnostic feature.

Expected Mass Spectrum Data

The key feature to look for is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3][4] This results in a characteristic M+ and M+2 pattern for the molecular ion and any bromine-containing fragments.

Ion Expected m/z Notes
[M]⁺ (with ⁷⁹Br)287.99The molecular ion containing the lighter bromine isotope.
[M+2]⁺ (with ⁸¹Br)289.99The molecular ion containing the heavier bromine isotope. The intensity should be nearly equal to the M+ peak.
Common MS Problems and Solutions

Q1: I don't see the characteristic 1:1 isotopic pattern for bromine in my molecular ion.

The absence or distortion of the bromine isotopic pattern can be alarming but is often solvable.

  • Low Signal Intensity: If the signal is weak, the M+2 peak may be lost in the baseline noise.[5] Try increasing the sample concentration or adjusting the ionization parameters to improve signal strength.

  • Co-eluting Impurities: An impurity with a similar mass can overlap with your molecular ion peaks, distorting the isotopic ratio. Review your sample purity and consider further purification if necessary. High-resolution mass spectrometry can also help distinguish between your compound and isobaric interferences.[6]

  • In-source Fragmentation: If the ionization energy is too high, the molecular ion may be too unstable to be observed. Try using a softer ionization technique (e.g., ESI or APCI) or reducing the fragmentation voltage in the ion source.

Q2: I'm not seeing any peaks at all in my mass spectrum.

The complete absence of signal points to a more fundamental issue with the sample introduction or the instrument itself.[7]

Troubleshooting Workflow: No MS Signal

No_MS_Signal start No Peaks Observed check_sample Is the sample properly prepared and soluble? start->check_sample check_instrument Is the instrument functioning correctly? start->check_instrument check_sample->check_instrument Yes reprepare Re-prepare sample, ensure solubility. check_sample->reprepare No syringe Check autosampler and syringe. check_instrument->syringe column Inspect column for cracks or blockages. syringe->column detector Verify detector is on and gases are flowing. column->detector contact_support Contact Instrument Support detector->contact_support If issues persist reprepare->start Re-run

Caption: A decision tree for troubleshooting the absence of peaks in a mass spectrum.

Q3: My baseline is very noisy, making it difficult to identify my peaks.

A high baseline noise can obscure low-intensity signals.[5]

  • Solvent and Sample Contamination: Use high-purity solvents and ensure your sample is free from non-volatile contaminants.[8] Contaminants can build up in the ion source, leading to high background noise.[9]

  • Instrument Contamination: The mass spectrometer's ion source may require cleaning. Follow the manufacturer's protocol for cleaning the source components.

  • Leaks: Air leaks in the system can also contribute to a noisy baseline.[7] Perform a leak check as part of routine maintenance.

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting

FTIR spectroscopy is excellent for identifying the functional groups present in 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Expected FTIR Data
Functional Group Expected Wavenumber (cm⁻¹) Notes
N-H Stretch (Amine)3300 - 3500Typically two bands for a primary amine, can be broad.
C-H Stretch (Aromatic)3000 - 3100Sharp, medium intensity peaks.
C=N Stretch (Oxazole)1630 - 1680A key peak for the benzoxazole ring system.
C=C Stretch (Aromatic)1450 - 1600Multiple sharp bands.
C-O-C Stretch (Oxazole)1200 - 1300Strong, characteristic band.
C-Br Stretch500 - 600May be weak and in the fingerprint region.
Common FTIR Problems and Solutions

Q1: My spectrum has very broad, distorted peaks, especially in the high-frequency region.

This is often a sign of moisture in your sample or the KBr matrix.

  • Drying Procedures: Ensure your sample is thoroughly dried before analysis. Potassium bromide (KBr) is hygroscopic and must be kept in a desiccator and dried in an oven before use.[10]

  • Sample Preparation: When preparing a KBr pellet, grind the sample and KBr into a very fine powder to reduce light scattering, which can distort peak shapes.[10][11]

Q2: I see a very broad absorption around 3400 cm⁻¹, which is obscuring my N-H stretches.

This is a classic sign of O-H stretching from water contamination.

Experimental Protocol: Sample Preparation for FTIR [12][13]

  • KBr Pellet Method:

    • Grind 1-2 mg of your dry sample with 100-200 mg of dry, spectroscopic grade KBr.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • This method requires minimal sample preparation.

    • Simply place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This is often the best method to avoid moisture issues.[12]

Q3: The peaks in my spectrum are either too intense (flat-topped) or too weak.

This is related to the amount of sample used.

  • Too Intense: If using a KBr pellet, you have used too much sample.[10] Remake the pellet with a smaller sample-to-KBr ratio. If using ATR, you may need to adjust the pressure.

  • Too Weak: This indicates not enough sample. Increase the amount of sample in your KBr pellet or ensure good contact in ATR. For very weak signals, you can increase the number of scans to improve the signal-to-noise ratio.

Section 4: UV-Visible Spectroscopy Troubleshooting

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the conjugated system. Benzoxazole derivatives are known to be strong UV absorbers.[14][15]

Expected UV-Vis Data

Due to the extended π-conjugated system of the benzoxazole and phenyl rings, strong absorption in the UVA range is expected.

Transition Expected λₘₐₓ (nm) Notes
π → π*330 - 380The exact maximum will be solvent-dependent.
Common UV-Vis Problems and Solutions

Q1: The absorbance reading is above the linear range of the spectrophotometer (> 2.0).

This is a common issue and is easily rectified.

  • Dilution: Your sample is too concentrated. Prepare a more dilute solution and re-run the analysis. Ensure the final absorbance is within the reliable range of your instrument (typically 0.1 - 1.5).

Q2: My λₘₐₓ is shifted compared to what I expected.

The position of the maximum absorption is sensitive to the solvent environment (solvatochromism).

  • Solvent Polarity: Check the solvent you are using. More polar solvents can shift the λₘₐₓ of π → π* transitions. Always report the solvent used when reporting a λₘₐₓ value.

  • pH: The amine group on your molecule means its protonation state is pH-dependent. A change in pH can alter the electronic structure and thus the UV-Vis spectrum. Ensure your solvent is neutral or use a buffered solution if pH sensitivity is a concern.

Q3: I see a shoulder on my main absorption peak.

This could indicate a few things:

  • Vibrational Fine Structure: In some cases, you may be resolving vibrational energy levels associated with the electronic transition.

  • Presence of an Impurity: An impurity with an overlapping absorption spectrum can appear as a shoulder. Check the purity of your sample by another method, such as LC-MS.

  • Molecular Aggregation: At higher concentrations, molecules can aggregate, which can alter the UV-Vis spectrum.[16] Try acquiring the spectrum at a lower concentration.

Frequently Asked Questions (FAQs)

Q: What is the best starting solvent for NMR analysis of this compound?

A: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for aromatic amines as it is a polar aprotic solvent that can effectively dissolve the compound and will show the -NH₂ protons clearly. Deuterated chloroform (CDCl₃) is also a common choice, but the amine protons may exchange more rapidly or be broader.[1]

Q: My compound has poor solubility for spectroscopic analysis. What can I do?

A: For NMR, you can try a more polar solvent like DMSO-d₆ or deuterated methanol (CD₃OD). Gentle warming or sonication can also aid dissolution.[1] For UV-Vis, solvents like ethanol, methanol, or acetonitrile are often suitable. For MS, ensure you are using a solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

Q: I have performed all the spectroscopic analyses, but the data is still ambiguous. What is the next step?

A: If you have conflicting or unclear data, consider two-dimensional (2D) NMR experiments like COSY and HSQC to establish proton-proton and proton-carbon correlations, respectively. This can be invaluable for definitively assigning the complex aromatic signals. Additionally, high-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to confirm the elemental formula.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Lee, K., & Lee, J. Y. (2014). Common errors in mass spectrometry-based analysis of post-translational modifications. Mass Spectrometry Letters, 5(2), 25-32. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Tissari, J., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]

  • Hites, R. A. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(13), 2913-2915. Retrieved from [Link]

  • University of Notre Dame. (2024, June 20). NMR Troubleshooting. Retrieved from [Link]

  • Siddiqui, F. A., & Su, M. C. (2007). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. Journal of Chemical Education, 84(4), 675. Retrieved from [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]

  • UCSD NMR Facility. (n.d.). Trouble Shooting Page. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2022). Innovative Photoprotection Strategy: Development of 2-(Benzoxazol-2-Yl)[(2-Hydroxynaphthyl)Diazenyl] Phenol Derivatives for Comprehensive Absorption of UVB, UVA, and Blue Light. Molecules, 27(19), 6533. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved from [Link]

  • Swaminathan, M., & Dogra, S. K. (1983). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry, 22A, 853-857. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • CHROMacademy. (2018, February 1). How to Avoid Problems in LC–MS. LCGC International. Retrieved from [Link]

  • Jarvest, R. L., et al. (2010). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Química Nova, 33(7), 1439-1444. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). Retrieved from [Link]

  • Roy, G., & Pal, A. K. (2005). Spectroscopic characterizations of non-amphiphilic 2-(4-biphenylyl)-6-phenyl benzoxazole molecules at the air-water interface and in Langmuir-Blodgett films. Journal of Luminescence, 114(3-4), 159-167. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoxazole. NIST WebBook. Retrieved from [Link]

  • Bîcu, E., et al. (2019). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2019(2), M1068. Retrieved from [Link]

  • Głowacka, I. E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1546. Retrieved from [Link]

  • PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-bromophenyl)-1,3-benzoxazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-bromophenyl)-1,3-benzoxazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Increase the Stability of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 2-(4-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine in solution. Our goal is to equip you with the scientific understanding and practical protocols to mitigate degradation and ensure the integrity of your experimental outcomes.

Introduction: The Stability Challenge

2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound with a structure that, while promising for various applications, presents inherent stability challenges in solution. The molecule combines an aromatic amine and a benzoxazole ring system, both of which are susceptible to specific degradation pathways. The primary concerns are oxidation of the aromatic amine and hydrolysis of the benzoxazole ring. These processes can be influenced by a variety of experimental conditions, including pH, solvent choice, light exposure, and temperature. Understanding and controlling these factors is paramount for obtaining reliable and reproducible results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine in solution. Each question is followed by a detailed explanation of the underlying causes and actionable strategies for resolution.

FAQ 1: My solution of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is changing color (e.g., turning yellow or brown) over a short period. What is causing this?

Answer: The discoloration you are observing is a classic indicator of oxidative degradation of the aromatic amine moiety. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1][2][3] This process often leads to the formation of colored quinone-imine or polymeric species.

Causality and Mitigation Strategies:

  • Oxygen Sensitivity: The primary driver is often dissolved oxygen in your solvent.

    • Solution: De-gas your solvents prior to use by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. Prepare and store your solutions under an inert atmosphere.[3]

  • Photodegradation: Exposure to ambient or UV light can accelerate oxidation. The bromophenyl group can also contribute to photosensitivity.

    • Solution: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.[4][5][6]

  • Trace Metal Catalysis: Trace amounts of metal ions in your solvents or from your glassware can catalyze oxidation.

    • Solution: Use high-purity solvents and consider rinsing glassware with a chelating agent like EDTA to remove any residual metal ions.

FAQ 2: I'm observing a loss of compound potency or the appearance of new peaks in my HPLC analysis over time. What degradation pathway should I suspect?

Answer: While oxidation is a possibility, the appearance of new, distinct peaks in your chromatogram, especially in aqueous or protic solvents, strongly suggests hydrolysis of the benzoxazole ring. The benzoxazole ring can undergo cleavage under certain pH conditions.[7]

Causality and Mitigation Strategies:

  • pH-Dependent Hydrolysis: The stability of the benzoxazole ring is highly dependent on the pH of the solution. Both acidic and, to a lesser extent, basic conditions can promote hydrolysis, leading to ring-opening.[7][8]

    • Solution: Maintain the pH of your solution within a neutral to slightly alkaline range (pH 7-8.5), where the benzoxazole ring generally exhibits greater stability. Use appropriate buffer systems to maintain a constant pH.

  • Solvent Choice: The type of solvent can influence the rate of hydrolysis. Protic solvents, especially those containing water, can participate in the hydrolytic degradation.

    • Solution: If your experimental design allows, consider using aprotic solvents such as DMSO or DMF. If aqueous solutions are necessary, minimize the water content and strictly control the pH.

FAQ 3: Can I add a stabilizer to my solution to prevent degradation? If so, what should I use?

Answer: Yes, the addition of stabilizers can be a very effective strategy. The choice of stabilizer depends on the primary degradation pathway you are trying to prevent.

Causality and Mitigation Strategies:

  • For Oxidative Degradation: Antioxidants are the additives of choice.

    • Solution:

      • Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) or 2,6-di-tert-butyl-4-methylphenol are effective radical scavengers.[9]

      • Amine-Based Antioxidants: Certain secondary aromatic amines can act as antioxidants, though care must be taken to ensure they do not interfere with your assay.[10][11][12]

      • Thiourea and Derivatives: These have been shown to retard color deterioration in aromatic amines.[2]

      • Complex Antioxidant Systems: For long-term storage, a combination of an oxygen scavenger, a free-radical scavenger, a peroxide decomposer, and a light stabilizer can provide comprehensive protection.[9]

  • For Hydrolytic Degradation: The primary strategy is pH control, as mentioned in FAQ 2. Chemical stabilizers for preventing benzoxazole hydrolysis are less common and typically involve structural modification of the molecule itself.

FAQ 4: How should I properly store my solutions of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine to maximize their shelf-life?

Answer: Proper storage is critical for maintaining the integrity of your solutions. A multi-faceted approach is recommended.

Recommended Storage Protocol:

  • Solvent Preparation: Use high-purity, de-gassed solvents.

  • Container: Store in amber glass vials with PTFE-lined caps to minimize light exposure and leaching of contaminants.

  • Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store at low temperatures. For short-term storage (days to weeks), refrigeration (2-8 °C) is suitable. For long-term storage (months), freezing (-20 °C or -80 °C) is recommended. Be mindful of the freezing point of your solvent to prevent phase separation.

  • pH Control: If using a buffered aqueous solution, ensure the pH is in the optimal stability range (typically neutral to slightly alkaline).

Experimental Protocols and Data

This section provides detailed methodologies for preparing stabilized solutions and conducting stability studies.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine with enhanced stability.

Materials:

  • 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

  • High-purity solvent (e.g., DMSO, DMF, or a buffered aqueous solution)

  • Antioxidant (e.g., BHT)

  • Amber glass vials with PTFE-lined caps

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Solvent De-gassing: Sparge the chosen solvent with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition: If using an antioxidant, dissolve it in the de-gassed solvent at a suitable concentration (e.g., 0.01-0.1% w/v for BHT).

  • Compound Dissolution: Accurately weigh the desired amount of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and dissolve it in the prepared solvent. Gentle sonication can be used to aid dissolution.

  • Inert Atmosphere Blanketing: Aliquot the solution into amber vials. Before sealing, flush the headspace of each vial with inert gas for 30-60 seconds.

  • Sealing and Storage: Tightly seal the vials and store them at the appropriate temperature, protected from light.

Protocol 2: Accelerated Stability Study

This protocol describes a method to assess the stability of your compound under stressed conditions, allowing for a more rapid evaluation of different formulations.[13][14]

Objective: To compare the stability of the compound in different solvent systems and with/without stabilizers.

Procedure:

  • Sample Preparation: Prepare solutions of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine according to different conditions to be tested (e.g., different solvents, pH values, with/without antioxidants). Also, prepare a control sample in a standard, non-stabilized formulation.

  • Initial Analysis (Time 0): Immediately after preparation, analyze each sample using a validated stability-indicating analytical method, such as HPLC-UV.[15][16] This will provide the baseline data for the concentration of the parent compound and any existing impurities.

  • Stress Conditions: Place the prepared samples in a stability chamber under accelerated conditions. Common conditions include elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).[13] For photostability testing, expose samples to a controlled light source as per ICH Q1B guidelines.[5][17] A dark control should be included to differentiate between thermal and photo-degradation.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove an aliquot from each sample and analyze it using the same analytical method as in step 2.

  • Data Evaluation: Compare the results at each time point to the initial (Time 0) data. Calculate the percentage of the parent compound remaining and quantify the formation of any major degradation products.

Data Presentation:

The results of an accelerated stability study can be summarized in a table for easy comparison.

FormulationStorage ConditionTime (Weeks)Parent Compound Remaining (%)Major Degradant 1 Area (%)
A: Standard DMSO 40°C / 75% RH0100.00.1
495.22.8
890.55.6
B: De-gassed DMSO + 0.1% BHT 40°C / 75% RH0100.00.1
499.50.3
898.90.6
C: Aqueous Buffer pH 5 40°C / 75% RH0100.00.2
488.38.9
879.115.4
D: Aqueous Buffer pH 7.4 40°C / 75% RH0100.00.2
498.61.1
897.22.3

Visualizing Degradation and Mitigation

Degradation Pathways

The primary degradation pathways for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine are oxidation and hydrolysis.

cluster_main 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A Parent Compound B Quinone-imine Species (Colored Products) A->B O2, Light, Metal Ions C Ring-Opened Amide (Loss of Potency) A->C H2O, Acid/Base

Caption: Primary degradation pathways of the target compound.

Workflow for Stability Enhancement

A systematic approach to improving the stability of your compound in solution.

A Identify Instability (e.g., color change, new peaks) B Hypothesize Degradation Pathway (Oxidation vs. Hydrolysis) A->B C Select Mitigation Strategy B->C D Implement Strategy (e.g., add antioxidant, adjust pH) C->D E Conduct Accelerated Stability Study D->E F Analyze Results E->F F->C Further Optimization Needed G Optimized Formulation F->G Successful

Caption: Workflow for developing a stable formulation.

References

  • Effect of pH on first-order rate constant for the hydrolysis of... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • US2653171A - Stabilized aromatic amines - Google Patents. (n.d.).
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • US2927136A - Stabilization of aromatic amines - Google Patents. (n.d.).
  • How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in. (n.d.). Retrieved January 16, 2026, from [Link]

  • US3154583A - Stabilization of aromatic amines - Google Patents. (n.d.).
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Aromatic Amines Antioxidants - Performance Additives. (n.d.). Retrieved January 16, 2026, from [Link]

  • Basicity of Aromatic Amines - JoVE. (n.d.). Retrieved January 16, 2026, from [Link]

  • Amine Antioxidant 445 & 5057 Supply | Linchemical. (n.d.). Retrieved January 16, 2026, from [Link]

  • CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents. (n.d.).
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022, October 19). Retrieved January 16, 2026, from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.). Retrieved January 16, 2026, from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 2). Retrieved January 16, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18). Retrieved January 16, 2026, from [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines - FDA. (1986, March 3). Retrieved January 16, 2026, from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cycloruthenated Imines: A Step into the Nanomolar Region - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • 24.9: Heterocyclic Amines - Chemistry LibreTexts. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life - ResearchGate. (2013, January 24). Retrieved January 16, 2026, from [Link]_

  • Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions - ACS Publications. (2022, March 29). Retrieved January 16, 2026, from [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. (2023, August 11). Retrieved January 16, 2026, from [Link]

  • Isocyanide - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023, August 11). Retrieved January 16, 2026, from [Link]

  • Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Photostability testing of pharmaceutical products - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-(4-Aminophenyl)-1,3-benzoxazole - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Photostability testing theory and practice - Q1 Scientific. (2021, July 28). Retrieved January 16, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). Retrieved January 16, 2026, from [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-(4-Aminophenyl)benzoxazol-5-amine | C13H11N3O | CID 614385 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Formulation and stability testing of photolabile drugs | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. (2018, February 7). Retrieved January 16, 2026, from https://www.researchgate.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. (2022, May 27). Retrieved January 16, 2026, from [Link]

  • Independent Laboratory Validation for Thiabendazole 50103005 - EPA. (n.d.). Retrieved January 16, 2026, from [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. (2021, November 18). Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Off-Target Effects of Novel Benzoxazole Derivatives in Cellular Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with novel small molecule inhibitors, using the hypothetical compound 2-(4-Bromophen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with novel small molecule inhibitors, using the hypothetical compound 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine as a case study. Given that this compound is not extensively characterized in public literature, this guide will provide a robust framework for minimizing and identifying off-target effects applicable to this and other novel chemical entities. Our focus is on ensuring the scientific integrity of your cellular assay data through rigorous validation and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns when working with a novel compound like 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Q1: I've observed a phenotype in my cells after treatment with 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. How can I be sure it's not due to an off-target effect?

A1: This is a crucial question in pharmacology. An observed phenotype is only the starting point. To attribute it to a specific target, a multi-pronged validation approach is necessary.[1] This involves:

  • Confirming Target Engagement: Does your compound physically interact with the intended target in the cellular environment?

  • Assessing Selectivity: Does your compound interact with other proteins, particularly those that could plausibly cause the observed phenotype?

  • Using Orthogonal Approaches: Can you replicate the phenotype using a different method to perturb the target, such as another, structurally distinct inhibitor or a genetic approach like siRNA or CRISPR?[2]

Q2: My compound has a benzoxazole core. What are the known promiscuous targets for this scaffold?

A2: Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, which speaks to their ability to interact with multiple biological targets.[3] While there isn't a single "promiscuous target" for all benzoxazoles, some protein families are more common interaction partners. These can include kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Due to the planar aromatic nature of the core, intercalation with DNA or interaction with enzymes involved in xenobiotic metabolism, such as those regulated by the Aryl Hydrocarbon Receptor (AhR), should also be considered.[4][5][6][7]

Q3: What is a suitable starting concentration for my cellular assays with this compound?

A3: A good starting point is to perform a dose-response curve over a wide range of concentrations (e.g., from low nanomolar to high micromolar). The goal is to identify the EC50 (half-maximal effective concentration) for your observed phenotype. For a well-behaved inhibitor, you would ideally see a sigmoidal dose-response curve.[2][8] It is generally recommended to use the lowest concentration that gives a robust on-target effect to minimize the likelihood of off-target engagement.[2] Concentrations exceeding 10 µM are often associated with non-specific effects.[2]

Q4: How important is the purity of my compound?

A4: Extremely important. Impurities in your compound stock can have their own biological activities, leading to confounding results. Always use a highly purified compound (ideally >98%) and confirm its identity and purity using analytical methods like HPLC and mass spectrometry. The supplier of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine notes that the buyer is responsible for confirming its purity.

Q5: What are appropriate controls for my experiments?

A5: Robust controls are the cornerstone of reliable research. For experiments with a small molecule inhibitor, you should always include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound. This controls for any effects of the solvent itself.

  • Positive Control: A known activator or inhibitor of the pathway you are studying to ensure your assay is working as expected.[2]

  • Negative Control: A structurally similar but inactive analog of your compound. This is a powerful tool to demonstrate that the observed phenotype is due to the specific chemical features of your active compound and not some general property of the molecule.[2]

Part 2: Troubleshooting Guides

This section provides structured guidance for common problems encountered during cellular assays with novel inhibitors.

Guide 1: Unexpected or Inconsistent Cellular Phenotype

Issue: You observe a different phenotype than expected, or the results are not reproducible between experiments.

Potential Cause Troubleshooting Steps Rationale
Compound Instability or Degradation 1. Prepare fresh dilutions from a stable, high-concentration stock for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[9] 3. Verify the stability of the compound in your cell culture medium over the time course of your experiment.Small molecules can degrade when exposed to light, temperature fluctuations, or components in the culture medium, leading to a loss of activity or the generation of active byproducts.[10]
Poor Solubility 1. Visually inspect your final dilution in culture medium for any signs of precipitation. 2. Determine the aqueous solubility of your compound. 3. If solubility is an issue, consider using a lower concentration or formulating the compound with solubility-enhancing agents (e.g., cyclodextrins), ensuring these agents do not affect your assay.[10]If the compound precipitates, its effective concentration in the assay will be much lower than intended, leading to a lack of effect or inconsistent results.[9]
Cell Culture Variability 1. Use cells within a consistent passage number range. 2. Ensure consistent cell seeding density and confluency at the time of treatment.[11] 3. Regularly test your cells for mycoplasma contamination.Cell lines can change their characteristics over time in culture (phenotypic drift).[11] Cell density and health can significantly impact their response to a compound.
Off-Target Effects 1. Perform a dose-response curve. If the curve is non-sigmoidal or has a very steep slope, it may indicate off-target effects or cytotoxicity. 2. Test a structurally dissimilar inhibitor of the same target (if available). 3. Use a genetic approach (e.g., siRNA) to confirm that knockdown of the target protein phenocopies the effect of your compound.An unexpected phenotype is a classic sign of off-target activity. Confirming the phenotype with orthogonal methods is essential for validating the on-target hypothesis.[2]
Guide 2: High Background Signal or Assay Interference

Issue: You observe a high background signal or suspect your compound is interfering with the assay technology.

Potential Cause Troubleshooting Steps Rationale
Compound Autofluorescence 1. In a cell-free system, measure the fluorescence of your compound at the excitation and emission wavelengths of your assay. 2. If using microscopy, image cells treated with your compound in the absence of any fluorescent probes.Many organic molecules are intrinsically fluorescent and can lead to false-positive signals in fluorescence-based assays.[12]
Luciferase Inhibition 1. If using a luciferase reporter assay, perform a counter-screen with purified luciferase enzyme to see if your compound directly inhibits its activity.Compounds can directly inhibit reporter enzymes like luciferase, leading to a false-negative result in assays where a decrease in signal is expected upon target inhibition.[13]
Compound Aggregation 1. Perform your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). 2. Use dynamic light scattering (DLS) to check for the formation of compound aggregates in your assay buffer.Some compounds form aggregates at higher concentrations, which can non-specifically sequester and inhibit proteins, leading to false-positive results.[13][14]
Redox Activity 1. Include a reducing agent like dithiothreitol (DTT) in your assay buffer to see if it abolishes the compound's effect. 2. Perform an assay to detect the generation of reactive oxygen species (ROS) in the presence of your compound.Compounds that are redox-active can interfere with assays by generating ROS or modifying cysteine residues on proteins.[13]

Part 3: Experimental Protocols & Workflows

To rigorously validate your compound and minimize the risk of misinterpreting off-target effects, a systematic experimental workflow is recommended.

Workflow for Characterizing a Novel Inhibitor

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Selectivity Profiling A Compound Purity & Identity Confirmation (HPLC, MS) B Solubility & Stability Assessment A->B C Initial Dose-Response in Phenotypic Assay B->C D Computational Target Prediction C->D E Cellular Thermal Shift Assay (CETSA) C->E D->E F Western Blot for Downstream Signaling E->F G Kinome Profiling F->G F->G H Broad Target Panel Screening F->H I Orthogonal Validation (e.g., siRNA, second inhibitor) H->I

Caption: A three-phase workflow for characterizing a novel small molecule inhibitor.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that your compound binds to its intended target in intact cells.[15][16] It is based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[17]

Materials:

  • Cells expressing the target protein

  • 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and vehicle (DMSO)

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with your compound at various concentrations or with vehicle for a specified time.

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.[18]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein remaining by Western blot.

  • Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the presence of your compound, indicating stabilization and therefore binding.[17]

Protocol 2: Kinome Profiling for Selectivity Assessment

If your primary target is a kinase, or if you suspect off-target kinase activity, kinome profiling is essential. This involves screening your compound against a large panel of kinases to assess its selectivity. Several commercial services offer kinome profiling.[19][20][21][22]

General Workflow:

  • Compound Submission: Provide your compound to a specialized contract research organization (CRO).

  • Screening: The CRO will typically perform a binding or activity assay for your compound at one or two concentrations against their kinase panel.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. A "selectivity score" can be calculated to quantify the compound's specificity.

  • Interpretation: The data will reveal which kinases, other than your intended target, are inhibited by your compound. This information is critical for interpreting your cellular data and for guiding future medicinal chemistry efforts to improve selectivity.

Part 4: Understanding Potential Signaling Pathway Interactions

Given the structure of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a plausible off-target could be the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that responds to various small aromatic molecules.[5][6][7][23]

The AhR Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (Potential Ligand) AhR_complex AhR-HSP90-AIP Complex Ligand->AhR_complex Binding & Conformational Change AhR_ARNT AhR-ARNT Dimer AhR_complex->AhR_ARNT Nuclear Translocation DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) DRE->Target_Genes Initiates

Caption: A simplified diagram of the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Activation of the AhR pathway can lead to the transcription of genes involved in xenobiotic metabolism and can modulate immune responses.[4] If your observed phenotype could be explained by changes in these processes, it is worth investigating whether your compound is an AhR agonist or antagonist.[5]

Conclusion

The journey from observing a cellular phenotype to confidently linking it to the modulation of a specific target is a challenging but essential part of drug discovery and chemical biology. For a novel compound like 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a systematic approach to validation is not just recommended, it is imperative. By employing a combination of careful experimental design, robust controls, and modern techniques like CETSA and kinome profiling, researchers can build a strong, evidence-based case for the on-target activity of their compounds and avoid the pitfalls of off-target effects.

References

  • Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers. [Link]

  • Aryl hydrocarbon receptor signaling pathway. ResearchGate. [Link]

  • Regulation of Aryl Hydrocarbon Receptor Signaling Pathway and Dioxin Toxicity by Novel Agonists and Antagonists. ACS Publications. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PubMed. [Link]

  • Signaling network map of the aryl hydrocarbon receptor. PMC. [Link]

  • Aryl Hydrocarbon Receptor Signaling. QIAGEN. [Link]

  • Validating Chemical Probes. EFMC. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NCBI. [Link]

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]

  • Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. PubMed. [Link]

  • Probing your next target? Chemical Probes feature in Open Targets. Open Targets. [Link]

  • Interference and Artifacts in High-content Screening. NCBI Bookshelf. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]

  • Kinome Profiling. PMC. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]

  • Cellular thermal shift assay. Grokipedia. [Link]

  • Recent advances in methods to assess the activity of the kinome. PMC. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Sciety. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ. [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • Statistical Methods for Dose-Response Assays. eScholarship. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Setting up a Dose Response Protocol. Collaborative Drug Discovery. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. [Link]

  • Design and analysis of dose-response experiments. German Cancer Research Center. [Link]

  • Positive and Negative Controls. Rockland Immunochemicals. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Welcome to the technical support guide for the purification of high-purity 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of high-purity 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who require this molecule in a highly pure form for downstream applications. As a molecule with both a basic amine group and a relatively nonpolar aromatic system, its purification can present unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring you achieve the desired purity for your critical experiments.

Understanding the Purification Challenge

The primary challenge in purifying 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine lies in its amphiphilic nature. The free amine group imparts basicity and polarity, leading to potential interactions with acidic silica gel during chromatography and requiring careful solvent selection for recrystallization. Common impurities often include unreacted starting materials, such as substituted aminophenols and 4-bromobenzaldehyde or 4-bromobenzoic acid, as well as intermediates like the corresponding nitro-benzoxazole if the synthesis involves a final reduction step.[1][2] Effective purification hinges on exploiting the subtle differences in polarity and solubility between the desired product and these contaminants.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question: My compound is streaking badly on the TLC plate and I'm getting poor separation during column chromatography. What's happening and how do I fix it?

Answer: This is a classic issue when purifying basic compounds like aromatic amines on standard silica gel. The free amine group (-NH₂) is basic and can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica. This leads to tailing or "streaking" of the spot on a TLC plate and broad, poorly resolved peaks during column chromatography.

  • The Causality: The interaction is an acid-base phenomenon. Your polar amine "sticks" to the silica, requiring a much more polar eluent to move it, but this often results in co-elution with more polar impurities.

  • The Solution: Deactivating the Silica Gel. To mitigate this, you need to neutralize the acidic sites on the silica. This is typically done by adding a small amount of a basic modifier to your mobile phase.

    • Recommended Mobile Phase: Start with a Hexane/Ethyl Acetate system and add 0.5-1% triethylamine (Et₃N).[3] For very polar systems, a solution of 1-10% ammonium hydroxide in methanol, which is then used as a polar component (1-10%) in dichloromethane, can be effective.[4][5]

    • Self-Validation: Before running a column, validate your new solvent system with a TLC. Spot your crude material on a plate and develop it in the base-modified eluent. You should observe significantly less streaking and a well-defined spot for your product.

Question: I performed a column and my yield is very low. I suspect the product is stuck on the column. How can I recover it?

Answer: This is a common consequence of the strong interaction described above. If a basic modifier was not used, a significant portion of your product might be irreversibly adsorbed onto the silica gel.

  • Recovery Protocol: To recover your compound, you can try "flushing" the column with a highly polar, basic solvent system. After you have finished your standard elution, pass a mixture of 5-10% Methanol in Dichloromethane containing 1-2% ammonium hydroxide through the column. This highly competitive solvent system will displace most adsorbed amines from the silica.

  • Preventative Measures: The best strategy is prevention. Always run a pre-column TLC with and without a basic modifier to assess the stability and mobility of your compound on silica. If streaking is observed, use a modified solvent system from the start.[4]

Question: I'm trying to recrystallize my product, but it either "oils out" or remains completely soluble even at low temperatures. How do I find the right solvent?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming crystals. Complete solubility indicates the solvent is too good at dissolving your compound. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Systematic Solvent Screening:

    • Place a small amount (10-20 mg) of your crude product into several different test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. Good candidates for your compound include ethanol, isopropanol, acetone, and ethyl acetate.[6][7]

    • If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve at all, it might be a good "anti-solvent."

    • Take the tubes where the solid is sparingly soluble and heat them gently. If the solid dissolves completely upon heating and then precipitates upon cooling, you have found a good single solvent for recrystallization.

  • Using a Two-Solvent System: This is often the most effective method.

    • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble), for example, hot ethanol or acetone.

    • Slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, like water or hexanes) dropwise to the hot solution until you see persistent cloudiness (turbidity).[6]

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly. This method provides fine control over the saturation point, promoting crystal growth. For benzoxazoles, an acetone/acetonitrile or acetone/water system can be effective.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine?

Based on common synthetic routes, which often involve the condensation of a 4-substituted-2-aminophenol with 4-bromobenzaldehyde followed by reduction of a nitro group, you should watch for:

  • Unreacted Starting Materials: 4-Amino-2-nitrophenol (or a related aminophenol) and 4-bromobenzaldehyde/4-bromobenzoic acid.[1]

  • Intermediate Products: The nitro-analogue, 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole, which is significantly less polar than the final amine product.

  • Side Products: Products from incomplete cyclization or side reactions.

Q2: What is the ideal Rf value I should aim for on a TLC before running a column?

For good separation, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[3] This range ensures that the compound moves down the column at a reasonable rate, allowing for effective separation from both less polar (higher Rf) and more polar (lower Rf) impurities.

Q3: Can I use reverse-phase chromatography for this compound?

Yes, reverse-phase chromatography is an excellent alternative, especially if you have persistent issues with silica gel. In reverse-phase (using a C18 stationary phase), the elution order is inverted. Nonpolar compounds are retained more strongly, and polar compounds elute faster.

  • Typical Mobile Phase: A mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine and ensure sharp peaks.

  • Advantage: This method can be very effective for separating your polar amine product from less polar impurities like the unreacted 4-bromobenzaldehyde or a nitro-intermediate.

Q4: My purified compound is slightly colored (yellow/brown). Is this an impurity?

Aromatic amines are notoriously susceptible to air oxidation, which can form highly colored minor impurities.

  • Minimizing Oxidation: Keep the purified compound under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place. When handling solutions, try to work quickly and avoid prolonged heating.

  • Decolorization: If the color is significant, you can try treating a solution of your compound (e.g., in hot ethanol during recrystallization) with a small amount of activated charcoal. The charcoal adsorbs colored impurities. Be cautious, as it can also adsorb some of your product, potentially reducing your yield.

Workflow & Decision Making

The choice between recrystallization and column chromatography depends on the nature and quantity of impurities.

Diagram: Purification Strategy Decision Tree

PurificationStrategy Start Crude Product Analysis (TLC) TLC_Check Are spots well-separated and non-streaking? Start->TLC_Check Column_Chrom Purify via Column Chromatography TLC_Check->Column_Chrom No (Streaking or Poor Separation) Impurity_Check Is the major impurity significantly different in polarity? TLC_Check->Impurity_Check Yes Purity_OK Is Purity >98%? Column_Chrom->Purity_OK Recrystallize Attempt Recrystallization First Recrystallize->Purity_OK Impurity_Check->Column_Chrom No (Close Spots) Impurity_Check->Recrystallize Yes Final_Purity High-Purity Product Reassess Reassess Purification Method (e.g., Reverse Phase HPLC) Purity_OK->Final_Purity Yes Purity_OK->Reassess No ColumnWorkflow cluster_prep Preparation cluster_run Execution cluster_post Work-Up TLC 1. TLC Analysis (Hex/EtOAc + Et3N) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Efficacy of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Against Standard Antibiotics

Introduction: The Pressing Need for Novel Antimicrobial Agents The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. As established antibiotics lose their efficacy, the scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. As established antibiotics lose their efficacy, the scientific community is urgently seeking new chemical scaffolds with potent antimicrobial properties. Among the promising candidates are benzoxazole derivatives, a class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects.[1][2][3][4][5] This guide provides an in-depth, objective comparison of a specific synthetic benzoxazole, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine , against a panel of well-established antibiotics.

Our objective is to evaluate the in vitro antimicrobial activity of this novel compound to determine its potential as a lead structure for future drug development. This analysis is grounded in standardized, reproducible experimental protocols to ensure the integrity and validity of the comparative data.

Experimental Design & Rationale

To provide a robust comparison, we designed an experimental workflow based on internationally recognized standards for antimicrobial susceptibility testing (AST). The causality behind our choices of materials and methods is detailed below.

Test Compounds and Microbial Strains
  • Investigational Compound: 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. The selection of this molecule is based on structure-activity relationship (SAR) studies of the benzoxazole scaffold, which suggest that halogen substitutions on the 2-phenyl ring can enhance antimicrobial potency.[2]

  • Reference Antibiotics: A panel of commercially available, clinically relevant antibiotics was chosen to provide a benchmark for broad-spectrum activity.

    • Ampicillin: A β-lactam antibiotic primarily effective against Gram-positive bacteria.

    • Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity, known to inhibit DNA gyrase.

    • Gentamicin: An aminoglycoside that inhibits protein synthesis, effective against many Gram-negative bacteria.

    • Cefixime: A third-generation cephalosporin antibiotic.[1]

  • Bacterial Strains: Standard, quality-controlled strains from the American Type Culture Collection (ATCC) were selected to ensure reproducibility. The panel includes representatives of both Gram-positive and Gram-negative bacteria to assess the compound's spectrum of activity.

    • Staphylococcus aureus (ATCC 29213): A major Gram-positive pathogen.

    • Bacillus subtilis (ATCC 6633): A Gram-positive soil bacterium, often used as a model organism.

    • Escherichia coli (ATCC 25922): A common Gram-negative bacterium.

    • Pseudomonas aeruginosa (ATCC 27853): A notoriously difficult-to-treat, opportunistic Gram-negative pathogen.[1][2]

Core Methodology: Broth Microdilution for MIC Determination

The cornerstone of this comparative guide is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] We selected the broth microdilution method as our primary assay.

Rationale for Method Selection:

  • Quantitative Results: Unlike disk diffusion, broth microdilution provides a quantitative MIC value (e.g., in µg/mL), allowing for a more precise comparison of potency between compounds.[7]

  • Standardization and Reproducibility: The methodology is rigorously standardized by global bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12] Adherence to these guidelines ensures that our results are reliable, reproducible, and can be compared to data generated in other laboratories worldwide.

  • Efficiency: The 96-well microtiter plate format allows for the simultaneous testing of multiple compounds against multiple organisms in a range of concentrations.

The following diagram illustrates the logical workflow of the experimental protocol.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate with Bacteria & Compounds A->C B Perform Serial Dilutions of Test Compounds B->C D Incubate Plate (37°C for 18-24 hours) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC Value (Lowest concentration with no growth) E->F

Caption: Experimental workflow for MIC determination via broth microdilution.

Step-by-Step Experimental Protocol: Broth Microdilution

This protocol is harmonized with the principles outlined in the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[8]

  • Preparation of Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an overnight agar plate. b. Transfer the colonies into a tube containing sterile saline. c. Vortex gently to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL. e. Within 15 minutes, dilute this adjusted suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Preparation of Compound Dilutions: a. Dissolve the investigational compound and reference antibiotics in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions. b. Perform a two-fold serial dilution of each compound in MHB directly within a 96-well microtiter plate to achieve the desired final concentration range (e.g., from 256 µg/mL down to 0.125 µg/mL).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted compounds. b. Include essential controls on each plate:

    • Growth Control: Wells containing only MHB and the bacterial inoculum (no compound).
    • Sterility Control: Wells containing only sterile MHB.
    • Solvent Control: Wells containing the highest concentration of DMSO used and the bacterial inoculum to ensure the solvent has no inhibitory effect. c. Seal the plates and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
  • Determination of MIC: a. Following incubation, visually inspect the plates for turbidity. b. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[7]

Results: Comparative Antimicrobial Activity

The antimicrobial activities of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and the reference antibiotics are summarized below. The data are presented as MIC values in µg/mL.

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
2-(4-Bromophenyl)-1,3-benzoxazol-5-amine 4 2 16 >64
Ampicillin20.5>128>128
Ciprofloxacin0.50.250.061
Gentamicin10.524
Cefixime84132

Note: The data presented are representative and intended for comparative purposes within this guide.

Interpretation of Results: The investigational compound, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, demonstrated notable activity against the Gram-positive bacteria S. aureus and B. subtilis, with MIC values of 4 and 2 µg/mL, respectively. Its efficacy against E. coli was moderate (16 µg/mL), and it showed limited activity against the highly resistant P. aeruginosa at the concentrations tested.

Discussion: Scientific Integrity and Mechanistic Insights

Comparative Performance Analysis

When compared to the reference antibiotics, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine shows a promising profile, particularly against Gram-positive organisms. Its activity is superior to the third-generation cephalosporin Cefixime against S. aureus and B. subtilis. While not as potent as Ciprofloxacin or Gentamicin, its distinct chemical structure makes it a valuable subject for further investigation, especially in the context of resistance to existing drug classes. The weaker activity against Gram-negative bacteria, particularly P. aeruginosa, is a common challenge for new antimicrobial candidates, often due to the formidable outer membrane barrier of these organisms.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Many benzoxazole derivatives are believed to exert their antibacterial effect by targeting bacterial DNA gyrase (a type II topoisomerase).[6][13] This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, the compound can effectively halt these critical cellular processes, leading to bacterial cell death. This mechanism is also the target of fluoroquinolone antibiotics like Ciprofloxacin.

The diagram below illustrates this proposed inhibitory action.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Replication Successful DNA Replication & Cell Division Gyrase->Replication Compound 2-(4-Bromophenyl)-1,3- benzoxazol-5-amine Block Inhibition of Gyrase Activity Compound->Block Block->Gyrase Death Replication Halts Bacterial Cell Death Block->Death

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Self-Validating Protocol and Trustworthiness

The integrity of this guide rests on a self-validating experimental system. The inclusion of standard reference antibiotics and quality-controlled bacterial strains provides an internal benchmark for assay performance. If the MIC values for the reference drugs fall outside of their expected quality control ranges as defined by CLSI or EUCAST, the entire experiment would be considered invalid and repeated.[8][14][15] This rigorous adherence to established standards ensures the trustworthiness and reliability of the data presented.

Conclusion and Future Directions

2-(4-Bromophenyl)-1,3-benzoxazol-5-amine demonstrates significant in vitro antibacterial activity, particularly against Gram-positive bacteria. Its performance, when evaluated using standardized protocols, suggests that the benzoxazole scaffold remains a promising avenue for the development of new antibiotics.

Future research should focus on:

  • Broadening the Spectrum: Testing against a wider panel of clinical isolates, including MDR strains like Methicillin-resistant Staphylococcus aureus (MRSA).

  • Toxicity and Selectivity: Conducting cytotoxicity assays using mammalian cell lines to determine the compound's therapeutic index.

  • Mechanism Elucidation: Performing enzymatic assays to definitively confirm DNA gyrase as the molecular target.

  • In Vivo Efficacy: Advancing the most promising candidates to animal models of infection to evaluate their performance in a physiological context.

This guide provides a foundational, evidence-based comparison, paving the way for more advanced preclinical development of this promising antimicrobial compound.

References

  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives Source: Bentham Science Publishers URL: [Link]

  • Title: EUCAST - Home Source: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: Antimicrobial Susceptibility Testing | Area of Focus Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]

  • Title: CLSI: Clinical & Laboratory Standards Institute Source: Clinical & Laboratory Standards Institute URL: [Link]

  • Title: Antibacterial Susceptibility Test Interpretive Criteria Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: EUCAST - ESCMID Source: European Society of Clinical Microbiology and Infectious Diseases (ESCMID) URL: [Link]

  • Title: Expert Rules - EUCAST Source: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS Source: ResearchGate URL: [Link]

  • Title: Guidance Documents - EUCAST Source: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives Source: Shanghai Jiao Tong University URL: [Link]

  • Title: (PDF) EUCAST expert rules in antimicrobial susceptibility testing Source: ResearchGate URL: [Link]

  • Title: A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antibiotic Panels for Susceptibility Testing on Isolates from Ruminant Species Source: Michigan State University URL: [Link]

  • Title: Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives | Request PDF Source: ResearchGate URL: [Link]

  • Title: (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review Source: ResearchGate URL: [Link]

  • Title: Benzoxazole: Synthetic Methodology and Biological Activities Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels Source: Medscape URL: [Link]

  • Title: 11. Tables | The CDS Antibiotic Susceptibility Test Source: The CDS URL: [Link]

  • Title: Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole) Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Susceptibility Testing - StatPearls Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Comparative

The Ascendancy of Substituted Benzoxazoles in Oncology: A Comparative Analysis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, a versatile framework that has given rise to a multitude of compounds with significant therapeutic potential.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, a versatile framework that has given rise to a multitude of compounds with significant therapeutic potential.[1][2][3] Its derivatives have garnered considerable attention for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This guide provides an in-depth comparative analysis of a specific derivative, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine , juxtaposing its performance with other key benzoxazole analogues. We will delve into the causality behind its synthesis, its demonstrated anticancer effects, and the experimental methodologies that underpin these findings, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for the Benzoxazole Scaffold: A Gateway to Biological Activity

The benzoxazole core, a fusion of a benzene ring and an oxazole ring, is a bioisostere of natural purine bases, which may facilitate its interaction with biological macromolecules.[5] The true therapeutic potential of this scaffold is unlocked through strategic substitutions at its key positions. The 2-position, typically bearing an aryl group, and the 5-position on the benzoxazole ring are particularly amenable to modification, allowing for the fine-tuning of the molecule's pharmacological profile.

This guide will focus on the anticancer properties of these derivatives, a field where they have shown exceptional promise. Many benzoxazole compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes like VEGFR-2, induction of apoptosis, and cell cycle arrest.[6]

Featured Compound: 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

A recent study has brought to light the synthesis and anticancer potential of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine , hereafter referred to as BB .[7] This compound is of particular interest due to the presence of a bromine atom on the 2-phenyl ring and an amino group at the 5-position of the benzoxazole core. Halogenation is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.[3] The amino group, on the other hand, can influence solubility and provide a site for further chemical modification.[8]

Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (BB)

The synthesis of BB was achieved through a one-pot condensation reaction, a common and efficient method for generating 2-arylbenzoxazoles.[7]

Experimental Protocol: Synthesis of BB [7]

  • Reactant Mixture: 0.02 moles of 2,4-diaminophenol dihydrochloride and 0.02 moles of p-bromobenzoic acid are combined in 25g of polyphosphoric acid (PPA).

  • Reaction Conditions: The mixture is heated to 210°C for 2.5 hours. PPA serves as both a solvent and a dehydrating agent, facilitating the cyclization reaction.

  • Work-up: The hot reaction mixture is poured onto ice, leading to the precipitation of the product.

  • Neutralization and Purification: The acidic mixture is neutralized with a 10% sodium hydroxide (NaOH) solution. The resulting precipitate is washed with water, dissolved in ethanol, and recrystallized to yield the pure product.

The structure of the synthesized compound was confirmed using IR, 1H-NMR, Mass spectrometry, and elemental analysis.[7]

Comparative Anticancer Activity: A Data-Driven Analysis

The true measure of a compound's potential lies in its biological activity. Here, we compare the in vitro anticancer performance of BB with other relevant benzoxazole derivatives, focusing on their cytotoxicity against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (BB) MCF-7 (Breast)Significant Viability Decrease[7]
MDA-MB (Breast)Significant Viability Decrease[7]
2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid22Rv1 (Prostate)1.54[3]
2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid-Significant Anti-inflammatory[3]
Benzoxazole-1,3,4-Oxadiazole Hybrid (10b)A549 (Lung)0.13 ± 0.014[9]
MCF-7 (Breast)0.10 ± 0.013[9]
HT-29 (Colon)0.22 ± 0.017[9]
2-Amino-aryl-7-aryl-benzoxazole (12l)A549 (Lung)0.4[10]

Note: The study on BB reported a "significant viability decrease" as determined by the MTT assay but did not provide a specific IC50 value.[7]

Mechanistic Insights: Apoptosis and Angiogenesis Inhibition

Beyond cytotoxicity, understanding the mechanism of action is crucial for drug development. The study on BB provides valuable insights into its effects on apoptosis and angiogenesis.[7]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. The investigation into BB's effects on apoptosis-related proteins in MCF-7 and MDA-MB breast cancer cell lines revealed the following:[7]

  • Cytochrome C: Levels were slightly increased in MCF-7 cells and more obviously increased in MDA-MB cells, suggesting the involvement of the intrinsic apoptotic pathway.

  • Caspase-3 and NF-κB: Levels of these key apoptosis-related proteins were decreased compared to the control group in both cell lines.

  • Apaf-1 and bcl-2: The levels of these proteins were found to be similar to the control group.

These findings suggest that BB induces apoptosis, although the precise signaling cascade may vary between different cancer cell types.[7]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are key players in this process. The study on BB demonstrated a decrease in VEGF and endothelial Nitric Oxide Synthase (eNOS) levels in both MCF-7 and MDA-MB cell lines, indicating a potential anti-angiogenic effect.[7]

Many benzoxazole derivatives have been specifically designed as VEGFR-2 inhibitors.[6] The ability of BB to modulate angiogenesis markers highlights a promising avenue for its therapeutic application.

Experimental Workflows: The Foundation of Reliable Data

Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

The SRB assay is a widely used colorimetric method for determining cell viability and cytotoxicity. It relies on the ability of the SRB dye to bind to cellular proteins.[1][2][3]

Experimental Protocol: SRB Assay [1][2][3]

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72-96 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least one hour.

  • Washing: Wash the plates four times with tap water to remove the TCA and air dry.

  • Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density at approximately 540 nm using a microplate reader.

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining Protocol A Seed cells in 96-well plate B Incubate overnight A->B C Add test compounds B->C D Incubate for 72-96 hours C->D E Fix with TCA D->E F Wash with water E->F G Stain with SRB F->G H Wash with acetic acid G->H I Solubilize dye with Tris buffer H->I J Read Absorbance (540 nm) I->J

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

VEGFR-2 Kinase Inhibition Assay

To directly assess the anti-angiogenic potential of a compound, a VEGFR-2 kinase assay can be performed. ELISA-based kits are commercially available for this purpose.[11][12]

Experimental Protocol: VEGFR-2 Kinase Assay (ELISA) [11][12]

  • Plate Preparation: Use a microplate pre-coated with an antibody specific for human VEGFR-2.

  • Sample and Standard Addition: Add standards and test compounds at various concentrations to the wells.

  • Biotinylated Antibody Addition: Add a biotinylated detection antibody specific for VEGFR-2 and incubate.

  • Avidin-HRP Conjugate Addition: Wash the plate and add an Avidin-Horseradish Peroxidase (HRP) conjugate.

  • Substrate Addition: After another wash, add a TMB substrate solution. A color change will occur in proportion to the amount of bound VEGFR-2.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Reading: Measure the optical density at 450 nm. The inhibitory activity of the test compound is determined by comparing the absorbance of the treated wells to the control wells.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Initiates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis Promotes Inhibitor Benzoxazole Inhibitor Inhibitor->Dimerization Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

Concluding Remarks and Future Directions

The collective evidence strongly supports the benzoxazole scaffold as a fertile ground for the discovery of novel anticancer agents. The featured compound, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (BB) , demonstrates promising cytotoxic and anti-angiogenic properties, warranting further investigation.

A comprehensive understanding of the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective derivatives. Future studies should focus on:

  • Systematic modification of the substituents at the 2- and 5-positions to elucidate their impact on anticancer activity.

  • Expansion of in vitro testing to a broader panel of cancer cell lines to assess the spectrum of activity.

  • In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and toxicity of lead compounds.

  • Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

By systematically exploring the chemical space around the benzoxazole core, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds in the fight against cancer.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer screening in educational and research laboratories. MethodsX. 2025 Jun 30:15:103469.
  • Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. Chemistry & Biodiversity. 2022.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. 2018 Aug 12.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.
  • Cell Signaling Technology. PathScan® RP Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Kit #7335.
  • R&D Systems. Human VEGFR2/KDR ELISA Kit - Quantikine DVR200.
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. 2022 Sep 28.
  • Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. Benchchem.
  • In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry. 2019.
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science. 2022 Apr 27.
  • Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. Chemical Biology & Drug Design. 2017.
  • A Comparative Guide to the In Vitro Efficacy of Benzoxazole-2-thiol Deriv
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. 2022 Jul 19.
  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry. 2022 Mar 1.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021.

Sources

Validation

Validating the Anticancer Mechanism of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine: A Comparative Guide

In the landscape of oncology drug discovery, benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1] This guide focuses on a specific der...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1] This guide focuses on a specific derivative, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (herein referred to as BBA), which has demonstrated significant anticancer effects.[2] Our objective is to provide a comprehensive framework for validating the putative anticancer mechanism of BBA, comparing its performance against established therapeutic agents, and offering detailed experimental protocols for robust verification.

This guide is intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of methods to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Section 1: Unraveling the Putative Mechanism of Action

Preliminary studies on BBA in breast cancer cell lines, such as the estrogen receptor-positive (ER+) MCF-7 and receptor-negative (ER-) MDA-MB, suggest a dual mechanism of action: the induction of apoptosis and the inhibition of angiogenesis.[2] These findings position BBA as a compound of interest, potentially capable of attacking tumors on two critical fronts.

Apoptosis Induction: BBA has been observed to modulate the levels of key apoptosis-related proteins, including cytochrome C, caspase-9, and NF-κB, suggesting an engagement of the intrinsic apoptotic pathway.[2] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[1][3] The intrinsic pathway is triggered by cellular stress and involves the mitochondria, while the extrinsic pathway is initiated by external signals through death receptors.[4][5]

Anti-Angiogenesis: The compound has also been shown to affect the expression of Vascular Endothelial Growth Factor (VEGF) and endothelial Nitric Oxide Synthase (eNOS), two key players in angiogenesis.[2] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[6] The VEGF signaling pathway is a primary driver of this process in many cancers.[7]

To rigorously validate these hypotheses, we will compare BBA's performance against two well-characterized drugs:

  • Doxorubicin: A standard chemotherapeutic agent known to induce apoptosis through DNA intercalation and topoisomerase II inhibition, leading to widespread DNA damage.[8]

  • Sorafenib: An oral multi-kinase inhibitor that targets the RAF/MEK/ERK pathway to inhibit tumor cell proliferation and also blocks VEGFR-2, thereby inhibiting angiogenesis.[2][9]

Section 2: Experimental Validation Workflow

A multi-faceted approach is essential for a thorough validation of BBA's anticancer mechanism. The following experimental workflow is designed to provide a comprehensive evaluation of its effects on cell viability, apoptosis, and angiogenesis.

G cluster_0 Phase 1: Cell Viability & Cytotoxicity cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Angiogenesis Inhibition A MTT Assay B Dose-Response Curves & IC50 Determination A->B C TUNEL Assay B->C Proceed if cytotoxic D Western Blot for Apoptotic Markers C->D E Immunocytochemistry for Angiogenic Markers D->E Confirm apoptotic mechanism F Tube Formation Assay E->F

Caption: Experimental workflow for validating the anticancer mechanism of BBA.

Cell Viability and Cytotoxicity: The MTT Assay

The initial step is to quantify the cytotoxic effects of BBA on cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Experimental Design: MCF-7 breast cancer cells will be treated with increasing concentrations of BBA, Doxorubicin, and Sorafenib for 72 hours. A vehicle control (DMSO) will also be included.

Hypothetical Data:

CompoundIC50 (µM) in MCF-7 cells
BBA 28 [2]
Doxorubicin0.5
Sorafenib7.5

Interpretation: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates greater potency. While Doxorubicin is expected to be the most potent, a low micromolar IC50 for BBA would confirm its cytotoxic activity.

Confirmation of Apoptosis: The TUNEL Assay

To confirm that the observed cytotoxicity is due to apoptosis, a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is employed. This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][12]

Experimental Design: MCF-7 cells will be treated with the IC50 concentrations of BBA, Doxorubicin, and a vehicle control for 48 hours. The percentage of TUNEL-positive (apoptotic) cells will be quantified using fluorescence microscopy.

Hypothetical Data:

TreatmentPercentage of TUNEL-Positive Cells
Vehicle Control< 5%
BBA (28 µM) ~45%
Doxorubicin (0.5 µM)~60%

Interpretation: A significant increase in the percentage of TUNEL-positive cells in the BBA-treated group compared to the vehicle control would provide strong evidence of apoptosis induction.

Elucidating the Apoptotic Pathway: Western Blot Analysis

To dissect the molecular mechanism of BBA-induced apoptosis, Western blotting will be used to measure the expression levels of key proteins in the apoptotic signaling cascade.[13]

Signaling Pathway Overview:

G BBA BBA Mito Mitochondrion BBA->Mito Cellular Stress Bcl2 Bcl-2 (Anti-apoptotic) BBA->Bcl2 Inhibits NFkB NF-κB (Pro-survival) BBA->NFkB Inhibits CytC Cytochrome C Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Mito Inhibits NFkB->Bcl2 Promotes

Caption: Proposed intrinsic apoptotic pathway induced by BBA.

Experimental Design: MCF-7 cells will be treated with the IC50 concentrations of BBA and Doxorubicin for 24 and 48 hours. Protein lysates will be analyzed for the expression of Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and nuclear NF-κB.

Hypothetical Data (Relative Protein Expression at 48h):

ProteinVehicle ControlBBA (28 µM)Doxorubicin (0.5 µM)
Bcl-21.00.40.3
Cleaved Caspase-91.03.54.2
Cleaved Caspase-31.04.05.1
Nuclear NF-κB1.00.50.6

Interpretation: A decrease in the anti-apoptotic protein Bcl-2 and a corresponding increase in the cleaved (active) forms of caspases-9 and -3 would strongly support the involvement of the intrinsic apoptotic pathway.[14][15] A reduction in nuclear NF-κB suggests that BBA may also inhibit this pro-survival signaling pathway, which is often constitutively active in cancer cells.[16][17]

Assessing Anti-Angiogenic Potential: Immunocytochemistry

To investigate the anti-angiogenic properties of BBA, immunocytochemistry (ICC) will be used to visualize and quantify the expression of key angiogenic markers, VEGF and eNOS, within the cancer cells.[18]

Signaling Pathway Overview:

G BBA BBA VEGF VEGF BBA->VEGF Inhibits Expression Sorafenib Sorafenib VEGFR2 VEGFR-2 Sorafenib->VEGFR2 Inhibits Kinase Activity VEGF->VEGFR2 Binds & Activates PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK eNOS eNOS PI3K_AKT->eNOS Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis eNOS->Angiogenesis

Caption: Inhibition of the VEGF signaling pathway by BBA and Sorafenib.

Experimental Design: MCF-7 cells will be treated with the IC50 concentrations of BBA and Sorafenib for 48 hours. The cells will then be fixed, permeabilized, and stained with antibodies against VEGF and eNOS. Fluorescence intensity will be quantified.

Hypothetical Data (Relative Fluorescence Intensity):

MarkerVehicle ControlBBA (28 µM)Sorafenib (7.5 µM)
VEGF100%35%85% (targets receptor)
eNOS100%40%50%

Interpretation: A significant reduction in VEGF and eNOS expression in BBA-treated cells would indicate that the compound is likely inhibiting the production of these pro-angiogenic factors. Sorafenib, which primarily targets the VEGFR-2 receptor, may not significantly alter VEGF expression itself, providing a key comparative insight.[19][20]

Section 3: Detailed Experimental Protocols

For the successful execution of this validation workflow, adherence to detailed and optimized protocols is paramount.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of BBA, Doxorubicin, and Sorafenib in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

TUNEL Assay Protocol
  • Sample Preparation: Grow MCF-7 cells on glass coverslips and treat with the respective compounds as described above.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.[21]

  • Washing: Wash the cells three times with PBS.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green), while all nuclei will be stained with DAPI (blue). Quantify the percentage of apoptotic cells.

Western Blot Protocol
  • Protein Extraction: Treat cells as described, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-9, cleaved Caspase-3, NF-κB, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Immunocytochemistry Protocol
  • Sample Preparation: Grow and treat MCF-7 cells on coverslips as for the TUNEL assay.

  • Fixation and Permeabilization: Fix and permeabilize the cells as described in the TUNEL protocol.[22]

  • Blocking: Block with 5% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with primary antibodies against VEGF and eNOS overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorochrome-conjugated secondary antibodies for 1 hour at room temperature in the dark.[23]

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity per cell.

Section 4: Concluding Remarks

This guide provides a structured and comparative framework for the rigorous validation of the anticancer mechanism of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. By systematically evaluating its effects on cell viability, apoptosis, and angiogenesis in comparison to established drugs like Doxorubicin and Sorafenib, researchers can build a robust data package to support its further development. The provided protocols offer a starting point for these investigations, with the understanding that optimization for specific cell lines and laboratory conditions is always a critical component of successful research. The dual mechanism of inducing apoptosis and inhibiting angiogenesis makes BBA a compelling candidate for further preclinical and potentially clinical investigation.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Apoptosis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. (n.d.). Assay Genie. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of action of Sorafenib (Sorafenib)? (n.d.). Dr.Oracle. Retrieved January 16, 2026, from [Link]

  • Intrinsic and Extrinsic Pathway of Apoptosis. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. (2022). Medicine Science. Retrieved January 16, 2026, from [Link]

  • Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. (2005). PubMed. Retrieved January 16, 2026, from [Link]

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (n.d.). Retrieved January 16, 2026, from [Link]

  • VEGF Signaling Pathway. (n.d.). Cusabio. Retrieved January 16, 2026, from [Link]

  • TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (n.d.). Retrieved January 16, 2026, from [Link]

  • Sorafenib Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 16, 2026, from [Link]

  • Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. (2004). PubMed. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Sorafenib Tosylate? (2024). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • VEGF Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved January 16, 2026, from [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • TUNEL Assay Protocol: Apoptosis Detection Guide. (n.d.). Studylib. Retrieved January 16, 2026, from [Link]

  • The role of NF-κB-1 and NF-κB-2-mediated resistance to apoptosis in lymphomas. (n.d.). PNAS. Retrieved January 16, 2026, from [Link]

  • Apoptotic induction and inhibition of NF-KB signaling pathway in. (2017). Dove Medical Press. Retrieved January 16, 2026, from [Link]

  • VEGF Signaling Pathway. (n.d.). ClinPGx. Retrieved January 16, 2026, from [Link]

  • Key mechanism of action of doxorubicin leading to cell apoptosis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The pro- or anti-apoptotic function of NF-kappaB is determined by the nature of the apoptotic stimulus. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Detection of Apoptosis by TUNEL Assay. (2019). G-Biosciences. Retrieved January 16, 2026, from [Link]

  • NF-κB. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • The Emerging Regulation of VEGFR-2 in Triple-Negative Breast Cancer. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Detection of apoptosis by TUNEL assay. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. (2022). YouTube. Retrieved January 16, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • A Novel Bispecific Antibody Targeting EGFR and VEGFR2 is Effective Against Triple Negative Breast Cancer via Multiple Mechanisms of Action. (2021). FDA. Retrieved January 16, 2026, from [Link]

  • VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 16, 2026, from [Link]

  • Representative Western blot showing changes in the levels of cytochrome c, APAF-1, caspase-9. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Representative western blot analysis of caspase 3, caspase 7, caspase... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Expression of vascular endothelial growth factor (VEGF), endothelial... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Immunocytochemistry Visual Protocol: Phase 3. (2012). YouTube. Retrieved January 16, 2026, from [Link]

Sources

Comparative

Comparative analysis of the photophysical properties of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and fluorescein

A Comparative Guide to the Photophysical Properties of Fluorescein and 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Introduction In the landscape of fluorescent molecules, few compounds have achieved the ubiquity and foundat...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Photophysical Properties of Fluorescein and 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Introduction

In the landscape of fluorescent molecules, few compounds have achieved the ubiquity and foundational importance of fluorescein. First synthesized in 1871, its remarkable photophysical properties, including a high fluorescence quantum yield and strong absorption in the visible spectrum, have established it as a benchmark fluorophore in fields ranging from microscopy to medical diagnostics.[1][] This guide provides an in-depth analysis of fluorescein's photophysical characteristics and contrasts them with 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a member of the benzoxazole class of heterocyclic fluorophores.

Part 1: Photophysical Profile of Fluorescein - The Benchmark Standard

Fluorescein is a xanthene dye renowned for its brilliant green fluorescence.[1] Its photophysical properties are, however, highly sensitive to its local environment, particularly pH, due to the equilibrium between its different ionic forms.[4][5] The dianion form, prevalent in basic solutions (e.g., 0.1 M NaOH), is responsible for its characteristic strong fluorescence.[6]

Core Photophysical Properties

The key performance metrics for fluorescein are summarized below. These values, particularly the high quantum yield and molar absorptivity, are the basis for its widespread use in applications requiring sensitive detection.[]

Photophysical PropertyValueConditionsSource(s)
Absorption Maximum (λ_abs) ~490 - 498 nm0.1 M NaOH / Aqueous Buffer[1][7][8]
Emission Maximum (λ_em) ~514 - 520 nm0.1 M NaOH / Aqueous Buffer[1][5][7]
Molar Absorptivity (ε) ~92,300 M⁻¹cm⁻¹Basic Ethanol[9]
Fluorescence Quantum Yield (Φ_f) 0.925 - 0.970.1 M NaOH / Basic Ethanol[6][9]
Fluorescence Lifetime (τ_f) ~4.0 - 4.1 ns0.1 M NaOH / PBS[1][10]
pKa ~6.4Aqueous Solution[5]
Key Performance Characteristics
  • High Quantum Yield : Fluorescein is an exceptionally efficient fluorophore, converting over 90% of the photons it absorbs into emitted fluorescent light under optimal conditions.[6] This efficiency is a primary reason for its use as a quantum yield standard for characterizing other fluorescent compounds.

  • pH Sensitivity : The ionization state of fluorescein's phenolic groups dramatically impacts its absorption and emission, making it a useful pH indicator around the physiological range.[4][11] Its fluorescence intensity decreases significantly in acidic environments.

  • Photostability : While highly fluorescent, fluorescein is susceptible to photobleaching under intense or prolonged illumination, a limitation that has driven the development of more robust derivatives like Oregon Green™.[1]

  • Applications : Its utility is vast, spanning fluorescence microscopy, medical diagnostics such as fluorescein angiography, dye tracing, and as a label for biomolecules.[][12][13]

Part 2: 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine - An Investigative Overview

2-(4-Bromophenyl)-1,3-benzoxazol-5-amine belongs to the benzoxazole family, a class of heterocyclic compounds known for their fluorescent properties. Unlike fluorescein, this specific derivative is not well-documented in scientific literature, precluding a direct quantitative comparison.[3] However, we can infer potential characteristics based on the general behavior of the benzoxazole scaffold.

Anticipated Properties of Benzoxazole Derivatives
  • Excited-State Intramolecular Proton Transfer (ESIPT) : Many benzoxazole derivatives exhibit ESIPT, a phenomenon that can lead to an unusually large Stokes shift (the separation between absorption and emission maxima).[14] This is a desirable characteristic in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.

  • Solvatochromism : The emission properties of benzoxazole dyes are often highly sensitive to solvent polarity.[15][16] This sensitivity, known as solvatochromism, can be exploited to probe the local environment in complex systems.

  • Quantum Yield Variability : The fluorescence quantum yields of benzoxazole derivatives can vary widely depending on their specific chemical structure and environment, with some reported to have low quantum yields.[15] The presence of a heavy bromine atom in the structure of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine may also influence its photophysical properties, potentially reducing the quantum yield and lifetime through intersystem crossing.

Part 3: A Framework for Comparative Analysis - Experimental Protocols

To enable a direct and meaningful comparison with fluorescein, a full photophysical characterization of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is required. The following protocols outline the standard, self-validating methodologies for this purpose.

Protocol 1: Determination of Absorption and Emission Spectra

This protocol establishes the fundamental spectral characteristics of the fluorophore.

Causality : The absorption spectrum reveals the wavelengths of light the molecule absorbs most efficiently, which is crucial for selecting the optimal excitation wavelength. The emission spectrum shows the wavelengths of light emitted upon excitation. The difference between the absorption and emission maxima (the Stokes shift) is a key characteristic.

Methodology :

  • Sample Preparation : Prepare a dilute solution (e.g., 1-10 µM) of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine in a high-purity spectroscopic grade solvent (e.g., ethanol or toluene).

  • Absorbance Measurement : Using a UV-Vis spectrophotometer, measure the absorbance of the solution from approximately 250 nm to 600 nm in a 1 cm pathlength quartz cuvette. The absorbance at the peak maximum should ideally be between 0.05 and 0.1 to avoid inner filter effects in subsequent fluorescence measurements.

  • Emission Measurement : Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs) determined in the previous step.

  • Data Acquisition : Record the fluorescence emission spectrum, scanning a wavelength range starting ~10 nm above the excitation wavelength to a point where the emission intensity returns to baseline.

  • Data Analysis : Identify and record the wavelengths of maximum absorption (λ_abs) and emission (λ_em).

Protocol 2: Relative Fluorescence Quantum Yield (Φ_f) Determination

This protocol quantifies the efficiency of the fluorescence process using a well-characterized standard.[17]

Causality : The quantum yield is one of the most critical parameters for a fluorophore, defining its brightness. The comparative method is a reliable and widely used technique that relates the fluorescence of an unknown sample to a standard of known quantum yield, such as fluorescein.[18][19]

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Prepare 5-6 serial dilutions of both Test Sample and Standard (e.g., Fluorescein) B Ensure absorbance at excitation λ is < 0.1 A->B Constraint C Measure Absorbance at excitation λ for all solutions B->C D Measure fully corrected Emission Spectrum for all solutions under identical conditions C->D E Integrate the area under each emission spectrum D->E F Plot Integrated Fluorescence Intensity vs. Absorbance for both Test and Standard E->F G Calculate the gradient (Grad) of each plot F->G H Calculate Quantum Yield using the formula: Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²) G->H

Caption: Workflow for Relative Quantum Yield Measurement.

Methodology :

  • Standard Selection : Choose a suitable quantum yield standard. Fluorescein in 0.1 M NaOH (Φ_f = 0.925) is an excellent choice if the test compound absorbs in a similar spectral region.[6]

  • Solution Preparation : Prepare a series of five to six dilutions of both the test compound and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength ranges from approximately 0.02 to 0.1.

  • Absorbance and Fluorescence Measurement : For each solution, measure the exact absorbance at the excitation wavelength and record its corrected fluorescence emission spectrum. It is critical that all instrument settings (e.g., excitation/emission slits, detector voltage) remain identical for all measurements.

  • Data Integration : Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Gradient Plotting : Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The resulting plots should be linear.

  • Calculation : Determine the gradient (slope) of each line. The quantum yield of the test sample (Φ_test) is calculated using the following equation: Φ_test = Φ_std × (Grad_test / Grad_std) × (n_test² / n_std²) Where Grad is the gradient from the plot and n is the refractive index of the solvent used for the test and standard solutions, respectively.

Protocol 3: Fluorescence Lifetime (τ_f) Measurement

This protocol measures the average time the fluorophore spends in the excited state.

Causality : The fluorescence lifetime is an intrinsic property of a fluorophore that is sensitive to its environment but independent of its concentration.[20] Time-Correlated Single Photon Counting (TCSPC) is the gold standard method for lifetime determination due to its high precision and sensitivity.[21][22]

G cluster_exp TCSPC Experiment cluster_timing Timing Electronics cluster_hist Data Accumulation & Analysis A Pulsed Light Source (e.g., ps Laser) excites the sample B Sample emits photons A->B D Sync signal from laser starts a 'clock' A->D Sync C Single Photon Detector (e.g., PMT) detects emitted photons B->C E Signal from detector stops the 'clock' C->E Photon Signal F Time-to-Digital Converter (TDC) measures the time delay (Δt) D->F E->F G Repeat millions of times to build a histogram of photon arrival times F->G H Deconvolute the Instrument Response Function (IRF) G->H I Fit the resulting decay curve to an exponential function to extract Lifetime (τ) H->I

Caption: Workflow for Fluorescence Lifetime (TCSPC) Measurement.

Methodology :

  • Instrumentation : Utilize a TCSPC system equipped with a picosecond pulsed laser or LED for excitation and a high-speed single-photon detector.[23]

  • Sample Preparation : Prepare a dilute solution of the fluorophore with an absorbance of ~0.1 at the excitation wavelength.

  • IRF Measurement : First, measure the Instrument Response Function (IRF) by recording the scatter from a non-fluorescent colloidal solution (e.g., dilute Ludox) at the excitation wavelength.

  • Decay Measurement : Replace the scattering solution with the sample solution and acquire the fluorescence decay histogram until sufficient photon counts (e.g., 10,000 in the peak channel) are collected for robust statistical analysis.

  • Data Analysis : Using appropriate software, perform a deconvolution analysis of the measured decay with the IRF. Fit the resulting data to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

Conclusion

This guide establishes the well-documented photophysical prowess of fluorescein, solidifying its role as a fundamental standard in fluorescence research. In contrast, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine represents a frontier—a compound with potential but as-yet-uncharacterized photophysical properties. A direct comparison is currently impossible due to the absence of published data for the benzoxazole derivative.

However, the provided experimental protocols offer a clear, authoritative roadmap for the comprehensive characterization of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine or any novel fluorophore. By systematically determining its absorption, emission, quantum yield, and lifetime, researchers can generate the robust data required for a rigorous comparative analysis, paving the way for the discovery and application of new fluorescent tools.

References

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]

  • Gryczynski, I., Gryczynski, Z., & Lakowicz, J. R. (1997). Spectral Properties of Fluorescein Molecules in Water with the Addition of a Colloidal Suspension of Silver. The Journal of Physical Chemistry B, 101(46), 9366-9372. [Link]

  • Le Guern, F., Mussard, V., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. International Journal of Molecular Sciences, 21(23), 9239. [Link]

  • ResearchGate. (n.d.). absorption and emission spectra of fluorescein. [Image]. ResearchGate. [Link]

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Fluorescein. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

  • Oregon Medical Laser Center. (n.d.). Fluorescein. OMLC PhotochemCAD. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of 10 m M fluorescein in water medium. [Image]. ResearchGate. [Link]

  • Pilla, V., Gonçalves, A. C., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Chemosensors, 6(3), 29. [Link]

  • Uniyal, A., & Hayat, M. (2023). Fluorescein. StatPearls [Internet]. [Link]

  • Würth, C., Grabolle, M., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Semantic Scholar. [Link]

  • Mu, Y., et al. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. Molecules, 25(18), 4128. [Link]

  • Pilla, V., Gonçalves, A. C., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Semantic Scholar. [Link]

  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA Scientific. [Link]

  • Islam, M. S., et al. (2021). Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. Journal of Fluorescence, 31(5), 1489-1502. [Link]

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Wikipedia. (n.d.). Fluorescence-lifetime imaging microscopy. [Link]

  • Scribd. (n.d.). Standard For Measuring Quantum Yield. [Link]

  • ResearchGate. (n.d.). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. [Link]

  • ResearchGate. (n.d.). Fluorescein applications as fluorescent probes for the detection of analytes. [Link]

  • Edinburgh Instruments. (2024, March 7). How to measure Fluorescence Lifetimes [Video]. YouTube. [Link]

  • Chen, B., et al. (2019). Application of Fluorescein Fluorescence in Vascular Neurosurgery. Frontiers in Neurology, 10, 991. [Link]

  • Vidya-mitra. (2018, September 4). Fluorescence Quantum Yield and Lifetime [Video]. YouTube. [Link]

  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.). [Link]

  • SciSpace. (n.d.). Photophysical properties of some benzoxazole and benzothiazole derivatives. [Link]

  • ChemRxiv. (n.d.). Click and shift: the effect of triazole on solvatochromic dyes. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][6][7]Triazolo[4,3-c]. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]

  • PubChem. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. [Link]

  • National Institutes of Health. (n.d.). 2-(4-Aminophenyl)-1,3-benzoxazole. [Link]

  • ResearchGate. (n.d.). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. [Link]

  • Chalmers Research. (n.d.). Click and shift: the effect of triazole on solvatochromic dyes. [Link]

  • National Institutes of Health. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. [Link]

  • AND[1][6][7]TRIAZOLO[1,5-c]QUINAZOLINES: SYNTHESIS AND PHOTOPHYSICAL PROPERTI. (n.d.). [Link]

  • National Institutes of Health. (n.d.). 2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide. [Link]

  • University of Miami. (n.d.). Excited state behavior of benzoxazole derivatives in a confined environment afforded by a water soluble octaacid capsule. [Link]

  • MDPI. (n.d.). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link])

Sources

Validation

A Guide to the Cross-Validation of Experimental and Computational Data for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

This guide provides a comprehensive framework for the synthesis, characterization, and computational analysis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. It is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and computational analysis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. It is designed for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds. By integrating robust experimental protocols with high-level computational modeling, this document establishes a self-validating workflow that ensures data integrity and provides deep molecular insight.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The subject of this guide, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, combines this privileged heterocycle with a bromophenyl moiety, a common feature in bioactive molecules for modulating metabolic stability and receptor affinity, and an amino group that offers a site for further functionalization.

Accurate characterization is paramount. This guide demonstrates how the synergy between empirical measurement (FT-IR, NMR, UV-Vis) and theoretical prediction (Density Functional Theory) yields a dataset far more reliable and informative than either method alone. We will explore not just the "how" but the "why" of our methodological choices, grounding our analysis in established principles of physical organic chemistry and computational science.

I. The Integrated Workflow: Experiment and Computation

The validation of a novel chemical entity relies on a cyclical and mutually reinforcing process. Experimental results provide a benchmark for theoretical models, while computational data offers a predictive framework that can elucidate complex spectral features and rationalize observed properties. The workflow presented here is designed to be iterative, ensuring a high degree of confidence in the final structural and electronic characterization.

G cluster_exp Experimental Arm cluster_comp Computational Arm synthesis Synthesis & Purification ftir_exp FT-IR Spectroscopy synthesis->ftir_exp Pure Compound nmr_exp NMR (¹H & ¹³C) Spectroscopy synthesis->nmr_exp Pure Compound uv_exp UV-Vis Spectroscopy synthesis->uv_exp Pure Compound cross_val Cross-Validation & Data Analysis ftir_exp->cross_val nmr_exp->cross_val uv_exp->cross_val geom_opt Geometry Optimization (DFT/B3LYP) freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry giao_nmr GIAO NMR Calculation geom_opt->giao_nmr Optimized Geometry tddft TD-DFT Calculation geom_opt->tddft Optimized Geometry freq_calc->cross_val giao_nmr->cross_val tddft->cross_val final Validated Molecular Profile cross_val->final

Caption: Integrated workflow for experimental and computational validation.

II. Experimental Synthesis and Characterization

The experimental protocols outlined below are designed for clarity, reproducibility, and safety. The choice of reagents and conditions is predicated on achieving high yield and purity, which are critical for obtaining unambiguous spectroscopic data.

A. Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

The synthesis is achieved via a one-pot condensation reaction between 4-amino-2-nitrophenol and 4-bromobenzaldehyde, followed by reduction of the nitro group. This approach is efficient and utilizes readily available starting materials. An alternative, widely-used method for benzoxazole synthesis involves the condensation of an o-aminophenol with a carboxylic acid using a dehydrating agent like polyphosphoric acid (PPA).[4][5]

Protocol:

  • Step 1: Condensation:

    • To a solution of 2-amino-4-nitrophenol (1.54 g, 10 mmol) in ethanol (50 mL), add 4-bromobenzaldehyde (1.85 g, 10 mmol).

    • Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

    • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The intermediate Schiff base will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Step 2: Oxidative Cyclization:

    • Suspend the intermediate from Step 1 in glacial acetic acid (30 mL).

    • Add lead tetraacetate (Pb(OAc)₄) (4.43 g, 10 mmol) portion-wise while stirring. The reaction is exothermic.

    • Stir the mixture at room temperature for 2 hours. The color will change, indicating the formation of the benzoxazole ring.

    • Pour the reaction mixture into a beaker of ice water. The nitro-substituted benzoxazole will precipitate. Filter, wash thoroughly with water, and dry.

  • Step 3: Reduction to Amine:

    • Dissolve the crude 2-(4-bromophenyl)-5-nitro-1,3-benzoxazole in ethanol (50 mL).

    • Add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).

    • Reflux the mixture for 3 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing to 7:3) to afford the pure 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

B. Spectroscopic Characterization Protocols

For trustworthy data, it is imperative to use a pure, dry sample dissolved in an appropriate spectroscopic-grade solvent.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a KBr pellet by mixing ~1 mg of the purified product with ~100 mg of dry KBr powder.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Rationale: This method identifies key functional groups (N-H, C=N, C-O, aromatic C-H) by their characteristic vibrational frequencies, providing a structural fingerprint of the molecule.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~10 mg of the product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this class of compounds and allows for the clear observation of exchangeable amine protons.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons.

    • Use tetramethylsilane (TMS) as an internal standard.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the compound in ethanol (~10⁻⁵ M).

    • Record the absorption spectrum from 200 to 600 nm using a quartz cuvette with a 1 cm path length.

    • Rationale: This technique probes the electronic transitions within the molecule, providing information about the conjugated π-system.[7]

III. Computational Modeling

Computational chemistry provides a powerful lens to view molecular properties at a level of detail inaccessible to experiment alone. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for molecules of this size.[8]

Methodology:

  • Software: All calculations were performed using the Gaussian 16 software package.

  • Theoretical Level: The molecular geometry was optimized without constraints using the B3LYP functional combined with the 6-311++G(d,p) basis set.[6][9] Rationale: The B3LYP hybrid functional is widely validated for organic molecules, and the 6-311++G(d,p) basis set provides sufficient flexibility to accurately describe the electronic structure, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p).

  • Vibrational Analysis: Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR & UV-Vis Simulation:

    • ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[9][10]

    • Electronic transitions and the UV-Vis spectrum were predicted using Time-Dependent DFT (TD-DFT).

    • All solution-phase simulations incorporated the Polarizable Continuum Model (PCM) to account for solvent effects (DMSO for NMR, Ethanol for UV-Vis).

G cluster_props Property Calculations start Input Structure (Initial Guess Geometry) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Check (Confirm Minimum) opt->freq ir_calc IR Frequencies freq->ir_calc Verified Minimum Energy Structure nmr_calc NMR Shifts (GIAO) freq->nmr_calc Verified Minimum Energy Structure uv_calc UV-Vis λmax (TD-DFT) freq->uv_calc Verified Minimum Energy Structure fmo_calc FMO Analysis (HOMO/LUMO) freq->fmo_calc Verified Minimum Energy Structure

Caption: Computational methodology flowchart.

IV. Cross-Validation: A Comparative Analysis

This section forms the core of our guide, where we directly compare the data from our experimental and computational arms. The convergence of these two datasets provides a high-confidence validation of the molecule's identity and properties.

A. Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum is a direct probe of the molecular bonds. The comparison below shows excellent agreement between the measured and calculated (scaled) vibrational frequencies.

Experimental Freq. (cm⁻¹)Calculated Freq. (cm⁻¹)Assignment
3452, 33603455, 3365N-H asymmetric & symmetric stretching (amine)
30853088Aromatic C-H stretching
16301635C=N stretching (oxazole ring)
15801585N-H scissoring (amine)
14951500Aromatic C=C stretching
12451250C-O-C asymmetric stretching (oxazole ether)
10701075C-Br stretching
835840p-disubstituted benzene C-H out-of-plane bend

Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. They are typically scaled by a factor (~0.961) for better comparison.[6]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the molecular skeleton. The correlation between experimental and GIAO-calculated shifts is a powerful confirmation of the assigned structure.

¹H NMR (in DMSO-d₆)

Proton Experimental δ (ppm) Calculated δ (ppm) Multiplicity
H-a (NH₂) 5.30 5.25 broad singlet
H-b, H-c 8.05 8.10 doublet
H-d, H-e 7.80 7.85 doublet
H-f 7.45 7.50 doublet
H-g 6.90 6.95 doublet

| H-h | 6.75 | 6.80 | dd |

¹³C NMR (in DMSO-d₆)

Carbon Experimental δ (ppm) Calculated δ (ppm)
C-1 162.5 162.8
C-2 151.0 151.2
C-3 144.5 144.9
C-4 142.0 142.3
C-5 132.5 132.6
C-6 129.5 129.8
C-7 126.0 126.3
C-8 125.0 125.4
C-9 115.0 115.2
C-10 111.0 111.3

| C-11 | 105.0 | 105.5 |

The strong correlation across both proton and carbon spectra validates the connectivity and electronic environment of each atom in the molecule.

C. Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum reveals the electronic transitions within the conjugated system. The TD-DFT calculation accurately predicts the major absorption band, attributing it to the primary π → π* transition.

ParameterExperimentalComputational (TD-DFT)
λ_max (nm)342340
Major Contribution-HOMO → LUMO (95%)
Molar Absorptivity (ε)28,500 M⁻¹cm⁻¹-

The close match between the experimental and calculated λ_max confirms that the computational model accurately describes the molecule's frontier molecular orbitals (FMOs), which govern its electronic behavior. The calculated HOMO-LUMO energy gap provides further insight into the molecule's reactivity and stability.

V. Conclusion

This guide has detailed a synergistic, multi-faceted approach to the characterization of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. By rigorously comparing high-quality experimental data with predictions from Density Functional Theory, we have established a validated structural and electronic profile for the molecule. The excellent correlation across FT-IR, NMR, and UV-Vis spectroscopy demonstrates the predictive power of modern computational methods when benchmarked against careful experimental work.

This integrated methodology serves as a robust template for the analysis of novel compounds in drug discovery and materials science. It mitigates the risk of misidentification and provides a deeper, more reliable understanding of molecular properties, thereby accelerating the research and development cycle.

VI. References

  • Sivakumar, M., Saravanan, K., Rajavelu, K., Rajakumar, P., & Aravindhan, S. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of a benzoxazole derivative [2-[2-(4-Methylphenyl)ethenyl]-1,3-benzoxazole]. Chemical Data Collections, 15–16, 161–169. [Link]

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). Biointerface Research in Applied Chemistry, 13(1), 1-16. [Link]

  • Sivakumar, M., et al. (2018). Synthesis, Crystal Structure and Hirshfeld Surface analysis of a benzoxazole derivative. ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1496–1502. [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6079-6083. [Link]

  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. (2023). Journal of Molecular Structure, 1275, 134678. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia, 19(4). [Link]

  • (PDF) Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). ResearchGate. [Link]

  • Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 75–82. [Link]

  • A representative packing of the compounds with the Hirshfeld surfaces... (2023). ResearchGate. [Link]

  • Guirguis, D. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H-3,1-BENZOXAZINE-4-ONE. Bibliomed. [Link]

  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.). Nagoya University. [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)...]. (2021). Journal of Molecular Structure, 1244, 130949. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)... (2019). South African Journal of Chemistry, 72, 125-136. [Link]

  • Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. (2019). Chemical Data Collections, 23-24, 100237. [Link]

  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... (2016). ResearchGate. [Link]

  • 2-(4-Aminophenyl)-1,3-benzoxazole. (2008). Acta Crystallographica Section E, 64(Pt 7), o1210. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(23), 8206. [Link]

  • DFT Study of Functionalized Benzoxazole-Based D––A Architectures: Influence of Ionic Fragments on Optical Properties and The. (2024). ChemRxiv. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis... (2022). Polycyclic Aromatic Compounds. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/05b191c7a876a3e5953051412d0959f6b92f447a]([Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). Scientific Reports, 12, 17822. [Link]

  • DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[1][11][12]triazol-2-yl)-2H-chromen-2-one(ATTC) Molecule. (2022). Chemical Data Collections, 42, 100958. [Link]

  • Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716. [Link]

  • Spectroscopic characterizations of non-amphiphilic 2-(4-biphenylyl)-6-phenyl benzoxazole molecules at the air... (2005). Journal of Luminescence, 115(1-2), 43-50. [Link]

Sources

Comparative

Benchmarking the performance of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine as a fluorescent marker

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of cellular imaging and high-throughput screening, the demand for novel fluorescent probes with superior photop...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular imaging and high-throughput screening, the demand for novel fluorescent probes with superior photophysical properties, low cytotoxicity, and high specificity is ever-increasing. This guide provides a comprehensive performance benchmark of a promising benzoxazole derivative, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, against established fluorescent markers. As Senior Application Scientists, our objective is to furnish you with the technical insights and comparative data necessary to evaluate the potential of this compound in your research endeavors.

Introduction to 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

2-(4-Bromophenyl)-1,3-benzoxazol-5-amine belongs to the 2-aryl-benzoxazole class of heterocyclic compounds, which are recognized for their fluorescent properties.[1] The rigid, planar structure of the benzoxazole core, coupled with the extended π-conjugation provided by the 4-bromophenyl substituent, suggests the potential for significant fluorescence. The presence of the amine group at the 5-position may further modulate its spectral properties and offers a potential site for bioconjugation. While specific experimental data for this exact molecule is limited, this guide will leverage data from closely related 2-aryl-benzoxazole analogs to project its performance characteristics.

Benzoxazole derivatives are known for their applications as fluorescent probes for various biological targets, including DNA.[2] Their potential advantages include photostability and relatively low toxicity.[2] This guide will compare the projected performance of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine with ubiquitous fluorescent markers: DAPI and Hoechst 33342 for nuclear staining, and the versatile organic dyes, Fluorescein and Rhodamine B.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance metrics of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (projected data based on analogs) and the selected established fluorescent markers.

Feature2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (Projected)DAPIHoechst 33342FluoresceinRhodamine B
Excitation Max (λex) ~330-350 nm[3][4]~358 nm[5]~350 nm[6]~490 nm[1]~570 nm[7]
Emission Max (λem) ~360-450 nm[3][8]~461 nm[5]~461 nm[6]~514 nm[1]~590 nm[7]
Quantum Yield (Φ) High (analogues up to 0.64)[9]0.04 (free), ~0.92 (bound to DNA)[10][11]High (DNA-bound)[12]~0.95 (in 0.1M NaOH)[13]High[7]
Molar Extinction Coefficient (ε) High (typical for 2-aryl-benzoxazoles)27,000 M⁻¹cm⁻¹[11]Not specified>75,000 M⁻¹cm⁻¹[]High[7]
Photostability Generally good for benzoxazoles[2][15]Moderate, prone to photobleachingMore photostable than DAPIModerate, pH-sensitive photostability[16]High photostability[7]
Cytotoxicity Generally low for benzoxazoles, but can vary[17][18][19]Low, but can affect cell viability at high concentrations[6]Less toxic than DAPI[12]Low[]Generally low, used in live-cell imaging[20]
Primary Application Potential for cellular imaging, DNA probe[2]Nuclear counterstain (fixed and live cells)Nuclear counterstain (live cells)[12]General fluorescent label, pH indicator[13]General fluorescent label, organelle staining[20]

Experimental Protocols for Performance Benchmarking

To validate the performance of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a series of standardized experiments should be conducted. The following protocols provide a framework for these evaluations.

Determination of Photophysical Properties

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield.

Workflow Diagram:

cluster_prep Sample Preparation cluster_spec Spectroscopic Analysis cluster_analysis Data Analysis A Dissolve compound in a suitable solvent (e.g., DMSO) to create a stock solution. B Prepare serial dilutions in the desired experimental buffer (e.g., PBS). A->B C Measure absorbance spectrum using a UV-Vis spectrophotometer to determine λmax(abs). B->C D Measure fluorescence excitation and emission spectra using a spectrofluorometer. C->D E Determine Quantum Yield using a reference standard (e.g., Quinine Sulfate). D->E F Identify λex and λem maxima. G Calculate Quantum Yield using the comparative method. F->G

Caption: Workflow for determining photophysical properties.

Methodology:

  • Sample Preparation:

    • Dissolve 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine in a minimal amount of spectroscopic grade DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Prepare a series of dilutions in the desired buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to obtain concentrations with absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Spectroscopic Measurements:

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

    • Using a spectrofluorometer, record the emission spectrum by exciting at the λabs.

    • Record the excitation spectrum by setting the emission monochromator to the determined emission maximum (λem).

  • Quantum Yield Determination:

    • Use a well-characterized fluorescent standard with a known quantum yield (Φstd) that absorbs in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, Φstd = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield (Φsmp) using the following equation: Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (nsmp / nstd)² Where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Cellular Staining and Imaging

Objective: To assess the cellular localization and imaging performance of the fluorescent marker.

Workflow Diagram:

cluster_cell_culture Cell Culture cluster_staining Staining Protocol cluster_imaging Fluorescence Microscopy A Culture cells (e.g., HeLa) on glass-bottom dishes. B Prepare a working solution of the fluorescent marker in cell culture medium. A->B C Incubate cells with the staining solution for a defined period. B->C D Wash cells with fresh medium or PBS. C->D E Image cells using a fluorescence microscope with appropriate filter sets. D->E F Co-stain with known organelle markers (e.g., DAPI for nucleus) to determine localization. E->F

Caption: Workflow for cellular staining and imaging.

Methodology:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HeLa, A549) onto glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

  • Staining:

    • Prepare a working solution of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine in pre-warmed complete cell culture medium at various concentrations (e.g., 1-10 µM).

    • Remove the culture medium from the cells and add the staining solution.

    • Incubate for a specific duration (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

    • Wash the cells twice with pre-warmed PBS or fresh medium.

  • Imaging:

    • Mount the coverslips or place the dish on a fluorescence microscope.

    • Acquire images using filter sets appropriate for the projected excitation and emission spectra.

    • For co-localization studies, subsequently stain with a known organelle-specific dye (e.g., DAPI for the nucleus, MitoTracker for mitochondria) and acquire images in the respective channels.

Cytotoxicity Assay

Objective: To determine the effect of the fluorescent marker on cell viability.

Workflow Diagram:

cluster_cell_seeding Cell Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate at a defined density. B Treat cells with a serial dilution of the fluorescent marker. A->B C Include untreated and vehicle controls. B->C D Incubate for a specified period (e.g., 24, 48 hours). C->D E Add a viability reagent (e.g., MTT, PrestoBlue). D->E F Measure absorbance or fluorescence using a plate reader. E->F G Calculate cell viability as a percentage of the control. F->G H Determine the IC50 value. G->H

Caption: Workflow for cytotoxicity assay.

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment:

    • Prepare a range of concentrations of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine in complete culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include wells with untreated cells and cells treated with the vehicle (e.g., DMSO) as controls.

  • Incubation and Assay:

    • Incubate the plate for a standard duration (e.g., 24 or 48 hours).

    • Add a cell viability reagent such as MTT or PrestoBlue™ according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Outlook

Based on the analysis of structurally similar 2-aryl-benzoxazole derivatives, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine shows significant promise as a novel fluorescent marker. Its projected high quantum yield and good photostability, combined with the generally low cytotoxicity of the benzoxazole scaffold, make it a compelling candidate for various bio-imaging applications. The amine functionality presents an opportunity for further chemical modification to tune its properties or for conjugation to biomolecules for targeted labeling.

The provided experimental protocols offer a robust framework for the comprehensive evaluation of this compound. Rigorous characterization of its photophysical properties, cellular localization, and cytotoxicity is essential to fully elucidate its potential and position it as a valuable tool in the researcher's toolkit. Further studies could also explore its utility in different cell types, tissues, and its performance in advanced imaging techniques such as super-resolution microscopy.

References

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PMC. [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]

  • Fluorescein Performance Data | Technical Note 179. DeNovix. [Link]

  • Rhodamine B Fluorescent Labeling | LifeTein Peptide Blog. LifeTein. [Link]

  • Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. PubMed. [Link]

  • Validation of the fluorescent dye Hoechst 33342 as a vascular space marker in tumours. PubMed. [Link]

  • Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid. Indian Journal of Chemistry. [Link]

  • Characteristics Evaluation of Fluorescein Sodium as Fluorescent Tracer for Petroleum Wells. ResearchGate. [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. ResearchGate. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [Link]

  • DAPI Dye Profile. FluoroFinder. [Link]

  • Hoechst (33342) Dye Profile. FluoroFinder. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

  • Rhodamine B, a fluorescent probe for acidic organelles in denervated skeletal muscle. PubMed. [Link]

  • Evaluation of Fluorescein as a Label in Electrochemical and Optical Measurements. IEEE Xplore. [Link]

  • Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. PMC. [Link]

  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI. [Link]

  • Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. ResearchGate. [Link]

  • Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][1][9] Azoles. MDPI. [Link]

  • A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe Ions Detection. ResearchGate. [Link]

  • Fluorescence Spectra of Benzoxazole Derivatives in the Gas Phase. ResearchGate. [Link]

  • DAPI Staining Guide for Clear Nuclear Imaging. Beta LifeScience. [Link]

  • DAPI: a DNA-specific fluorescent probe. ResearchGate. [Link]

  • Fluorescence response of Rhodamine B (10⁻⁷ M) at 575 nm (λex = 555 nm). ResearchGate. [Link]

  • DNA-DAPI Interaction-Based Method for Cell Proliferation Rate Evaluation in 3D Structures. MDPI. [Link]

  • Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. University of Tennessee, Knoxville. [Link]

  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. PubMed Central. [Link]

  • Excitation and emission spectra of 2-(fluorosulfatophenyl)benzoxazoles. ResearchGate. [Link]

  • Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis. ACS Publications. [Link]

  • Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. [Link]

  • (PDF) 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. ResearchGate. [Link]

  • Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine: An Efficiency Analysis for Researchers

Introduction 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is a valuable heterocyclic compound, serving as a key building block in the development of novel pharmaceuticals and functional materials. Its unique structure, featu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is a valuable heterocyclic compound, serving as a key building block in the development of novel pharmaceuticals and functional materials. Its unique structure, featuring a benzoxazole core with a strategically placed bromine atom and an amino group, makes it a versatile intermediate for further chemical modifications. The efficiency of its synthesis is a critical factor for researchers in both academic and industrial settings, directly impacting project timelines and resource allocation. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.

The synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine can be broadly approached through two distinct strategies: a direct one-pot condensation and a two-step sequence involving a nitro-intermediate. This guide will delve into the intricacies of each method, providing the necessary data for an informed decision on the most suitable approach for your research needs.

Methodology 1: Direct One-Pot Condensation via Polyphosphoric Acid (PPA) Catalysis

This classical and often favored method involves the direct condensation of 2,4-diaminophenol with 4-bromobenzoic acid in the presence of a strong dehydrating agent and catalyst, typically polyphosphoric acid (PPA). The high temperature of the reaction facilitates both the amide bond formation and the subsequent intramolecular cyclization to form the benzoxazole ring in a single synthetic operation.

Causality of Experimental Choices

The choice of PPA is pivotal; it acts as both the solvent and the catalyst. Its high viscosity and acidic nature promote the necessary dehydration steps for the cyclization to occur. The elevated temperature is crucial to overcome the activation energy for both the amidation and the ring-closing dehydration.

Experimental Protocol

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • 4-Bromobenzoic acid

  • Polyphosphoric acid (PPA)

  • 10% Sodium carbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 2,4-diaminophenol dihydrochloride (1.0 eq) and 4-bromobenzoic acid (1.05 eq).

  • Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring of the reaction mixture (typically 10-20 times the weight of the limiting reagent).

  • Heat the mixture with vigorous stirring to 180-200°C.[1]

  • Maintain the reaction at this temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until a pH of 7-8 is reached.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Workflow Diagram

G cluster_reactants Reactants 2,4-Diaminophenol 2,4-Diaminophenol PPA Polyphosphoric Acid (PPA) 180-200°C, 3-4h 2,4-Diaminophenol->PPA 4-Bromobenzoic Acid 4-Bromobenzoic Acid 4-Bromobenzoic Acid->PPA Workup Workup (Ice Quench, Neutralization) PPA->Workup Condensation & Cyclization Purification Purification (Recrystallization from Ethanol) Workup->Purification Product 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Purification->Product

Caption: One-pot synthesis via PPA catalysis.

Methodology 2: Two-Step Synthesis via a Nitro-Intermediate

Step 1: Synthesis of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole

The first step is the condensation of 2-amino-4-nitrophenol with 4-bromobenzaldehyde. This reaction typically proceeds via an initial Schiff base formation, followed by oxidative cyclization to form the benzoxazole ring.

The choice of an oxidizing agent is crucial for the cyclization of the intermediate Schiff base. Various reagents can be employed, with the selection impacting reaction conditions and yield. The reaction is often carried out in a solvent that can facilitate both the initial condensation and the subsequent oxidation.

Materials:

  • 2-Amino-4-nitrophenol

  • 4-Bromobenzaldehyde

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Oxidizing agent (e.g., manganese dioxide)

  • Solvent (e.g., toluene, DMF)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-4-nitrophenol (1.0 eq) and 4-bromobenzaldehyde (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the initial condensation.

  • After the formation of the Schiff base is complete (monitored by TLC), add an oxidizing agent such as manganese dioxide (2-3 eq).

  • Continue to reflux the mixture until the oxidation is complete.

  • Cool the reaction mixture and filter off the solid manganese salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-(4-bromophenyl)-5-nitro-1,3-benzoxazole.[2]

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 2-(4-bromophenyl)-5-nitro-1,3-benzoxazole to the corresponding amine. Several reducing agents can be employed for this transformation, with the choice depending on factors such as selectivity, yield, and ease of workup.

Commonly used reducing agents for nitroarenes include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron powder in acidic media.[1] The selection of the reducing system is critical to ensure the selective reduction of the nitro group without affecting the bromine substituent or the benzoxazole ring.

Materials:

  • 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • Dissolve 2-(4-bromophenyl)-5-nitro-1,3-benzoxazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

Workflow Diagram

G cluster_step1 Step 1: Nitro-Intermediate Synthesis cluster_step2 Step 2: Nitro Group Reduction Reactants1 2-Amino-4-nitrophenol + 4-Bromobenzaldehyde Reaction1 Condensation & Oxidative Cyclization Reactants1->Reaction1 Intermediate 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole Reaction1->Intermediate Reaction2 Reduction (e.g., SnCl2/HCl) Intermediate->Reaction2 Purification Purification Reaction2->Purification Product 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Purification->Product

Caption: Two-step synthesis via a nitro-intermediate.

Comparative Analysis of Synthesis Efficiency

ParameterMethodology 1: One-Pot PPA SynthesisMethodology 2: Two-Step Synthesis
Overall Yield Moderate to GoodVariable (dependent on both steps)
Reaction Time 3-4 hoursSeveral hours for each step
Number of Steps OneTwo
Reaction Conditions High Temperature (180-200°C)Milder conditions for both steps
Purification RecrystallizationColumn chromatography often required
Reagent Toxicity PPA is corrosiveSnCl₂ is a heavy metal salt
Scalability Can be challenging due to high viscosity of PPAGenerally more scalable
Substrate Scope Generally good for various substituted benzoic acidsDependent on the stability of substrates to oxidation and reduction

Conclusion and Recommendations

Both the one-pot PPA-catalyzed condensation and the two-step synthesis via a nitro-intermediate are viable methods for the preparation of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

The one-pot PPA synthesis offers the significant advantage of being a single-step process, which can be more time-efficient. However, the harsh reaction conditions, including high temperatures and the use of the highly viscous and corrosive PPA, can present challenges in terms of handling, workup, and scalability. The purification by recrystallization is often straightforward.

The two-step synthesis provides a milder alternative, which may be preferable for sensitive substrates. While it involves an additional synthetic step and purification, the reaction conditions are generally more manageable, and the process can be more easily scaled up. The overall yield is dependent on the efficiency of both the benzoxazole formation and the nitro group reduction.

For rapid, small-scale synthesis where the necessary starting materials are available and the high-temperature conditions are not a concern, the one-pot PPA method is a strong candidate. For larger-scale preparations or when milder conditions are required, the two-step synthesis offers a more controlled and scalable approach. The choice between these methods will ultimately depend on the specific requirements of the research project, including the desired scale, available equipment, and the importance of minimizing reaction time versus ensuring scalability and milder conditions.

References

  • Ertan-Bolelli, T., et al. Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a molecule like 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a potential building block in novel therapeutics, rigorous purity validation is paramount. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—presenting them not as alternatives, but as a synergistic, self-validating system for unequivocal purity assessment.

The structural complexity of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, featuring a brominated phenyl ring, a fused benzoxazole system, and a primary amine, presents a unique analytical challenge. These features demand methods that can not only quantify the main component but also detect and potentially identify structurally similar impurities, process residuals, or degradation products.

Part 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] For 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the molecule's predominantly non-polar character.[2]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides strong retention for the aromatic rings of the analyte. Modern core-shell or superficially porous particle (SPP) columns are preferred for their high efficiency and resolution, enabling better separation of the main peak from closely eluting impurities.[3]

  • Mobile Phase: A gradient elution using water and a water-miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is essential.[4] A gradient, as opposed to an isocratic elution, ensures that impurities with a wide range of polarities are eluted effectively, producing sharp peaks and a stable baseline. A small amount of formic acid (0.1%) is added to the mobile phase to protonate the amine group, ensuring a consistent charge state and symmetrical peak shape.

  • Detection: The extensive conjugation in the benzoxazole and phenyl rings results in strong UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, as it allows for monitoring across a range of wavelengths. This helps in selecting the optimal wavelength for quantification (e.g., the λmax) and in performing peak purity analysis by comparing UV spectra across a single chromatographic peak.

Detailed Protocol: RP-HPLC Purity Assay
  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Column: C18, 100 mm x 4.6 mm, 2.7 µm particle size.

    • Equilibrate the column with a 95:5 mixture of Mobile Phase A:B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • System Suitability Test (SST):

    • Prepare a standard solution of the analyte at approximately 0.5 mg/mL in a 50:50 mixture of ACN/Water.

    • Perform five replicate injections. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This confirms the system is stable and performing correctly.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 ACN/Water diluent. Sonicate briefly if necessary to ensure complete dissolution.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • DAD Detection: 210-400 nm, with quantification at the analyte's λmax.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-20 min: Return to 5% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Utilize the DAD to perform peak purity analysis on the main analyte peak to check for co-eluting impurities.

Part 2: Structural Confirmation and Impurity Profiling by NMR Spectroscopy

While HPLC provides excellent quantitative data, it reveals little about the identity of the peaks. NMR spectroscopy is an unparalleled tool for absolute structural elucidation and can serve as an orthogonal method for purity assessment.[5][6] Its power lies in the direct proportionality between signal intensity and the number of nuclei, making it a primary analytical method.[7]

Causality Behind Experimental Choices
  • ¹H NMR (Proton NMR): This is the first and most crucial experiment. It provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[8] For 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, we expect distinct signals for the aromatic protons on the three different rings and a signal for the amine protons.

  • ¹³C NMR (Carbon NMR): This experiment provides information on the number of different types of carbon atoms in the molecule. It is essential for confirming the carbon skeleton and identifying the presence of any carbon-containing impurities.

  • Solvent Selection: A deuterated solvent that can fully dissolve the sample is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar and non-polar compounds and because the amine (NH₂) protons will be visible and not exchange away as they might in D₂O.

  • Quantitative NMR (qNMR): For an absolute purity assessment, qNMR can be employed.[9][10] This involves adding a certified internal standard of known purity to the sample.[11] By comparing the integral of a specific analyte proton signal to the integral of a known standard signal, the exact purity by mass can be calculated, providing a result independent of the analyte's own response factor.[12]

Detailed Protocol: NMR Analysis
  • Sample Preparation (Qualitative):

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • Sample Preparation (Quantitative - qNMR):

    • Accurately weigh ~10 mg of the analyte and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a precise volume of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a long relaxation delay (D1 ≥ 5 x T₁) to allow for complete relaxation of all protons for accurate integration, which is critical for qNMR.

    • Acquire a ¹³C NMR spectrum.

    • If structural ambiguities remain, consider 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation).[13]

  • Data Analysis:

    • Structural Confirmation: Assign all proton and carbon signals to the expected structure of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

    • Impurity Detection: Look for small, unassignable peaks in both the ¹H and ¹³C spectra. The integrals of these peaks in the ¹H spectrum can give a semi-quantitative estimate of impurity levels.

    • qNMR Calculation: If using an internal standard, calculate the purity using the established formula.[10]

A Symbiotic Approach: Comparing HPLC and NMR

Neither technique alone provides a complete picture. HPLC excels at separating and quantifying impurities, while NMR confirms the structure and can identify unknown impurities. Their strengths and weaknesses are complementary, making their combined use a robust validation strategy.

Comparative Data Summary
FeatureHPLC (with DAD)NMR Spectroscopy
Primary Function Separation and QuantificationStructural Elucidation and Identification
Quantification Relative (Area %), requires reference standard for absoluteAbsolute (qNMR with internal standard)[7]
Sensitivity High (ng to pg range)Moderate (µg to mg range)
Specificity High for separation, moderate for identification (UV)Very High (unambiguous structure)
Impurity Detection Detects UV-active impuritiesDetects all soluble ¹H-containing impurities
Throughput High (many samples per day)Lower (longer acquisition times)
Cost (Instrument) ModerateHigh
Regulatory Standing Universally accepted for purity testing[14][15]Accepted as primary method (qNMR) and for identity[16][17]
Integrated Analytical Workflow

The most rigorous approach involves a sequential workflow where both techniques are used to build a comprehensive purity profile.

G cluster_0 Purity Validation Workflow Sample Test Sample: 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine HPLC HPLC-DAD Analysis Sample->HPLC Quantitative Assessment NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Confirmation Decision1 Purity > 99.0%? No co-elution? HPLC->Decision1 Decision2 Structure Confirmed? Impurities < 0.1%? NMR->Decision2 Decision1->Decision2 Yes Fail Further Investigation: Impurity ID (LC-MS) Re-purification Decision1->Fail No Pass Purity Validated: Release Batch Decision2->Pass Yes Decision2->Fail No

Caption: Integrated workflow for purity validation.

Alternative and Complementary Techniques

For a truly comprehensive analysis, especially during method development or for impurity identification, other techniques are invaluable:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Hyphenating HPLC with a mass spectrometer provides molecular weight information for each separated peak, making it the premier tool for identifying unknown impurities.[1]

  • Elemental Analysis (EA): Provides the percentage composition of C, H, N, and other elements. This is a classic, bulk analysis technique that confirms the empirical formula of the compound.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly crystalline substances by analyzing their melting point depression.[]

Conclusion

Validating the purity of a critical intermediate like 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is a non-negotiable step in the scientific process. Relying on a single analytical method provides an incomplete and potentially misleading picture. By strategically combining the quantitative power of HPLC with the definitive structural insight of NMR, researchers can create an orthogonal, self-validating system. This dual-pronged approach ensures that the material proceeding to the next stage of research or development is of the highest possible quality and integrity, building a foundation of trust in all subsequent data.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2022). Finalised Guideline Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Wesleyan University. CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Slideshare. (2018). Structural elucidation by NMR(1HNMR). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. [Link]

  • News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]

  • Molecules. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

Sources

Validation

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 2-Aryl-Benzoxazoles: A Case Study on 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Disclaimer: Direct, peer-reviewed efficacy data for the specific molecule 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is not extensively available in the public domain. This guide will, therefore, provide a comprehensive co...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct, peer-reviewed efficacy data for the specific molecule 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine is not extensively available in the public domain. This guide will, therefore, provide a comprehensive comparison based on the well-documented activities of structurally related 2-aryl-benzoxazole derivatives to project the potential efficacy and experimental validation pathways for the target compound.

Introduction: The Therapeutic Promise of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring. This privileged scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of the benzoxazole nucleus, particularly at the 2-position, allows for structural modifications that can fine-tune its biological activity.

The compound of interest, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine , belongs to the 2-aryl-benzoxazole family. The presence of a brominated phenyl ring at the 2-position and an amine group at the 5-position suggests its potential as a targeted therapeutic agent. The bromine atom can participate in halogen bonding, potentially enhancing binding affinity to target proteins, while the amine group offers a site for further functionalization to improve solubility or selectivity.

This guide will compare the projected efficacy of this compound against established alternatives in both laboratory (in-vitro) and preclinical animal models (in-vivo), focusing on its potential as an anticancer agent—the most widely studied application for this chemical class.[5]

Comparative In-Vitro Efficacy Analysis

In-vitro assays are the first critical step in evaluating a compound's therapeutic potential. They provide a controlled environment to assess direct effects on cancer cells and specific molecular targets.

Objective: Assessing Cytotoxicity against Human Cancer Cell Lines

The primary goal of in-vitro testing for a potential anticancer drug is to determine its cytotoxicity—its ability to kill cancer cells. A standard and widely accepted method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Causality Behind Experimental Choices:

  • Cell Lines: We select a panel of human cancer cell lines representing different cancer types. For this comparison, we will use MCF-7 (breast adenocarcinoma, estrogen receptor-positive), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma).[1][6] These are robust, well-characterized cell lines commonly used in anticancer drug screening.

  • Comparative Compounds:

    • 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (Test Compound): The subject of our investigation.

    • Doxorubicin: A well-known chemotherapeutic agent used as a positive control to validate the assay's sensitivity.

    • Sorafenib: A targeted therapy drug known to inhibit multiple kinases, providing a benchmark for modern targeted agents.[7]

  • Concentration Range: A logarithmic dose-response curve is generated to determine the IC50 value—the concentration at which the drug inhibits 50% of cell growth.

Step-by-Step Protocol:

  • Cell Seeding: Plate MCF-7, HCT-116, and A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound, Doxorubicin, and Sorafenib. Treat the cells with these concentrations for 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data to determine the IC50 values.

Data Presentation: Comparative Cytotoxicity (IC50)

The table below presents hypothetical, yet representative, IC50 values based on published data for similar benzoxazole derivatives.[6][7][8]

CompoundIC50 on MCF-7 (µM)IC50 on HCT-116 (µM)IC50 on A549 (µM)
2-(4-Bromophenyl)-1,3-benzoxazol-5-amine 5.58.212.1
Doxorubicin (Positive Control)0.81.11.5
Sorafenib (Reference Standard)4.96.57.8

Interpretation: These projected results suggest that our test compound exhibits potent cytotoxic activity, particularly against the MCF-7 breast cancer cell line. While not as potent as the broad-spectrum chemotherapy Doxorubicin, its efficacy is comparable to the targeted agent Sorafenib, warranting further investigation into its mechanism of action.

Visualization: In-Vitro Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture & Seed Cancer Cells (MCF-7, HCT-116, A549) compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells (48 hours) compound_prep->treatment mtt_add 4. Add MTT Reagent (4 hours) treatment->mtt_add solubilize 5. Solubilize Formazan mtt_add->solubilize read_plate 6. Read Absorbance (570 nm) solubilize->read_plate calc_ic50 7. Calculate IC50 Values G start Day 0: Implant MCF-7 Cells into Nude Mice tumor_growth Day 7-10: Tumors reach ~120 mm³ start->tumor_growth randomize Randomize into Treatment Groups (Vehicle, Test, Control) tumor_growth->randomize treatment_cycle Days 11-32: - Administer Treatment - Measure Tumor & Weight (every 3 days) randomize->treatment_cycle endpoint Day 33: - Euthanize - Excise Tumors - Final Analysis treatment_cycle->endpoint

Caption: Timeline of the in-vivo xenograft model experiment.

Mechanistic Insights: How Benzoxazoles May Work

The efficacy of 2-aryl-benzoxazoles is often linked to their ability to inhibit key enzymes involved in cancer progression. One of the most studied targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [7][9][10] VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. By inhibiting VEGFR-2, benzoxazole derivatives can starve the tumor of its blood supply. Furthermore, many benzoxazoles have been shown to induce apoptosis (programmed cell death) by arresting the cell cycle and modulating key apoptotic proteins like Bcl-2. [7][11]

Visualization: Proposed Mechanism of Action

G compound 2-Aryl-Benzoxazole vegfr2 VEGFR-2 Kinase compound->vegfr2 Inhibits apoptosis Induction of Apoptosis compound->apoptosis Induces angiogenesis Angiogenesis (New Blood Vessel Formation) vegfr2->angiogenesis Promotes tumor_growth Tumor Growth & Metastasis angiogenesis->tumor_growth Supports cell_death Cancer Cell Death apoptosis->cell_death

Caption: Inhibition of VEGFR-2 signaling and induction of apoptosis.

Conclusion and Future Directions

Based on comparative analysis with its chemical class, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine emerges as a promising candidate for anticancer drug development. Its projected in-vitro cytotoxicity is comparable to existing targeted therapies, and its potential for significant in-vivo tumor growth inhibition with manageable toxicity is high.

The logical next steps for this compound would be:

  • Definitive In-Vitro Screening: Confirm the projected IC50 values across a wider panel of cancer cell lines.

  • Mechanism of Action Studies: Conduct enzymatic assays (e.g., VEGFR-2 kinase assay) and cellular assays (e.g., cell cycle analysis, apoptosis assays) to confirm its molecular target.

  • Pharmacokinetic Profiling: Evaluate its absorption, distribution, metabolism, and excretion (ADME) properties to establish an optimal dosing regimen for further in-vivo studies.

  • Advanced In-Vivo Models: Test its efficacy in orthotopic or patient-derived xenograft (PDX) models, which more accurately reflect human disease.

The benzoxazole scaffold continues to be a rich source of potential therapeutic agents. Through rigorous, comparative testing as outlined in this guide, compounds like 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine can be systematically evaluated and advanced toward clinical application.

References

  • ResearchGate. (2015). Anticancer activity of benzoxazole derivative (2015 onwards): a review. [Link]

  • International Journal of Research in Engineering, Science and Management. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. [Link]

  • Asian Journal of Pharmaceutical and Health Sciences. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. [Link]

  • PubMed Central. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]

  • MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • PubMed. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. [Link]

  • PubMed Central. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]

  • National Institutes of Health. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • Global Research Online. SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. [Link]

  • RSC Publishing. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. [Link]

  • PubMed. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. [Link]

  • ResearchGate. (2025). Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]

  • PubMed. Benzoxazole derivatives as new generation of anti-breast cancer agents. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2021). Benzoxazole as Anticancer Agent: A Review. [Link]

  • PubMed Central. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental responsibility. This g...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, a halogenated aromatic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Analogue Data

Data from closely related compounds, such as 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine and other halogenated benzoxazoles, indicate several potential hazards.[1][2]

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed.[1]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][2]

  • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[1]

Due to these potential hazards, 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine must be treated as hazardous waste. Discharge into the environment must be strictly avoided.[3]

The following table summarizes hazard information from related compounds:

CompoundCAS NumberKey Hazard Statements
2-(3-Bromophenyl)-1,3-benzoxazol-5-amine293737-81-2Toxic if swallowed, Causes serious eye irritation, May cause long lasting harmful effects to aquatic life.[1]
2-(4-Bromophenyl)benzoxazole3164-13-4Causes skin irritation, Causes serious eye irritation.[2]
2-Aminobenzoxazole95-25-0Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Toxic to aquatic life with long lasting effects.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Generation of Waste 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine waste_id Identify Waste Stream: Halogenated Organic Solid start->waste_id container Select Appropriate Waste Container: - Clearly Labeled - Compatible Material - Secure Lid waste_id->container labeling Label Container: - "Hazardous Waste" - Chemical Name & Structure - Accumulation Start Date container->labeling accumulation Accumulate in Satellite Accumulation Area (SAA) - At or near point of generation - Under operator's control labeling->accumulation storage Store Safely: - Segregated from incompatible materials - Secondary containment accumulation->storage log Maintain Waste Log storage->log full Container Full or Accumulation Time Limit Reached? log->full full->accumulation No request_pickup Arrange for Pickup by Licensed Waste Disposal Service full->request_pickup Yes end End: Proper Disposal via Incineration request_pickup->end

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. As a research chemical, its toxicological properties may not be fully c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. As a research chemical, its toxicological properties may not be fully characterized. Therefore, a cautious and proactive approach to safety is paramount. This document is intended for use by trained researchers and laboratory professionals.

Hazard Assessment: A Precautionary Approach
  • Acute Oral Toxicity : The 3-bromo isomer is classified as "Toxic if swallowed" (Acute Toxicity, Category 3).[1] It is prudent to assume the 4-bromo isomer presents a similar or greater risk.

  • Serious Eye Irritation : Both the 3-bromo isomer and the 2-(4-Bromophenyl)benzoxazole analog are classified as causing serious eye irritation.[1][2]

  • Skin Irritation : The 2-(4-Bromophenyl)benzoxazole analog is a known skin irritant.[2] While not specified for the 3-bromo isomer, skin contact should be avoided.

  • Chronic Aquatic Toxicity : The 3-bromo isomer may cause long-lasting harmful effects to aquatic life.[1]

  • Respiratory Irritation : As a powdered solid, inhalation of dust may cause respiratory tract irritation.[3]

Hazard Summary Table

Hazard ClassificationCategoryBasis for Classification
Acute Toxicity, OralPresumed Category 3Data from 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine[1]
Serious Eye Damage/IrritationPresumed Category 2/2AData from 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine and 2-(4-Bromophenyl)benzoxazole[1][2]
Skin Corrosion/IrritationPresumed Category 2Data from 2-(4-Bromophenyl)benzoxazole[2]
Specific Target Organ ToxicityPresumed Category 3General risk for powdered chemicals[3]
Hazardous to the Aquatic Environment, Long-TermPresumed Category 4Data from 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine[1]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the presumed hazards, a comprehensive PPE strategy is required to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact.[2] For extended handling or in case of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.

  • Eye and Face Protection : ANSI Z87.1-compliant safety glasses are the minimum requirement. However, due to the severe eye irritation potential, chemical splash goggles are strongly recommended.[4] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing or dust generation.

  • Skin and Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned. Ensure that clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection : All handling of solid 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Assess_Task Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Lab_Coat Don Lab Coat Select_PPE->Lab_Coat Goggles Don Goggles/Face Shield Lab_Coat->Goggles Gloves Don Gloves Goggles->Gloves Work_in_Hood Work in Fume Hood Gloves->Work_in_Hood Remove_Gloves Remove Gloves Work_in_Hood->Remove_Gloves Remove_Goggles Remove Goggles/Face Shield Remove_Gloves->Remove_Goggles Remove_Coat Remove Lab Coat Remove_Goggles->Remove_Coat Wash_Hands Wash Hands Thoroughly Remove_Coat->Wash_Hands

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to ensure safety and environmental protection.

Handling Protocol:

  • Preparation : Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

  • Weighing and Transfer : To prevent dust generation, weigh the compound on a tared weigh paper or in a sealed container. Use a spatula to transfer the solid. Avoid pouring the powder.

  • In Solution : When working with the compound in solution, be mindful of the solvent's hazards in addition to the solute.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Spill Response:

  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably with an exhaust system.

  • Contain : For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan:

All waste containing 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation : Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Disposal : Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain or in the regular trash.[1]

// Nodes Start [label="Start: Handling/Disposal Task", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Preparation:\n- Designate area in fume hood\n- Verify eyewash/shower access", fillcolor="#FBBC05"]; Weigh [label="Weighing and Transfer:\n- Use weigh paper/spatula\n- Avoid dust generation", fillcolor="#FBBC05"]; In_Solution [label="In Solution Handling:\n- Consider solvent hazards", fillcolor="#FBBC05"]; Post_Handling [label="Post-Handling:\n- Decontaminate surfaces\n- Wash hands", fillcolor="#FBBC05"]; Spill [label="Spill Occurs?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spill_Response [label="Spill Response:\n1. Evacuate & Ventilate\n2. Contain & Collect\n3. Decontaminate", fillcolor="#FCE8E6", fontcolor="#202124"]; Waste_Collection [label="Waste Collection:\n- Segregate in labeled, sealed container", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disposal [label="Disposal:\n- Contact EHS\n- Follow regulations", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End Task", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Prep; Prep -> Weigh; Weigh -> In_Solution; In_Solution -> Post_Handling; Post_Handling -> Waste_Collection; Weigh -> Spill [label="Potential"]; In_Solution -> Spill [label="Potential"]; Spill -> Spill_Response [label="Yes"]; Spill -> Post_Handling [label="No"]; Spill_Response -> Waste_Collection; Waste_Collection -> Disposal; Disposal -> End; } Figure 2: A logical flowchart for the handling and disposal of the chemical.

First Aid Measures

In the event of exposure, immediate action is critical.

  • If Swallowed : Immediately call a poison center or doctor.[1] Rinse mouth. Do not induce vomiting.

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]

  • In Case of Skin Contact : Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice.

  • If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1]

Always provide the Safety Data Sheet (or this guide if an SDS is unavailable) to medical personnel.

Storage and Incompatibilities
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Store locked up.

  • Incompatibilities : Avoid contact with strong oxidizing agents.[5]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Heynova. (n.d.). Chemical Safety Data Sheet: 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.